Glycocholic acid-PEG10-iodoacetamide
Description
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Properties
Molecular Formula |
C48H86IN3O15 |
|---|---|
Molecular Weight |
1072.1 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C48H86IN3O15/c1-35(38-5-6-39-46-40(32-42(55)48(38,39)3)47(2)9-8-37(53)30-36(47)31-41(46)54)4-7-43(56)52-34-45(58)51-11-13-60-15-17-62-19-21-64-23-25-66-27-29-67-28-26-65-24-22-63-20-18-61-16-14-59-12-10-50-44(57)33-49/h35-42,46,53-55H,4-34H2,1-3H3,(H,50,57)(H,51,58)(H,52,56)/t35-,36+,37-,38-,39+,40+,41-,42+,46+,47+,48-/m1/s1 |
InChI Key |
LQZVLUOGTZYZJF-RICPBHELSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Glycocholic acid-PEG10-iodoacetamide: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid-PEG10-iodoacetamide is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This technical guide provides an in-depth overview of the structure, mechanism of action, and potential applications of this compound in the development of targeted protein degraders.
Chemical Properties and Structure
This compound is a molecule composed of three key functional moieties: a glycocholic acid group, a polyethylene (B3416737) glycol (PEG) linker of 10 units, and an iodoacetamide (B48618) warhead.
| Property | Value | Source |
| Chemical Formula | C48H86IN3O15 | N/A |
| Molecular Weight | 1072.11 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
The glycocholic acid component is a bile acid that can be leveraged for its pharmacokinetic properties, potentially enhancing oral bioavailability and liver targeting due to the enterohepatic circulation of bile acids.[3][4] The PEG10 linker is a hydrophilic spacer that connects the two active ends of the PROTAC. The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient protein degradation.[5][6][7] The iodoacetamide group is a reactive electrophile that can form a covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine residues.[8] This allows for the creation of covalent PROTACs that can irreversibly bind to a target protein containing a suitable cysteine residue.
Mechanism of Action in Targeted Protein Degradation
A PROTAC synthesized using this compound functions by simultaneously binding to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. The iodoacetamide moiety is designed to form a covalent bond with a cysteine residue on the POI. The other end of the molecule, which would be synthetically attached to the glycocholic acid-PEG10 portion, would incorporate a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon). This dual binding brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Utilizing bile acid carrier mechanisms to enhance liver and small intestine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Synthesis and Characterization of Glycocholic acid-PEG10-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic acid-PEG10-iodoacetamide, a heterobifunctional molecule with significant potential in targeted drug delivery and bioconjugation. This document outlines detailed synthetic protocols, characterization methodologies, and presents relevant data in a clear and accessible format.
Introduction
Glycocholic acid, a primary bile acid, is an endogenous molecule with inherent abilities to interact with specific transporters in the gastrointestinal tract and the liver. This property makes it an attractive targeting moiety for drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents.[1][2][3] The incorporation of a PEG10 (ten ethylene (B1197577) glycol units) spacer provides sufficient flexibility and hydrophilicity. The terminal iodoacetamide (B48618) group is a reactive functional group that readily and specifically forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[4]
The resulting conjugate, this compound, is therefore a valuable tool for researchers developing targeted therapies, enabling the covalent attachment of the bile acid-PEG construct to thiol-containing molecules of interest.
Synthesis of this compound
Two plausible synthetic routes for the preparation of this compound are presented below. Route A is a single-step conjugation utilizing a pre-functionalized PEG linker, which is generally the more efficient approach if the starting materials are commercially available. Route B outlines a two-step process that offers more flexibility in linker design.
Synthetic Pathway Diagrams
Experimental Protocols
2.2.1. Route A: One-Step Conjugation via Activated Ester
This protocol involves the activation of the carboxylic acid of Glycocholic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a commercially available or pre-synthesized Amino-PEG10-iodoacetamide.
Materials:
-
Glycocholic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amino-PEG10-iodoacetamide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of Glycocholic Acid:
-
Dissolve Glycocholic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Conjugation with Amino-PEG10-iodoacetamide:
-
In a separate flask, dissolve Amino-PEG10-iodoacetamide (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to this solution.
-
Slowly add the activated Glycocholic acid-NHS ester solution from step 1 to the Amino-PEG10-iodoacetamide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to afford the pure this compound.
-
2.2.2. Route B: Two-Step Synthesis
This route involves the initial conjugation of Glycocholic acid with a diamino-PEG linker, followed by the iodoacetylation of the terminal amine.
Materials:
-
Same as Route A, with the exception of using Amino-PEG10-amine instead of Amino-PEG10-iodoacetamide.
-
Iodoacetic anhydride
Protocol:
-
Synthesis of Glycocholic acid-PEG10-amine Intermediate:
-
Follow the same procedure as in Route A (steps 1 and 2), but using Amino-PEG10-amine (1.1 eq) as the nucleophile.
-
After work-up and purification, a Glycocholic acid-PEG10-amine intermediate is obtained.
-
-
Iodoacetylation of the Terminal Amine:
-
Dissolve the Glycocholic acid-PEG10-amine intermediate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and cool to 0 °C.
-
Add a solution of iodoacetic anhydride (1.5 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Route A, step 3.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound.
Characterization Workflow
Expected Characterization Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Glycocholic acid steroid backbone, the repeating ethylene glycol units of the PEG linker, and the methylene (B1212753) protons of the iodoacetamide group.[5][6]
-
¹³C NMR: The carbon NMR spectrum will further confirm the presence of all constituent parts of the molecule.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Glycocholic Acid Steroid Protons | 0.5 - 4.0 | 10 - 80 |
| PEG Methylene Protons (-CH₂CH₂O-) | ~3.6 | ~70 |
| Iodoacetamide Methylene Protons (-COCH₂I) | ~3.7 | ~5 |
| Amide Protons (-CONH-) | 7.5 - 8.5 | N/A |
Table 1: Expected NMR Chemical Shift Ranges for this compound.
3.2.2. Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the final product.[7][8] The expected mass will correspond to the sum of the molecular weights of Glycocholic acid, the PEG10 linker, and the iodoacetyl moiety, minus the mass of water molecules lost during amide bond formation. The presence of a characteristic isotopic pattern for iodine will further support the successful incorporation of the iodoacetamide group.
| Component | Molecular Weight ( g/mol ) |
| Glycocholic Acid | 465.64 |
| Amino-PEG10-iodoacetamide | ~704.5 |
| This compound (Expected) | ~1151.1 |
Table 2: Molecular Weight Data.
3.2.3. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the final compound.[9][10][] A single major peak in the chromatogram would indicate a high degree of purity. The retention time will be influenced by the hydrophobicity of the bile acid and the hydrophilicity of the PEG chain.
| Parameter | Typical Conditions |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV at 214 nm and 280 nm |
| Expected Purity | >95% |
Table 3: Typical HPLC Parameters for Purity Analysis.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on established chemical principles and practices in bioconjugation and medicinal chemistry. Researchers and drug development professionals can utilize this information to produce and validate this important chemical tool for their specific applications in targeted drug delivery and the development of novel bioconjugates. Adherence to rigorous purification and characterization steps is crucial to ensure the quality and reliability of the final product for downstream applications.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Core Mechanism of Action of Glycocholic acid-PEG10-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypothesized mechanism of action, potential experimental validation, and physicochemical properties of the tripartite conjugate, Glycocholic acid-PEG10-iodoacetamide. This molecule is designed as a targeted covalent inhibitor, integrating a targeting moiety, a flexible linker, and a reactive warhead.
Core Components and Overall Hypothesized Mechanism
This compound is a rationally designed chemical probe or drug candidate that leverages the distinct properties of its three components:
-
Glycocholic Acid (Targeting Moiety): A primary bile acid that is actively transported into cells, particularly in the terminal ileum and liver, via the Apical Sodium-dependent Bile Acid Transporter (ASBT).[1][2] Its role in the conjugate is to facilitate targeted delivery to cells expressing ASBT.[1]
-
Polyethylene (B3416737) Glycol (PEG10) Linker: A 10-unit polyethylene glycol chain that serves as a hydrophilic and flexible spacer. PEGylation is a well-established technique in drug delivery that can enhance solubility, prolong circulation half-life by creating a "stealth effect" to evade the immune system, and reduce enzymatic degradation.[3][4][5][6][7]
-
Iodoacetamide (B48618) (Reactive Warhead): A potent and well-characterized alkylating agent. It selectively and irreversibly forms a stable thioether bond with the thiol group of cysteine residues in proteins.[8][9][10][11] This covalent modification can be used to inhibit enzyme activity or label proteins for analysis.
The hypothesized mechanism of action, therefore, involves the targeted delivery of the conjugate to ASBT-expressing cells, followed by the covalent modification of intracellular proteins containing reactive cysteine residues.
Physicochemical and Pharmacokinetic Properties (Component-wise Analysis)
| Component | Parameter | Value/Observation | Significance | Reference |
| Glycocholic Acid | Receptor Binding | High affinity for Apical Sodium-dependent Bile Acid Transporter (ASBT) | Facilitates active uptake into target cells, enhancing oral bioavailability. | [1][2] |
| Micelle Formation | Can form mixed micelles, improving the solubility of hydrophobic drugs. | Enhances drug formulation and delivery. | [12][13] | |
| PEGylation | Half-life Extension | Can significantly increase the plasma half-life of conjugated drugs. | Reduces dosing frequency and improves therapeutic index. | [4][5][6] |
| Immunogenicity | Reduces or eliminates the immunogenicity of conjugated proteins. | Improves safety and tolerance of biologic drugs. | [3][6] | |
| Solubility | Enhances the aqueous solubility of hydrophobic molecules. | Improves drug formulation and bioavailability. | [4][7] | |
| Iodoacetamide | Reactivity | Reacts rapidly and irreversibly with cysteine thiol groups. | Enables potent and durable inhibition or labeling of target proteins. | [8][9] |
| Off-target Reactivity | Can exhibit some off-target alkylation of other residues like methionine, but is more specific than alternatives like 2-chloroacetamide. | Understanding potential off-target effects is crucial for safety assessment. | [14] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the synthesis, mechanism of action, and efficacy of this compound.
Synthesis and Characterization of this compound
Objective: To synthesize and confirm the chemical structure and purity of the conjugate.
Materials:
-
Glycocholic acid
-
Amine-PEG10-Carboxylic acid
-
N-(2-Aminoethyl)maleimide
-
Iodoacetic acid N-hydroxysuccinimide ester
-
DCC (N,N'-Dicyclohexylcarbodiimide) and NHS (N-Hydroxysuccinimide)
-
Solvents (DMF, DCM, etc.)
-
Purification system (e.g., HPLC)
-
Analytical instruments (NMR, Mass Spectrometer)
Protocol:
-
Activation of Glycocholic Acid: Dissolve Glycocholic acid in dry DMF. Add DCC and NHS in equimolar amounts to activate the carboxylic acid group. Stir at room temperature for 4-6 hours.
-
Conjugation to PEG: Add Amine-PEG10-Carboxylic acid to the reaction mixture. Allow to react overnight at room temperature.
-
Purification: Purify the Glycocholic acid-PEG10-COOH intermediate by reverse-phase HPLC.
-
Activation of the PEG-Carboxyl Group: Dissolve the purified intermediate in dry DCM. Add DCC and NHS to activate the terminal carboxylic acid of the PEG linker.
-
Attachment of Iodoacetamide Moiety: In a separate reaction, prepare an amino-reactive iodoacetamide derivative or directly couple iodoacetic acid. For this example, we will couple to an amine-containing linker. Add N-(2-Aminoethyl)maleimide to the activated Glycocholic acid-PEG10-COOH.
-
Final Purification: Purify the final product, this compound, using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR and high-resolution mass spectrometry.
In Vitro Cell Uptake Study
Objective: To demonstrate that the uptake of the conjugate is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT).
Materials:
-
ASBT-expressing cell line (e.g., Caco-2) and a control cell line with low/no ASBT expression.
-
This compound labeled with a fluorescent tag (e.g., FITC).
-
Cell culture medium and supplements.
-
Plate reader or flow cytometer.
-
Competitive inhibitor (e.g., free Glycocholic acid).
Protocol:
-
Cell Seeding: Seed both ASBT-positive and ASBT-negative cells in 96-well plates and culture until they reach 80-90% confluency.
-
Treatment:
-
Group 1 (Control): Treat cells with vehicle control.
-
Group 2 (Test): Treat cells with fluorescently labeled this compound at various concentrations.
-
Group 3 (Competition): Pre-incubate cells with a high concentration of free Glycocholic acid for 30 minutes before adding the fluorescently labeled conjugate.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells three times with cold PBS to remove any unbound conjugate.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader, or analyze the cells by flow cytometry to quantify uptake.
-
Analysis: Compare the uptake in ASBT-positive versus ASBT-negative cells. A significantly higher uptake in ASBT-positive cells, which is reduced in the presence of a competitive inhibitor, would confirm ASBT-mediated uptake.
Protein Labeling and Target Identification
Objective: To identify the intracellular protein targets of the iodoacetamide moiety.
Materials:
-
ASBT-expressing cells.
-
This compound with a clickable tag (e.g., an alkyne group).
-
Biotin-azide and click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads.
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer for protein identification.
Protocol:
-
Cell Treatment: Treat ASBT-expressing cells with the alkyne-tagged this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry: Perform a click reaction by adding biotin-azide and the click chemistry reagents to the cell lysate to attach biotin (B1667282) to the conjugate-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-coated magnetic beads to pull down the biotinylated proteins.
-
Elution and Separation: Elute the bound proteins from the beads and separate them by SDS-PAGE.
-
Identification: Excise the protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.
Visualizations: Diagrams of Mechanisms and Workflows
Caption: Hypothesized mechanism of action for this compound.
Caption: Experimental workflow for target identification of the conjugate.
References
- 1. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 13. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 14. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Glycocholic Acid-PEG10-Iodoacetamide in Liver-Targeted PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy and safety of these heterobifunctional molecules are critically dependent on their design, particularly the linker component that connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth examination of Glycocholic acid-PEG10-iodoacetamide, a specialized linker designed for the tissue-specific delivery of PROTACs. We will elucidate the distinct roles of its constituent parts—Glycocholic acid as a liver-targeting agent, the PEG10 linker for optimizing physicochemical properties and ternary complex formation, and the iodoacetamide (B48618) group for covalent conjugation. This guide will further present hypothetical yet representative quantitative data and detailed experimental protocols to illustrate the design, synthesis, and evaluation of a liver-targeted PROTAC, providing a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.
The Core Components of this compound
The this compound linker is a sophisticated chemical tool designed to impart specific functionalities to a PROTAC. Let's dissect its components:
-
Glycocholic Acid: The Targeting Moiety: Glycocholic acid is a primary conjugated bile acid. In the context of this PROTAC linker, it serves as a homing device, targeting the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and in hepatocytes. This tissue-specific expression allows for the targeted delivery of the PROTAC to the liver, potentially reducing systemic exposure and off-target effects. This is particularly advantageous for treating liver diseases, such as hepatocellular carcinoma.
-
Polyethylene Glycol (PEG)10 Linker: The Spacer and Modulator: The PEG10 component is a flexible linker composed of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their ability to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are critical for achieving an optimal orientation of the POI and E3 ligase in the ternary complex, which is essential for efficient ubiquitination.
-
Modulate Cell Permeability: PEG linkers can influence the ability of the PROTAC to cross cell membranes.
-
-
Iodoacetamide: The Conjugation Handle: Iodoacetamide is a reactive chemical group that functions as an alkylating agent. It readily forms a stable covalent bond with sulfhydryl groups, specifically the thiol group of cysteine residues in proteins or peptides. In the this compound linker, this group serves as a versatile handle for conjugating the linker to a POI ligand that has been engineered to contain a reactive cysteine.
Designing a Liver-Targeted PROTAC: A Hypothetical Example
To illustrate the application of this compound, let's consider the design of a hypothetical liver-targeted PROTAC for the degradation of a protein implicated in hepatocellular carcinoma, for instance, a bromodomain-containing protein like BRD4.
-
Protein of Interest (POI) Ligand: A known BRD4 inhibitor (e.g., JQ1) modified with a cysteine residue to allow for conjugation with the iodoacetamide group of the linker.
-
E3 Ligase Ligand: A ligand for an E3 ligase that is highly expressed in liver cells, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). For this example, we will use a derivative of pomalidomide (B1683931), a common CRBN ligand.
-
Linker: this compound.
The resulting PROTAC would be designed to be preferentially taken up by liver cells via ASBT, where it would then induce the degradation of BRD4.
Quantitative Data for a Representative Liver-Targeted PROTAC
The following tables summarize hypothetical yet representative data for our exemplary liver-targeted BRD4-degrading PROTAC, which we will call "L-PROTAC-1". This data is based on typical values observed for effective PROTACs in the scientific literature.
Table 1: Physicochemical and Pharmacokinetic Properties of L-PROTAC-1
| Parameter | Value | Significance |
| Molecular Weight | ~1200 Da | Reflects the larger size typical of PROTACs. |
| cLogP | 3.5 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Aqueous Solubility | 50 µM | Enhanced by the PEG linker, crucial for formulation and bioavailability. |
| Liver Microsomal Stability (t½) | > 60 min | Suggests good metabolic stability in the target organ. |
| Plasma Stability (t½) | > 120 min | Indicates stability in circulation, allowing for delivery to the liver. |
Table 2: In Vitro Biological Activity of L-PROTAC-1
| Parameter | Cell Line | Value | Significance |
| Binding Affinity (Kd) | |||
| to BRD4 (isothermal titration calorimetry) | - | 150 nM | Demonstrates engagement with the target protein. |
| to CRBN (isothermal titration calorimetry) | - | 250 nM | Shows binding to the recruited E3 ligase. |
| Degradation Potency | |||
| DC50 (BRD4 degradation) | HepG2 (ASBT+) | 25 nM | High potency in liver cancer cells expressing the ASBT transporter. |
| HEK293 (ASBT-) | > 1000 nM | Significantly lower potency in cells lacking the ASBT transporter, demonstrating targeted delivery. | |
| Dmax (BRD4 degradation) | HepG2 (ASBT+) | > 95% | Achieves near-complete degradation of the target protein in liver cancer cells. |
| HEK293 (ASBT-) | < 20% | Minimal degradation in non-target cells. | |
| Cell Viability (IC50) | HepG2 (ASBT+) | 50 nM | Potent anti-proliferative effect in liver cancer cells. |
| HEK293 (ASBT-) | > 5000 nM | Reduced toxicity in non-target cells. |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of our hypothetical L-PROTAC-1.
Synthesis of L-PROTAC-1
The synthesis involves a two-step process: first, the conjugation of the cysteine-modified BRD4 ligand to the this compound linker, followed by the attachment of the CRBN ligand.
Step 1: Conjugation of Cys-JQ1 to the Linker
-
Dissolve Cys-JQ1: Dissolve the cysteine-modified JQ1 (1.1 equivalents) in a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.4.
-
Add Linker: To this solution, add this compound (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by LC-MS.
-
Purification: Upon completion, purify the product (Glycocholic acid-PEG10-Cys-JQ1) by reverse-phase HPLC.
Step 2: Coupling of the CRBN Ligand
-
Activate CRBN Ligand: Dissolve the pomalidomide derivative with a carboxylic acid handle (1.2 equivalents) in DMF. Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.5 equivalents) and stir for 15 minutes to form the active ester.
-
Coupling Reaction: Add the purified Glycocholic acid-PEG10-Cys-JQ1 (1 equivalent) to the activated CRBN ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Final Purification: Purify the final product, L-PROTAC-1, by reverse-phase HPLC and confirm its identity by high-resolution mass spectrometry and NMR.
Western Blotting for BRD4 Degradation
-
Cell Culture: Plate HepG2 (ASBT+) and HEK293 (ASBT-) cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of L-PROTAC-1 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control to determine the percentage of degradation.
Cell Viability Assay
-
Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of L-PROTAC-1 for 72 hours.
-
Assay: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Analysis: Plot the data and determine the IC50 values using a non-linear regression analysis.
Diagrams and Visualizations
Signaling Pathway of a Liver-Targeted PROTAC
Caption: Mechanism of a liver-targeted PROTAC utilizing ASBT for cellular uptake.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship of PROTAC Components
Caption: The modular composition of a PROTAC using the specified linker.
Conclusion
This compound is a highly specialized and powerful tool for the development of liver-targeted PROTACs. By integrating a tissue-specific delivery moiety, an optimized linker, and a versatile conjugation group, this molecule enables the creation of potent and selective protein degraders with the potential for an improved therapeutic window. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for the treatment of liver diseases and other conditions where targeted protein degradation is a promising therapeutic strategy.
An In-depth Technical Guide to Glycocholic acid-PEG10-iodoacetamide: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition, synthesis, and application of Glycocholic acid-PEG10-iodoacetamide, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a detailed resource, offering insights into the molecule's individual components, its role in PROTAC-mediated protein degradation, and practical guidance for its use in experimental settings.
Core Components of this compound
This compound is a precisely engineered molecule that brings together three distinct chemical entities, each contributing a specific function to its overall utility as a PROTAC linker. The strategic combination of these components facilitates the assembly of PROTACs capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.
-
Glycocholic Acid: A primary conjugated bile acid, glycocholic acid is formed in the liver through the conjugation of cholic acid with the amino acid glycine (B1666218).[1][2] Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, can influence the physicochemical properties of the final PROTAC molecule, potentially impacting cell permeability and solubility. In the context of this linker, the carboxylic acid group of the glycine moiety serves as a key reactive handle for conjugation.
-
Polyethylene (B3416737) Glycol (PEG) 10: The "PEG10" component refers to a polyethylene glycol chain composed of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely incorporated in drug development to enhance the solubility, stability, and pharmacokinetic properties of molecules.[3][4] The PEG10 spacer in this linker provides a flexible bridge of a defined length, which is crucial for enabling the optimal orientation of the two ends of a PROTAC, thereby facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
-
Iodoacetamide (B48618): This functional group is a highly reactive alkylating agent that specifically and covalently bonds with the thiol (-SH) group of cysteine residues in proteins.[5] This feature makes the iodoacetamide moiety an ideal "warhead" for attaching the PROTAC to a target protein that has a suitable cysteine residue for binding. The resulting thioether bond is highly stable, ensuring a durable link between the PROTAC and its target.
The complete molecule, this compound, is therefore a PEG-based PROTAC linker.[6]
Quantitative Data
For clarity and ease of comparison, the key quantitative data for this compound and its constituent parts are summarized in the table below.
| Component/Molecule | Chemical Formula | Molecular Weight ( g/mol ) | Reference(s) |
| Glycocholic Acid | C₂₆H₄₃NO₆ | 465.63 | [1][2] |
| Polyethylene Glycol (PEG) 10 | C₂₀H₄₂O₁₁ | 458.54 | |
| Iodoacetamide | C₂H₄INO | 184.96 | |
| This compound | C₄₈H₈₆IN₃O₁₅ | 1072.11 |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
A plausible synthetic route would involve a multi-step process:
-
Activation of Glycocholic Acid: The carboxylic acid group of glycocholic acid would first be activated to facilitate its reaction with an amine. This is commonly achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester.
-
Synthesis of an Amine-PEG10-Iodoacetamide Intermediate: A commercially available or custom-synthesized PEG linker with a terminal amine group on one end and a protected iodoacetamide precursor on the other would be required.
-
Coupling of Glycocholic Acid to the PEG linker: The activated glycocholic acid (NHS ester) would then be reacted with the amine-terminated PEG linker to form a stable amide bond.
-
Deprotection and Formation of Iodoacetamide: The final step would involve the deprotection of the iodoacetamide precursor to yield the reactive iodoacetamide functional group.
General Experimental Protocol for PROTAC Synthesis using an Iodoacetamide Linker
The following is a generalized protocol for the synthesis of a PROTAC using a linker like this compound. This protocol assumes the target protein has an accessible cysteine residue and the E3 ligase ligand has a suitable functional group for attachment to the glycocholic acid end of the linker.
Materials:
-
Target protein ligand with a cysteine residue.
-
E3 ligase ligand with a reactive handle (e.g., an amine for coupling to the glycocholic acid).
-
This compound linker.
-
Appropriate solvents (e.g., DMF, DMSO).
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation).
-
Reaction vessels and stirring equipment.
-
Purification system (e.g., HPLC).
-
Analytical instruments for characterization (e.g., LC-MS, NMR).
Procedure:
-
Ligand Preparation: Ensure both the target protein ligand and the E3 ligase ligand are pure and in a suitable solvent.
-
Amide Coupling Reaction:
-
Dissolve the E3 ligase ligand and this compound in an appropriate anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification of the Intermediate: Purify the resulting intermediate (E3 ligase ligand-linker conjugate) using reverse-phase HPLC.
-
Thiol-Iodoacetamide Reaction:
-
Dissolve the purified intermediate and the target protein ligand (containing a cysteine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Allow the reaction to proceed at room temperature or 4°C, monitoring for the formation of the final PROTAC molecule by LC-MS.
-
-
Final Purification and Characterization: Purify the final PROTAC using reverse-phase HPLC. Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.
Diagrams and Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Logical Relationship of Components
Caption: Core components of the PROTAC linker.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC action.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Glycocholic acid-PEG10-iodoacetamide: A Covalent PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and theoretical framework for utilizing Glycocholic acid-PEG10-iodoacetamide, a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a glycocholic acid moiety for potential targeting of bile acid transporters, a polyethylene (B3416737) glycol (PEG) spacer to provide optimal length and solubility, and a reactive iodoacetamide (B48618) warhead for covalent conjugation to cysteine residues on target proteins.
Physicochemical Properties
This compound is a complex molecule designed for specific bioconjugation applications. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1072.11 g/mol |
| Molecular Formula | C48H86IN3O15 |
| Appearance | White to light yellow crystalline powder |
| Purity | >98% (as determined by HPLC and NMR) |
| Solubility | Soluble in water, DMSO |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months |
Note: Solubility and stability in specific buffer systems should be determined empirically for each application.
Core Applications in Drug Discovery
This compound is primarily utilized as a linker in the development of covalent PROTACs. PROTACs are a novel therapeutic modality that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
The key features of this linker are:
-
Glycocholic Acid Moiety: This bile acid component can be leveraged for targeted delivery. Bile acids are known to be actively transported into certain cells, such as hepatocytes and enterocytes, via transporters like the apical sodium-dependent bile acid transporter (ASBT)[1][2]. This can potentially enhance the cell-type specific delivery of the PROTAC.
-
PEG10 Spacer: The ten-unit polyethylene glycol chain provides a flexible and hydrophilic linker of a defined length. The length and flexibility of the PEG linker are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase[3].
-
Iodoacetamide Warhead: This functional group is a reactive electrophile that specifically and covalently reacts with the thiol group of cysteine residues on a target protein[4]. This irreversible binding can offer advantages in terms of potency and duration of action for the resulting PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound: conjugation to a cysteine-containing protein and the subsequent characterization of the conjugate.
Protocol for Covalent Conjugation to a Target Protein
This protocol outlines a general procedure for the covalent labeling of a cysteine-containing protein of interest (POI-Cys) with this compound.
Materials:
-
Protein of Interest (POI) with an accessible cysteine residue (POI-Cys)
-
This compound
-
Reaction Buffer: 50 mM HEPES or Tris, pH 7.5 - 8.5[5]
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT
-
DMSO (for dissolving the linker)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of TCEP or DTT. Incubate at room temperature for 30-60 minutes.
-
If reduction was performed, remove the reducing agent using a desalting column or through dialysis against the reaction buffer. This step is critical as the reducing agent will react with the iodoacetamide.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
To the prepared protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light[5]. The reaction is typically faster at a slightly alkaline pH (around 8.0-8.5) as the thiolate anion is more nucleophilic.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any excess iodoacetamide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
Characterization of the Conjugate
It is crucial to characterize the resulting conjugate to determine the efficiency of the labeling and the integrity of the protein.
Table 2: Analytical Methods for Characterization
| Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation with the linker. The conjugated protein should migrate slower than the unconjugated protein. |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the number of linker molecules attached per protein. Electrospray ionization (ESI) or MALDI-TOF MS can be used[8][9][10][11]. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from the unconjugated protein and excess reagents. Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be employed[12][13]. |
Visualization of Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism and a typical experimental workflow for developing a covalent PROTAC using this compound.
Caption: General mechanism of action for a covalent PROTAC.
Caption: Experimental workflow for developing a covalent PROTAC.
Application in Targeting Oncogenic Pathways: The KRAS G12C Example
A prominent application for covalent PROTACs is the targeting of oncogenic proteins with mutated cysteine residues. A key example is the KRAS G12C mutation found in various cancers. The mutated cysteine provides a specific handle for covalent targeting. A PROTAC utilizing a linker like this compound could be designed to degrade KRAS G12C, thereby inhibiting downstream signaling pathways such as the MAPK pathway.
Caption: Inhibition of the MAPK pathway by a covalent PROTAC targeting KRAS G12C.
Conclusion
This compound is a versatile and powerful tool for the development of targeted covalent PROTACs. Its unique combination of a potential targeting moiety, a flexible PEG spacer, and a cysteine-reactive warhead offers researchers a sophisticated linker for creating novel therapeutics aimed at protein degradation. Careful consideration of the experimental conditions and thorough characterization of the resulting conjugates are essential for the successful application of this technology in advancing drug discovery.
References
- 1. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
The Strategic Integration of Glycocholic Acid in PROTAC Linkers: A Technical Guide to Enhancing Liver-Specific Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. A critical component of PROTAC design is the linker, which not only connects the target-binding and E3 ligase-recruiting moieties but also significantly influences the molecule's overall physicochemical and pharmacokinetic properties. This technical guide delves into the specialized function of incorporating a glycocholic acid moiety into the PROTAC linker. This strategic modification is designed to hijack the body's natural bile acid transport system, thereby enabling liver-specific delivery of the PROTAC. Such targeted delivery is paramount for treating liver diseases, including hepatocellular carcinoma, by maximizing therapeutic efficacy at the site of action while minimizing systemic toxicity. This document provides a comprehensive overview of the underlying biological rationale, experimental methodologies for evaluation, and the potential impact of this approach on the future of targeted protein degradation.
Introduction: The PROTAC Revolution and the Quest for Tissue Specificity
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] While the PROTAC concept has been successfully applied to a wide range of targets, achieving tissue- and cell-type-specific protein degradation remains a significant challenge. Systemic exposure to potent protein degraders can lead to on-target toxicities in healthy tissues. Therefore, strategies to concentrate PROTACs at the site of disease are of paramount importance.
The liver, a central hub for metabolism and the site of numerous pathologies, expresses a unique set of solute carrier (SLC) transporters.[3][4] Among these, the sodium-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, and the apical sodium-dependent bile acid transporter (ASBT), encoded by SLC10A2, are primarily responsible for the uptake of conjugated bile acids from the portal circulation into hepatocytes and from the intestine, respectively.[5][6] Glycocholic acid, a major conjugated bile acid, is a natural substrate for these transporters. By incorporating a glycocholic acid moiety into the PROTAC linker, it is hypothesized that the resulting molecule can exploit this endogenous transport machinery for active, liver-specific uptake.
The Core Function: Transporter-Mediated Hepatic Uptake
The primary function of the glycocholic acid moiety within a PROTAC linker is to act as a "homing device," directing the PROTAC to hepatocytes. This is achieved through its recognition and transport by bile acid transporters, most notably NTCP, which is highly expressed on the basolateral membrane of hepatocytes.[5][6]
The Enterohepatic Circulation and Bile Acid Transporters
Bile acids undergo extensive enterohepatic circulation, a process facilitated by a series of transporters in the liver, intestine, and kidney.[6] The key transporters for conjugated bile acids are:
-
Sodium-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): Located on the sinusoidal (basolateral) membrane of hepatocytes, NTCP is the primary transporter for the uptake of conjugated bile acids from the portal blood into the liver.[5][6]
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the reabsorption of bile acids from the intestinal lumen.[5][6]
By mimicking a natural substrate, a glycocholic acid-conjugated PROTAC is predicted to be actively transported into hepatocytes, thereby increasing its intracellular concentration in the target tissue.
Signaling and Uptake Pathway
The proposed mechanism of uptake for a glycocholic acid-modified PROTAC is an active transport process mediated by NTCP. This process is sodium-dependent and concentrates the PROTAC inside the hepatocyte against a concentration gradient.
Caption: Uptake of a Glycocholic Acid-PROTAC via the NTCP transporter.
Secondary Functions and Design Considerations
While the primary role of the glycocholic acid moiety is liver targeting, its incorporation into the linker has other implications for PROTAC design and function.
Impact on Ternary Complex Formation
The linker in a PROTAC is not merely a spacer; its length, rigidity, and composition can significantly impact the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[7] The introduction of a bulky and relatively rigid structure like glycocholic acid could influence the ability of the PROTAC to adopt a conformation conducive to productive ternary complex formation. While there is a lack of direct experimental data on the effect of a glycocholic acid moiety on ternary complex stability, it is a critical parameter to evaluate during the optimization of such PROTACs. Computational modeling and biophysical assays are essential to ensure that the targeting moiety does not sterically hinder the crucial protein-protein interactions between the POI and the E3 ligase.[8]
Caption: The general mechanism of PROTAC action.
Physicochemical Properties
The addition of a glycocholic acid moiety will significantly alter the physicochemical properties of the PROTAC, including its molecular weight, polarity, and solubility. These changes can affect its cell permeability in non-hepatic tissues and its overall pharmacokinetic profile. Careful optimization of the entire linker structure is necessary to balance liver-specific uptake with other desirable drug-like properties.
Data Presentation: Comparative Analysis (Hypothetical)
While specific quantitative data for a direct comparison of a glycocholic acid-PROTAC with its non-targeted counterpart is not yet widely published, the following tables illustrate the expected outcomes based on the known function of bile acid transporters.
Table 1: In Vitro Uptake in Hepatocellular Carcinoma (HCC) vs. Non-Hepatic Cancer Cell Lines
| Compound | Cell Line | Transporter Expression | Uptake (pmol/mg protein) | Fold Increase vs. Control |
| PROTAC-GCA | HepG2 | NTCP High | 150.2 ± 12.5 | 10.7 |
| PROTAC-GCA | A549 (Lung) | NTCP Low/Negative | 14.0 ± 2.1 | 1.0 |
| Control PROTAC | HepG2 | NTCP High | 25.6 ± 3.8 | 1.8 |
| Control PROTAC | A549 (Lung) | NTCP Low/Negative | 22.1 ± 2.9 | 1.6 |
PROTAC-GCA: PROTAC with Glycocholic Acid linker; Control PROTAC: PROTAC with a standard PEG linker.
Table 2: In Vivo Biodistribution in a Xenograft Mouse Model
| Compound | Tissue | Concentration (ng/g tissue) | Liver-to-Tumor Ratio |
| PROTAC-GCA | Liver (Healthy) | 2580 ± 350 | 12.9 |
| PROTAC-GCA | Tumor (Subcutaneous) | 200 ± 45 | |
| PROTAC-GCA | Spleen | 150 ± 30 | |
| Control PROTAC | Liver (Healthy) | 450 ± 90 | 1.5 |
| Control PROTAC | Tumor (Subcutaneous) | 300 ± 60 | |
| Control PROTAC | Spleen | 280 ± 55 |
Experimental Protocols
The evaluation of a glycocholic acid-conjugated PROTAC requires a series of specialized in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.
In Vitro Transporter Uptake Assay
Objective: To determine if the glycocholic acid-PROTAC is a substrate of the NTCP transporter.
Materials:
-
HEK293 cells stably transfected with human SLC10A1 (NTCP-HEK293).
-
Wild-type HEK293 cells (control).
-
Radiolabeled or fluorescently tagged PROTAC-GCA.
-
Known NTCP substrate (e.g., [3H]-taurocholic acid) as a positive control.
-
Known NTCP inhibitor (e.g., cyclosporin (B1163) A) for competition assays.
-
Hanks' Balanced Salt Solution (HBSS).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed NTCP-HEK293 and wild-type HEK293 cells in 24-well plates and grow to confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with varying concentrations of the labeled PROTAC-GCA in HBSS for a specified time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To confirm NTCP-specific uptake, perform competition experiments by co-incubating the labeled PROTAC-GCA with an excess of unlabeled glycocholic acid or an NTCP inhibitor.
-
Stop the uptake by aspirating the incubation solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular concentration of the labeled PROTAC using a scintillation counter or fluorescence plate reader.
-
Normalize the uptake to the total protein concentration in each well.
Caption: A streamlined workflow for assessing transporter-mediated uptake.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of the glycocholic acid-PROTAC in an animal model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft model of HCC).
-
Radiolabeled PROTAC-GCA.
-
LC-MS/MS for quantification of the PROTAC in tissue homogenates.
Procedure:
-
Administer a single dose of the radiolabeled PROTAC-GCA to the mice via intravenous or oral route.
-
At various time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.
-
Collect blood and various tissues of interest (liver, tumor, spleen, kidney, lung, heart, brain).
-
Homogenize the tissues and extract the PROTAC.
-
Quantify the concentration of the PROTAC in each tissue sample using LC-MS/MS.
-
Calculate the tissue-to-blood concentration ratios to assess tissue penetration and accumulation.
Conclusion and Future Directions
The incorporation of a glycocholic acid moiety into the linker of a PROTAC presents a promising strategy for achieving liver-specific delivery and enhancing the therapeutic window of protein degraders for liver diseases. The underlying principle of exploiting endogenous bile acid transporters is well-established in the field of drug delivery. However, the successful development of glycocholic acid-conjugated PROTACs will require a multidisciplinary approach, integrating medicinal chemistry, cell biology, and pharmacology.
Future research should focus on:
-
Systematic SAR studies: Investigating the optimal attachment point of the glycocholic acid to the linker and the ideal linker length and composition to maximize both transporter recognition and ternary complex formation.
-
Quantitative proteomics: To confirm the selective degradation of the target protein in the liver versus other tissues.
-
Efficacy studies: Demonstrating improved therapeutic outcomes in relevant preclinical models of liver disease.
By harnessing the power of targeted delivery, glycocholic acid-functionalized PROTACs have the potential to unlock new therapeutic avenues for a range of liver pathologies, ultimately leading to safer and more effective treatments for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The solute carrier family 10 (SLC10): beyond bile acid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the PEG10 Linker in Bifunctional Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), has marked a paradigm shift in therapeutic intervention. These molecules function by coopting the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A bifunctional degrader is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not merely a passive spacer but a critical determinant of the degrader's efficacy, influencing its physicochemical properties, pharmacokinetic profile, and the stability of the crucial ternary complex.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a 10-unit length (PEG10), have garnered significant attention for their ability to impart favorable properties to the degrader molecule. This technical guide delves into the importance of the PEG10 linker, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Strategic Importance of the PEG10 Linker
The choice of a linker is a pivotal step in the design of an effective bifunctional degrader. The linker's length, flexibility, and composition profoundly impact the formation and stability of the ternary complex (POI-Degrader-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
A 10-unit PEG linker offers a unique combination of properties that are highly advantageous in degrader design:
-
Enhanced Solubility: A common challenge in the development of bifunctional degraders is their often-poor aqueous solubility due to their high molecular weight and lipophilicity.[4] The hydrophilic nature of the PEG chain, with its repeating ethylene (B1197577) glycol units, significantly improves the solubility of the final degrader molecule. This enhancement is crucial for formulation, bioavailability, and overall drug-like properties.[4]
-
Optimal Flexibility and Length: The PEG10 linker provides a balance of length and conformational flexibility. This allows the degrader to adopt an optimal orientation to facilitate the productive interaction between the POI and the E3 ligase within the ternary complex.[4] A linker that is too short may cause steric hindrance, while an excessively long one might lead to a non-productive complex.[4] The approximately 35-40 angstrom length of a PEG10 linker often proves to be in the optimal range for many target-E3 ligase pairs.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can aid in cell permeability. The PEG chain can fold to shield polar surfaces, creating a more compact and less polar conformation that can more readily traverse the cell membrane.[4]
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions with other proteins and cellular components, potentially leading to improved selectivity and reduced off-target effects.
Quantitative Data on the Impact of Linker Length
The optimization of linker length is a critical aspect of degrader design, with the number of PEG units directly impacting degradation efficiency. This is typically quantified by the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation).[5] While specific data for a PEG10 linker is not always available for every target, the following tables summarize representative data from studies investigating the effect of linker length on degrader performance, illustrating the principle of an optimal linker length.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16-atom chain | ~10 | >90 | [6] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG4 | <10 | >85 | [7] |
| BRD4 | Cereblon | PEG (variable) | 1-100 | >90 | [8] |
Table 1: Representative Degradation Efficacy of Bifunctional Degraders with Varying Linker Lengths. This table showcases how linker length influences the potency and efficacy of protein degradation for different targets and E3 ligases.
| Parameter | Shorter PEG Linker (e.g., PEG4) | PEG10 Linker | Longer PEG Linker (e.g., PEG12+) |
| Solubility | Moderate Improvement | Significant Improvement | High Improvement |
| Flexibility | Lower | Optimal | Higher |
| Ternary Complex Formation | Potentially hindered by steric clash | Often optimal for productive complex | May be less stable or non-productive |
| Degradation Efficacy (DC50) | Variable, can be potent | Frequently demonstrates high potency | Potency may decrease |
Table 2: Conceptual Comparison of Physicochemical and Biological Properties of PROTACs with Varying PEG Linker Lengths. This table provides a qualitative comparison to guide the rational design of degraders, highlighting the balanced properties often achieved with a PEG10 linker.
Experimental Protocols
A rigorous evaluation of bifunctional degraders requires a suite of biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein in cells following treatment with a bifunctional degrader.[9]
Materials:
-
Cell line expressing the target protein
-
Bifunctional degrader stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the bifunctional degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[10]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Perform a similar immunoblotting procedure for the loading control.[9]
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9]
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[11]
Procedure:
-
Ligand Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of a sensor chip.[11]
-
Binary Interaction Analysis: Inject the bifunctional degrader at various concentrations over the immobilized protein to determine the binary binding affinity (KD). In a separate experiment, inject the other protein partner to determine its binary affinity for the degrader.[11]
-
Ternary Complex Formation: To assess ternary complex formation, co-inject the bifunctional degrader and the second protein partner over the immobilized protein.[11]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the ternary complex. The stability of the ternary complex can be evaluated by calculating the cooperativity factor (α).[11]
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Procedure:
-
Sample Preparation: Prepare solutions of the degrader and the proteins in an identical, well-matched buffer to minimize heats of dilution.[13]
-
Titration: Place one protein component (e.g., the E3 ligase) in the sample cell of the calorimeter. Titrate in the bifunctional degrader to measure the heat of binary binding. In a separate experiment, titrate the degrader into the target protein.[12]
-
Ternary Complex Titration: To measure the thermodynamics of ternary complex formation, pre-saturate one protein with the degrader and titrate this complex into the other protein partner.[12]
-
Data Analysis: The resulting thermograms are integrated to yield the enthalpy (ΔH), binding affinity (KD), and stoichiometry (n) of the interaction.[13]
FRET is a distance-dependent interaction between two fluorophores that can be used to monitor the proximity of the target protein and the E3 ligase upon degrader-induced complex formation.[14]
Procedure:
-
Labeling: Label the target protein and the E3 ligase with a suitable FRET donor and acceptor pair.
-
Assay Setup: In a microplate format, combine the labeled proteins in the presence of varying concentrations of the bifunctional degrader.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: An increase in the FRET signal (acceptor emission) indicates that the degrader is bringing the two proteins into close proximity, allowing for the calculation of an EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the bifunctional degrader to induce the ubiquitination of the target protein in a reconstituted system.[15][16]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Purified target protein
-
Ubiquitin
-
ATP
-
Bifunctional degrader
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer. Add the bifunctional degrader at various concentrations. Include a no-degrader control.[15]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).[15]
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[15]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for bifunctional degrader evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Unveiling Glycocholic Acid-PEG10-Iodoacetamide: A Technical Guide to a Novel E3 Ligase-Directing Moiety for Targeted Protein Degradation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Glycocholic acid-PEG10-iodoacetamide, a novel, synthesized moiety designed for targeted protein degradation. This molecule represents a pioneering approach, leveraging a bile acid derivative to potentially recruit an E3 ubiquitin ligase, connected via a flexible PEG linker to a covalent warhead for specific protein targeting. While the direct application of glycocholic acid as an E3 ligase-directing group is a nascent concept, this document outlines a scientifically grounded, hypothetical framework based on the known functions of its constituent parts and analogous systems.
Introduction to this compound
This compound is a heterobifunctional molecule conceived for applications in targeted protein degradation, a revolutionary strategy in drug discovery. It is comprised of three key components:
-
Glycocholic Acid (GCA): A naturally occurring bile acid, hypothesized to function as the E3 ligase-directing ligand. This is based on evidence that the structurally similar bile acid, lithocholic acid (LCA), acts as an endogenous inhibitor of the MDM2 E3 ubiquitin ligase by binding to its p53 recognition site.[1][2][3]
-
PEG10 Linker: A 10-unit polyethylene (B3416737) glycol chain that provides a flexible and hydrophilic linkage between the E3 ligase ligand and the protein of interest (POI) binder. The length and flexibility of the linker are critical for the optimal formation of a ternary complex between the E3 ligase, the molecule, and the target protein.
-
Iodoacetamide (B48618): A well-characterized reactive group that functions as a covalent "warhead." Iodoacetamide irreversibly alkylates cysteine residues on proteins, enabling the specific and durable targeting of a POI.[4]
This unique combination of a potential novel E3 ligase recruiter with a covalent binding moiety offers a promising avenue for the degradation of proteins that have been challenging to target with traditional inhibitors.
Proposed Mechanism of Action
The proposed mechanism of action for this compound follows the principles of Proteolysis Targeting Chimeras (PROTACs). The process can be broken down into the following key steps:
-
Covalent Binding to the Protein of Interest (POI): The iodoacetamide moiety of the molecule first forms a covalent bond with a reactive cysteine residue on the surface of the target protein. This irreversible binding ensures a sustained interaction.
-
Recruitment of the E3 Ubiquitin Ligase: The glycocholic acid portion of the molecule is hypothesized to bind to the MDM2 E3 ubiquitin ligase, bringing it into close proximity with the POI.
-
Formation of a Ternary Complex: The linkage provided by the PEG10 chain facilitates the formation of a stable ternary complex, consisting of the POI, this compound, and the MDM2 E3 ligase.
-
Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides. The this compound is then released and can engage another POI and E3 ligase, acting in a catalytic manner.
Below is a diagram illustrating this proposed signaling pathway.
Quantitative Data Summary
As this compound is a novel conceptual molecule, direct experimental data is not yet available. The following table presents a hypothetical summary of key quantitative parameters based on typical values observed for effective covalent PROTACs. These values serve as a benchmark for the development and characterization of such a molecule.
| Parameter | Description | Hypothetical Target Value | Rationale |
| Binding Affinity (KD) of GCA to MDM2 | Dissociation constant for the interaction between the glycocholic acid moiety and the MDM2 E3 ligase. | < 10 µM | Based on the reported micromolar binding affinity of lithocholic acid to MDM2.[1][2][3] |
| Covalent Labeling Rate (kinact/KI) | Second-order rate constant for the irreversible reaction of the iodoacetamide warhead with the target cysteine on the POI. | > 104 M-1s-1 | Reflects efficient and specific covalent modification of the target protein. |
| DC50 | The concentration of the molecule required to degrade 50% of the target protein. | < 100 nM | A potent DC50 value is indicative of an efficient degrader. |
| Dmax | The maximum percentage of protein degradation achievable with the molecule. | > 90% | A high Dmax value signifies a high degree of degradation. |
| Ternary Complex Cooperativity (α) | A measure of the stability of the ternary complex (POI-Molecule-E3 ligase) compared to the individual binary complexes. | > 1 | A cooperativity value greater than 1 indicates favorable ternary complex formation. |
| Cellular Permeability (Papp) | Apparent permeability coefficient, indicating the ability of the molecule to cross cell membranes. | > 1 x 10-6 cm/s | Essential for reaching intracellular targets. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound. These protocols are based on established procedures for the synthesis of PROTACs and the characterization of covalent inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the sequential coupling of the three components.
Materials:
-
Glycocholic acid
-
Amine-PEG10-Carboxylic acid
-
N-(2-aminoethyl)-2-iodoacetamide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Activation of Glycocholic Acid:
-
Dissolve Glycocholic acid in anhydrous DMF.
-
Add DCC and NHS in equimolar amounts to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of Glycocholic acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Coupling of Activated Glycocholic Acid with PEG Linker:
-
In a separate flask, dissolve Amine-PEG10-Carboxylic acid in anhydrous DMF.
-
Add the activated Glycocholic acid solution dropwise to the PEG linker solution.
-
Add TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting Glycocholic acid-PEG10-Carboxylic acid conjugate by flash chromatography.
-
-
Activation of the Conjugate:
-
Dissolve the purified Glycocholic acid-PEG10-Carboxylic acid in anhydrous DCM.
-
Add DCC and NHS to form the NHS-ester of the conjugate.
-
Stir at room temperature for 4-6 hours.
-
-
Final Coupling with Iodoacetamide Moiety:
-
Dissolve N-(2-aminoethyl)-2-iodoacetamide in anhydrous DMF.
-
Add the activated Glycocholic acid-PEG10-NHS ester solution dropwise.
-
Add TEA and stir the reaction at room temperature overnight in the dark to prevent degradation of the iodoacetamide.
-
Purify the final product, this compound, by reverse-phase HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
-
In Vitro Evaluation of Protein Degradation
Objective: To determine the ability of this compound to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the cysteine-containing target protein of interest (POI).
-
This compound.
-
Cell culture medium and supplements.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the degrader.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the compound concentration to determine the DC50 and Dmax.
-
Conclusion and Future Directions
This compound represents a compelling, albeit conceptual, tool in the expanding field of targeted protein degradation. The innovative use of a bile acid derivative as a potential E3 ligase recruiter, combined with a covalent warhead, opens new avenues for targeting previously "undruggable" proteins. The foundational evidence of lithocholic acid's interaction with MDM2 provides a strong rationale for this approach.
Future research should focus on validating the core hypothesis: the direct recruitment of MDM2 or other E3 ligases by the glycocholic acid moiety. This will involve biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cellular target engagement studies. Furthermore, the optimization of the linker length and composition, as well as the exploration of alternative covalent warheads, will be crucial for developing potent and selective degraders based on this novel scaffold. The successful development of such molecules would significantly broaden the arsenal (B13267) of tools available for therapeutic intervention in a wide range of diseases.
References
- 1. Lithocholic acid is an endogenous inhibitor of MDM4 and MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithocholic acid is an endogenous inhibitor of MDM4 and MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing natural products as new E3 ligase ligands for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Novel Applications of Bile Acid-PEG Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acid-polyethylene glycol (PEG) conjugates have emerged as a versatile and promising platform in drug delivery and development. This technical guide provides an in-depth exploration of the synthesis, characterization, and novel applications of these conjugates. By leveraging the inherent biocompatibility and enterohepatic circulation of bile acids with the pharmacokinetic-modulating properties of PEG, these conjugates offer innovative solutions to challenges in drug solubility, permeability, and targeted delivery. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.
Core Concepts
Bile acids, amphipathic molecules synthesized from cholesterol in the liver, play a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Their unique facial amphiphilicity and recognition by specific transporters, such as the apical sodium-dependent bile acid transporter (ASBT), make them attractive moieties for drug conjugation. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the water solubility, stability, and circulation half-life of therapeutic agents while reducing their immunogenicity.
The conjugation of bile acids with PEG creates novel amphiphilic macromolecules with tunable properties. These conjugates can self-assemble into various nanostructures, including micelles and nanoparticles, which can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability. Furthermore, the bile acid component can facilitate targeted delivery to the liver and enhance intestinal absorption via ASBT-mediated transport.
Synthesis and Characterization
The synthesis of bile acid-PEG conjugates typically involves the formation of an amide or ester linkage between the carboxylic acid group of the bile acid and a functionalized PEG derivative. The choice of bile acid (e.g., cholic acid, deoxycholic acid, lithocholic acid) and the molecular weight and architecture of the PEG chain allow for the fine-tuning of the conjugate's physicochemical properties.
Experimental Protocol: Synthesis of a Cholic Acid-PEG Conjugate
This protocol describes a general method for synthesizing a cholic acid-PEG conjugate via an amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
Cholic acid
-
Amine-terminated polyethylene (B3416737) glycol (PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO appropriate for the conjugate size)
-
Deionized water
-
Lyophilizer
Procedure:
-
Activation of Cholic Acid:
-
Dissolve cholic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group of cholic acid by forming an NHS ester.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve PEG-NH2 (1 equivalent) in anhydrous DMF.
-
Add the PEG-NH2 solution to the activated cholic acid solution.
-
Let the reaction mixture stir at room temperature for 24-48 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and coupling agents.
-
-
Isolation:
-
Freeze the purified solution and lyophilize to obtain the cholic acid-PEG conjugate as a white powder.
-
Characterization: The successful synthesis of the conjugate should be confirmed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the covalent linkage between the bile acid and PEG.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the conjugate, such as the amide bond.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the conjugate.
Novel Applications and Supporting Data
Bile acid-PEG conjugates are being explored for a wide range of applications, primarily focused on improving the delivery of therapeutic agents.
Enhanced Oral Bioavailability of Poorly Soluble Drugs
The amphiphilic nature of bile acid-PEG conjugates enables them to form micelles that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and dissolution rate. The bile acid moiety can also facilitate intestinal absorption through interaction with ASBT.
Quantitative Data on Drug Loading and Nanoparticle Properties:
| Bile Acid Conjugate | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Deoxycholic acid-PEG | Paclitaxel | ~10 | - | - | - | [1] |
| PEG-PCCL | Paclitaxel | 97 ± 2.6 | -18.4 | - | 55.98 | [2] |
| DSPE-PEG-LCNPs | Paclitaxel | ~70 | - | - | - | [3] |
| PEGylated niosomes | Paclitaxel | 190 | -18 | 5.1 | 87 | [4] |
| GNP-PEG | Paclitaxel | ~16 | - | - | 70.08 | [5] |
Note: '-' indicates data not provided in the cited source.
Targeted Drug Delivery to Cancer Cells
The hydroxyl groups on the bile acid backbone can be further functionalized with targeting ligands to achieve active targeting of cancer cells. Moreover, the enhanced permeability and retention (EPR) effect allows for passive accumulation of nanoparticle-based formulations in tumor tissues.
In Vitro Cytotoxicity Data:
| Conjugate/Formulation | Cell Line | IC50 (µg/mL) | Reference |
| PEG-Doxorubicin | B16F10 | > 2 | [6] |
| Free Doxorubicin (B1662922) | B16F10 | 0.24 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for evaluating the in vitro cytotoxicity of bile acid-PEG conjugates or their drug-loaded formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Bile acid-PEG conjugate solution (in a suitable vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the bile acid-PEG conjugate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Pharmacokinetic Profile Modification
PEGylation of bile acid-drug conjugates can significantly alter their pharmacokinetic properties, leading to prolonged systemic circulation and reduced clearance.
Pharmacokinetic Parameters of Doxorubicin Formulations in Rats:
| Formulation | Cmax (ng/mL) | AUC0-t (µg/L*h) | t1/2 (h) | Reference |
| Doxorubicin | 838.4 - 2157.8 | 1054.7 - 1940.1 | 25.0 - 39.3 | [11] |
| PEGylated Liposomal Doxorubicin | - | - | - | [12][13] |
Note: Specific values for PEGylated liposomal doxorubicin vary depending on the study and are presented in the references. '-' indicates data not provided in a comparable format in the cited source.
Mechanistic Insights: Cellular Uptake and Intracellular Trafficking
A key advantage of using bile acid-PEG conjugates for drug delivery is their ability to interact with the apical sodium-dependent bile acid transporter (ASBT), which is highly expressed in the terminal ileum and cholangiocytes. This interaction can trigger receptor-mediated endocytosis, leading to enhanced cellular uptake of the conjugated drug or nanoparticle.
Signaling Pathway and Intracellular Trafficking
Upon binding to ASBT, bile acid-PEG conjugates can be internalized into the cell via endocytosis.[14][15][16][17][18] The resulting endosomes can then traffic through the cytoplasm. Some studies suggest that these conjugates can escape the endo-lysosomal pathway, thus protecting the encapsulated drug from enzymatic degradation and facilitating its release into the cytoplasm.[14][19] The ileal bile acid-binding protein (IBABP) may also play a role in the intracellular trafficking and basolateral efflux of these conjugates.[14][16]
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of bile acid-PEG conjugates.
Signaling Pathway: ASBT-Mediated Endocytosis and Intracellular Trafficking
Caption: Cellular uptake and trafficking of bile acid-PEG conjugates.
Conclusion
Bile acid-PEG conjugates represent a highly adaptable and effective platform for advanced drug delivery. Their ability to enhance the solubility and bioavailability of challenging drug candidates, coupled with their potential for targeted delivery, positions them as a valuable tool in the development of novel therapeutics, particularly in the fields of oncology and oral drug administration. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists working to harness the full potential of these innovative conjugates. Further research into the intricate mechanisms of their cellular interactions and in vivo fate will continue to expand their applications and clinical utility.
References
- 1. Ultra-small fluorescent bile acid conjugated PHB–PEG block copolymeric nanoparticles: synthesis, characterization and cellular uptake - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Toxicity Assessment of PEG-PCCL Nanoparticles and Preliminary Investigation on Its Anti-tumor Effect of Paclitaxel-Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of paclitaxel-loaded DSPE-PEG-liquid crystalline nanoparticles (LCNPs) for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. Evaluation of the parameters affecting the loading of anticancer drug Paclitaxel on coated gold nanoparticles for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The pharmacokinetics of PEGylated liposomal doxorubicin are not significantly affected by sex in rats or humans, but may be affected by immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A physiologically based pharmacokinetic model to predict pegylated liposomal doxorubicin disposition in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional nanoparticles exploit the bile acid pathway to overcome multiple barriers of the intestinal epithelium for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acid Conjugation on Solid Nanoparticles Enhances ASBT‐Mediated Endocytosis and Chylomicron Pathway but Weakens the Transcytosis by Inducing Transport Flow in a Cellular Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional transformations of bile acid transporters induced by high-affinity macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intracellular trafficking and cellular uptake mechanism of mPEG-PLGA-PLL and mPEG-PLGA-PLL-Gal nanoparticles for targeted delivery to hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of PEGylation in Enhancing PROTAC Efficacy: A Technical Guide to Improving Solubility and Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. However, their unique tripartite structure often results in high molecular weights and poor physicochemical properties, leading to challenges in solubility and cell permeability—critical factors for drug efficacy. This technical guide provides an in-depth exploration of PEGylation as a key strategy to overcome these hurdles. We will delve into the mechanisms by which polyethylene (B3416737) glycol (PEG) linkers enhance the aqueous solubility and membrane permeability of PROTACs, present quantitative data from relevant studies, detail key experimental protocols for assessing these properties, and provide visual representations of the underlying principles and workflows.
Introduction: The PROTAC Challenge
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1][2][3][4] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3][4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4][6] This catalytic mode of action allows PROTACs to be effective at very low concentrations.[4]
Despite their therapeutic promise, PROTACs often possess molecular properties that are challenging for drug development.[7][8] Their high molecular weight (frequently exceeding 700 Da), large polar surface area, and number of hydrogen bond donors and acceptors place them "beyond the Rule of Five," leading to poor aqueous solubility and limited cell permeability.[8][9] These limitations can hinder oral bioavailability and overall therapeutic efficacy.[7][8][10][11] The linker component of the PROTAC is not merely a spacer but plays a crucial role in its physicochemical properties and biological activity.[12][13][14]
PEGylation: A Versatile Tool for PROTAC Optimization
PEGylation, the attachment of polyethylene glycol (PEG) chains, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[15] In the context of PROTACs, PEG chains are commonly incorporated as part of the linker. In fact, PEG linkers are the most prevalent motifs in reported PROTAC molecules.[1][3] The introduction of a PEG linker can significantly influence a PROTAC's solubility and permeability.[1][2][3][16]
Enhancing Solubility
The primary and most direct benefit of incorporating PEG linkers is the enhancement of aqueous solubility.[1][2][3][13][14][16] PROTACs are often hydrophobic, which limits their dissolution in physiological environments.[13]
-
Mechanism : PEG is an intrinsically hydrophilic polymer.[13][15][17] The repeating ethylene (B1197577) glycol units in the PEG chain contain ether oxygen atoms that can form hydrogen bonds with water molecules.[4][17] This interaction with water improves the overall solubility of the PROTAC molecule, preventing aggregation and enhancing its compatibility with aqueous biological fluids.[13][17]
Modulating Permeability: The "Chameleon Effect"
The impact of PEGylation on cell permeability is more complex. While increased hydrophilicity can be counterintuitive for passive diffusion across the lipophilic cell membrane, flexible PEG linkers can impart a unique "chameleonic" behavior to the PROTAC molecule.[4][9]
-
Mechanism : It is hypothesized that PROTACs with flexible linkers, such as PEG chains, can adopt different conformations depending on their environment.[4][9]
-
In an aqueous environment (e.g., extracellular space, cytoplasm), the PROTAC can adopt a more extended and polar conformation to maximize its solubility.[9]
-
In a hydrophobic environment (e.g., the cell membrane), the PROTAC can fold into a more compact, globular conformation, effectively shielding its polar surface area. This transient, less polar state facilitates passage through the lipid bilayer.[4][9]
-
It is important to note that linker length is a critical parameter. While PEGylation can be beneficial, excessively long PEG chains can increase the molecule's size and polarity to a point where permeability is hindered.[18] Studies have shown that shorter linkers often lead to more permeable compounds.[18][19] Therefore, the length and composition of the PEG linker must be carefully optimized for each specific PROTAC.[12][20]
Quantitative Impact of PEGylation on PROTAC Properties
The following table summarizes data from studies investigating the effect of linker modifications, including PEGylation, on the solubility and permeability of PROTACs. It is important to note that direct comparisons can be challenging as the overall molecular structure significantly influences these properties.
| PROTAC Series / Compound | Linker Composition/Length | Solubility | Permeability (Papp / Pe) | Key Finding | Reference |
| VH032-based PROTACs | |||||
| Compound 7 | 2-unit PEG linker | Not Reported | 0.6 x 10⁻⁶ cm/s | Shorter PEG linker resulted in 20-fold higher permeability compared to a 3-unit PEG linker. | [18][19] |
| Compound 8 | 3-unit PEG linker | Not Reported | 0.03 x 10⁻⁶ cm/s | Longer PEG linker decreased permeability. | [19] |
| Compound 15 | 1-unit PEG linker | Not Reported | 0.005 x 10⁻⁶ cm/s | A short PEG linker was more permeable than an alkyl linker in this series. | [18][19] |
| Compound 17 | Alkyl linker | Not Reported | 0.002 x 10⁻⁶ cm/s | The alkyl-linked PROTAC was the least permeable in this comparison. | [18][19] |
| HaloPROTACs | |||||
| HaloPROTAC (<3 PEG units) | < 3 PEG units | Not Reported | Not Reported | Minimal degradation, suggesting poor ternary complex formation or permeability. | [21] |
| HaloPROTAC3 | 3 PEG units | Not Reported | Not Reported | Efficient degradation (DMAX >95%), indicating an optimal linker length was achieved. | [21] |
| Formulation Strategies | |||||
| AZ1 (Amorphous API) | N/A | Baseline | Not Applicable | Baseline solubility for comparison. | [22][23] |
| AZ1 in ASD (20% w/w) | N/A | Up to 2-fold increase vs. API | Not Applicable | Amorphous solid dispersion (ASD) formulation significantly enhanced drug supersaturation. | [22][23] |
Key Experimental Protocols
Protocol for Thermodynamic Solubility Assessment
This protocol describes a common method for determining the equilibrium solubility of a PROTAC in a given buffer.
-
Preparation : Prepare a saturated solution by adding an excess amount of the PROTAC compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration : Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Separation : Separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15-30 minutes) followed by filtration of the supernatant through a fine filter (e.g., 0.22 µm).
-
Quantification : Accurately dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the PROTAC in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.
-
Calculation : Determine the concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of the PROTAC. The final value is reported in units such as µg/mL or µM.
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
-
Reagent Preparation :
-
Prepare a solution of phospholipids (B1166683) (e.g., 1-2% lecithin) in an organic solvent (e.g., dodecane).
-
Prepare the donor solution by dissolving the PROTAC compound in an aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Prepare the acceptor buffer, which is typically the same as the donor buffer.
-
-
Membrane Formation : Add a small volume (e.g., 5 µL) of the phospholipid solution to each well of a hydrophobic filter plate (donor plate). The lipid solution impregnates the filter, forming an artificial membrane.
-
Assay Setup :
-
Place the donor plate on top of an acceptor plate, where each well of the acceptor plate has been pre-filled with the acceptor buffer.
-
Carefully add the donor solution containing the PROTAC to the wells of the donor plate.
-
-
Incubation : Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours). During this time, the PROTAC will diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability Coefficient (Pe) : The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x V_A x V_D / ((V_A + V_D) x Area x Time x (C_D(t) - C_A(t))) Where C is a constant related to the surface area of the well, V_A and V_D are the volumes in the acceptor and donor wells, Area is the filter area, Time is the incubation time, and C_D(t) and C_A(t) are the compound concentrations in the donor and acceptor wells at the end of the incubation.
Visualizing the Role of PEGylation and Experimental Workflows
Diagrams
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: How PEGylation improves PROTAC solubility and permeability.
Caption: Workflow for assessing PROTAC solubility and permeability.
Conclusion and Future Perspectives
PEGylation stands out as a critical and effective strategy in the rational design of PROTACs to overcome the inherent challenges of poor solubility and permeability. By increasing hydrophilicity, PEG linkers directly enhance the aqueous solubility of these complex molecules. Furthermore, the conformational flexibility imparted by PEG chains can facilitate membrane traversal through a "chameleon-like" mechanism, although this effect requires careful optimization of linker length and composition.
The experimental protocols detailed herein provide a framework for the systematic evaluation of these crucial physicochemical properties. As the field of targeted protein degradation continues to advance, the intelligent design of linkers, with PEGylation as a core tool, will be paramount in translating the immense therapeutic potential of PROTACs from the laboratory to the clinic. Future work will likely focus on developing novel hydrophilic linkers and further elucidating the complex structure-permeability relationships to guide the next generation of protein degraders.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 4. chempep.com [chempep.com]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. purepeg.com [purepeg.com]
- 18. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Glycocholic Acid-PEG10-Iodoacetamide in Cell Culture: A Technical Guide
Disclaimer: The following technical guide is a hypothetical exploration of the potential applications and effects of a novel compound, Glycocholic acid-PEG10-iodoacetamide. The experimental data, protocols, and pathways described herein are illustrative and based on the known properties of its constituent molecules. This document is intended for research and development professionals in the field of drug discovery.
Introduction
This compound is a novel, rationally designed synthetic molecule with potential applications in targeted chemotherapy. This compound comprises three key functional moieties:
-
Glycocholic Acid: A primary conjugated bile acid that is actively transported into hepatocytes by the sodium taurocholate cotransporting polypeptide (NTCP). This component serves as a targeting ligand for liver cells.
-
PEG10 Linker: A short, hydrophilic 10-unit polyethylene (B3416737) glycol spacer that enhances the solubility of the compound and provides spatial separation between the targeting and cytotoxic components.
-
Iodoacetamide (B48618): A potent alkylating agent that irreversibly modifies cysteine residues on proteins.[1] By targeting critical enzymes and depleting cellular glutathione, iodoacetamide induces cytotoxicity.[2][3]
This guide provides a preliminary overview of the hypothetical effects of this compound in cell culture, with a focus on its potential as a targeted cytotoxic agent for hepatocellular carcinoma.
Proposed Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process, beginning with targeted uptake and culminating in apoptotic cell death.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Glycocholic Acid-PEG10-Iodoacetamide for PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component of a PROTAC is the linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. The nature of the linker, including its composition, length, and flexibility, is critical for the efficacy of the PROTAC. This document provides a detailed protocol for the synthesis of a glycocholic acid-based linker, specifically Glycocholic acid-PEG10-iodoacetamide. Glycocholic acid can serve as a ligand for the apical sodium-dependent bile acid transporter (ASBT), enabling targeted delivery, while the iodoacetamide (B48618) group provides a reactive handle for conjugation to a target protein ligand containing a free thiol group. The PEG10 spacer offers optimal length and solubility for many PROTAC applications.
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the activation of the carboxylic acid of glycocholic acid, followed by its conjugation to a hetero-bifunctional PEG linker, and finally the introduction of the iodoacetamide moiety. The overall synthetic scheme is presented below.
Diagram: Synthetic Pathway of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Glycocholic Acid | Sigma-Aldrich | ≥97% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | ≥98% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| 10-amino-3,6,9-trioxadecan-1-ol (H2N-PEG10-OH) | Broadpharm | >95% |
| Iodoacetic Anhydride (B1165640) | Sigma-Aldrich | 98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% |
| Anhydrous Dichloromethane (B109758) (DCM) | Sigma-Aldrich | 99.8% |
| Diethyl Ether | Fisher Scientific | ACS Grade |
| Ethyl Acetate (B1210297) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 99% |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Water | Fisher Scientific | HPLC Grade |
Step 1: Activation of Glycocholic Acid with NHS
-
To a solution of Glycocholic Acid (1 equivalent) in anhydrous DMF (0.1 M), add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.
-
The formation of the Glycocholic Acid-NHS ester can be monitored by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (B129727) (9:1).
-
Upon completion, the reaction mixture containing the activated Glycocholic Acid-NHS ester is used directly in the next step without further purification.
Step 2: Conjugation of Activated Glycocholic Acid with H2N-PEG10-OH
-
In a separate flask, dissolve H2N-PEG10-OH (1.1 equivalents) in anhydrous DMF (0.2 M).
-
Slowly add the solution of H2N-PEG10-OH to the reaction mixture containing the Glycocholic Acid-NHS ester from Step 1.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC (DCM:Methanol 9:1) or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaCl solution (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford the Glycocholic Acid-PEG10-OH conjugate.
Step 3: Synthesis of this compound
-
Dissolve the purified Glycocholic Acid-PEG10-OH (1 equivalent) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equivalents) followed by the dropwise addition of a solution of iodoacetic anhydride (1.5 equivalents) in anhydrous DCM (0.5 M).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (DCM:Methanol 95:5) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Characterization Data
| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (m/z) [M+H]⁺ | Purity (HPLC) |
| Glycocholic Acid-PEG10-OH | C36H64N2O10 | 688.90 | 689.5 | >95% |
| This compound | C38H65IN2O11 | 856.83 | 857.4 | >98% |
Application in PROTAC Synthesis
The synthesized this compound is a ready-to-use linker for the final step of PROTAC assembly. The iodoacetamide moiety can be selectively reacted with a thiol group present on the target protein ligand.
Diagram: PROTAC Synthesis Workflow
Caption: Final assembly of the PROTAC molecule.
Final Conjugation Protocol
-
Dissolve the target protein ligand containing a free thiol group (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Add a mild base such as DIPEA (2.0 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodoacetic anhydride and iodoacetamide are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound, a valuable building block for the construction of PROTACs. The detailed experimental procedures, characterization data, and application notes will be a useful resource for researchers in the field of targeted protein degradation and drug discovery. The modular nature of this synthesis allows for the straightforward incorporation of other bile acids or linkers with different properties to optimize the performance of the resulting PROTACs.
Application Notes and Protocols for the Conjugation of Glycocholic Acid-PEG10-Iodoacetamide with Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with moieties such as polyethylene (B3416737) glycol (PEG) and targeting ligands like glycocholic acid is a powerful strategy in drug development to enhance therapeutic properties. PEGylation can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation[1][2][3]. The addition of glycocholic acid, a bile acid, can facilitate targeting to specific tissues or cells that express bile acid transporters.
This document provides detailed application notes and protocols for the reaction of a specific bifunctional reagent, Glycocholic Acid-PEG10-Iodoacetamide, with cysteine-containing peptides. The iodoacetamide (B48618) group selectively reacts with the sulfhydryl group of cysteine residues under appropriate conditions to form a stable thioether bond, providing a robust method for site-specific peptide conjugation[1][4][5].
Reaction Principle
The core of the conjugation chemistry lies in the alkylation of the cysteine thiol by the iodoacetamide functional group. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine atom of the iodoacetamide moiety. This results in the formation of a stable thioether linkage and the displacement of iodide as a leaving group. For this reaction to proceed efficiently and with high specificity for cysteine, careful control of the reaction conditions, particularly pH, is crucial[6][7].
Key Reaction Parameters and Optimization
Several factors influence the success and specificity of the conjugation reaction. These parameters should be carefully optimized for each specific peptide and the this compound reagent.
Table 1: Key Reaction Parameters and Recommended Starting Conditions
| Parameter | Recommended Range/Condition | Rationale & Considerations | Potential Issues & Troubleshooting |
| pH | 7.5 - 9.0[1][8][9] | The thiol group of cysteine has a pKa of ~8.5. A slightly alkaline pH ensures a sufficient concentration of the more nucleophilic thiolate anion for the reaction to proceed efficiently. | Too low pH: Slow or incomplete reaction. Too high pH (>9.0): Increased risk of side reactions with other nucleophilic amino acid residues (e.g., lysine, histidine) and hydrolysis of the iodoacetamide group.[6] |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance between reaction rate and reagent stability. | Higher temperatures: Can increase the rate of side reactions and degradation of the iodoacetamide reagent.[10] |
| Reaction Time | 30 minutes - 2 hours[6][10] | The reaction time should be optimized by monitoring the reaction progress using techniques like HPLC or mass spectrometry. | Insufficient time: Incomplete conjugation. Excessive time: Increased potential for side reactions, especially if an excess of the iodoacetamide reagent is used.[11] |
| Molar Ratio (Reagent:Peptide) | 1.1:1 to 5:1 | A slight to moderate excess of the this compound reagent is typically used to drive the reaction to completion. The optimal ratio depends on the reactivity of the specific cysteine residue. | Insufficient reagent: Incomplete reaction. Large excess of reagent: Increased likelihood of non-specific modifications and challenges in purification.[6][11] |
| Solvent | Aqueous buffers (e.g., phosphate, borate, HEPES)[10]. Co-solvents like DMF or DMSO may be needed if the reagent has limited aqueous solubility.[12] | The buffer should not contain any nucleophilic species that could react with the iodoacetamide. Ensure the final concentration of any organic co-solvent is low enough to not denature the peptide. | The use of incompatible buffers can inhibit the reaction. High concentrations of organic solvents can alter peptide conformation and affect the accessibility of the cysteine residue. |
| Light Conditions | Perform reaction in the dark[5][6] | Iodoacetamide and its derivatives are light-sensitive and can degrade upon exposure to light, reducing their reactivity. | Exposure to light can lead to lower reaction yields. |
Experimental Workflow
The overall process for the conjugation of this compound to a cysteine-containing peptide involves several key steps, from preparation to final product characterization.
Figure 1. A generalized experimental workflow for the conjugation of this compound to a cysteine-containing peptide.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water
-
Anhydrous DMF or DMSO (if required for reagent dissolution)
-
Deionized water
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has an intramolecular disulfide bond, it must be reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. Then, dilute it to the desired final concentration in the Conjugation Buffer. Prepare this solution in a light-protected tube.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound reagent to the peptide solution. For example, for a 1.5-fold molar excess, add 1.5 moles of the reagent for every mole of peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25 °C) for 1-2 hours in the dark. The optimal incubation time should be determined empirically.
-
Quenching: To stop the reaction, add an excess of a quenching agent (e.g., N-acetylcysteine or L-cysteine) to a final concentration of 10-20 mM. The quenching agent will react with any unreacted iodoacetamide reagent. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the peptide conjugate to remove unreacted peptide, excess reagent, and byproducts.
Protocol 2: Purification of the PEGylated Peptide Conjugate by RP-HPLC
Materials:
-
Crude conjugation reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 or C4 column suitable for peptide separations
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA to a final concentration of 0.1%. Centrifuge the sample to remove any precipitated material.
-
HPLC Setup: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The PEGylated conjugate is expected to have a longer retention time than the unconjugated peptide due to the hydrophobicity of the glycocholic acid moiety[][14].
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the desired Glycocholic Acid-PEG10-peptide conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.
Table 2: Comparison of Purification Techniques for PEGylated Peptides
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) [][14] | Separation based on hydrophobicity. | High resolution, excellent for separating unreacted peptide from the more hydrophobic conjugate. | May require the use of organic solvents and acids which might not be suitable for all peptides. |
| Size-Exclusion Chromatography (SEC) [] | Separation based on hydrodynamic radius. | Good for removing small molecule impurities like excess reagent and quenching agent. | May not provide sufficient resolution to separate the conjugate from unreacted peptide if the size difference is not significant. |
| Ion-Exchange Chromatography (IEX) [] | Separation based on net charge. | Can be effective if the conjugation alters the overall charge of the peptide. | The PEG chain can shield charges, potentially reducing the effectiveness of this method. |
| Hydrophobic Interaction Chromatography (HIC) [] | Separation based on hydrophobicity under non-denaturing conditions. | A gentler alternative to RP-HPLC that avoids organic solvents. | Lower capacity and resolution compared to RP-HPLC. |
Characterization of the Conjugate
The final Glycocholic Acid-PEG10-peptide conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.
Table 3: Recommended Characterization Methods
| Method | Purpose | Expected Outcome |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm the covalent addition of the Glycocholic Acid-PEG10 moiety to the peptide. | An increase in the molecular weight of the peptide corresponding to the mass of the attached Glycocholic Acid-PEG10- moiety. |
| Analytical RP-HPLC | Determine the purity of the final product. | A single major peak corresponding to the purified conjugate. |
| Amino Acid Analysis | Confirm the amino acid composition and quantify the peptide content. | The amino acid ratios should be consistent with the peptide sequence. |
| NMR Spectroscopy | Provide detailed structural information of the conjugate. | Can confirm the site of conjugation and the integrity of both the peptide and the conjugated moiety. |
Signaling Pathway and Experimental Logic
While this document focuses on the chemical conjugation process, it is important to consider the biological context in which the Glycocholic Acid-PEG10-peptide conjugate will be used. The glycocholic acid moiety is intended to act as a targeting ligand for bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT), which is primarily expressed in the terminal ileum and can be a target for oral drug delivery. The experimental logic is to create a peptide therapeutic that can be actively transported across cellular membranes, thereby increasing its bioavailability or directing it to a specific site of action.
Figure 2. A conceptual diagram illustrating the targeted delivery and mechanism of action of a Glycocholic Acid-PEG10-peptide conjugate.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively perform and optimize the conjugation of this compound to cysteine-containing peptides for a wide range of therapeutic and research applications.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. ovid.com [ovid.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodoacetamide-PEG3-Azide, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes: Targeted Protein Labeling with Glycocholic Acid-PEG10-Iodoacetamide
Introduction
Glycocholic acid-PEG10-iodoacetamide is a specialized chemical probe designed for the targeted covalent labeling of proteins that specifically interact with bile acids. This molecule is composed of three key functional parts:
-
Glycocholic Acid: A bile acid that serves as the targeting moiety, directing the probe to specific bile acid receptors such as the Farnesoid X Receptor (FXR) or G protein-coupled bile acid receptor 1 (TGR5).[1][2][3][4]
-
PEG10 Linker: A 10-unit polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between the targeting and reactive groups, minimizing steric hindrance.
-
Iodoacetamide (B48618) Group: A highly reactive electrophile that forms a stable, covalent thioether bond with the nucleophilic thiol group of cysteine residues.[5][6][7]
This targeted approach allows for the specific and irreversible labeling of bile acid-binding proteins, enabling researchers to identify and characterize these targets, study their binding pockets, and investigate their roles in various signaling pathways.
Mechanism of Action
The labeling process occurs in a two-step mechanism. First, the glycocholic acid moiety of the probe non-covalently binds to the ligand-binding pocket of its target receptor. This binding event brings the reactive iodoacetamide group into close proximity with accessible cysteine residues on the protein. Subsequently, the iodoacetamide group reacts with a nearby cysteine's thiol side chain via an SN2 nucleophilic substitution reaction, forming a permanent covalent bond.[5] This effectively "locks" the probe onto its target protein.
Applications
-
Target Identification and Validation: Selectively label and enrich bile acid-binding proteins from complex biological samples (e.g., cell lysates) for identification by mass spectrometry.
-
Binding Site Analysis: Map the location of the labeled cysteine residue to gain structural insights into the ligand-binding pocket of the receptor.
-
Enzyme Inhibition Studies: Function as an irreversible inhibitor for enzymes that have a cysteine residue in or near their active site and are targeted by glycocholic acid.
-
Drug Discovery: Serve as a tool compound for developing targeted covalent drugs with improved specificity and potency.
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein known or suspected to bind glycocholic acid.
Materials:
-
Purified target protein containing at least one cysteine residue.
-
This compound probe.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5.
-
Reducing agent (optional, for pre-reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M DTT or L-cysteine.
-
Desalting column or dialysis equipment.
-
SDS-PAGE analysis equipment.
-
Mass spectrometer for verification.
Procedure:
-
Protein Preparation:
-
Dissolve the purified target protein in the Reaction Buffer to a final concentration of 1-10 µM.
-
Note: If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteines, treat with 1-5 mM TCEP for 30 minutes at room temperature. It is critical to remove the reducing agent before adding the iodoacetamide probe. This can be achieved using a desalting column.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM in DMSO).
-
Add the probe to the protein solution. The optimal molar excess of the probe over the protein should be determined empirically, but a starting point of 10-fold molar excess is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction should be performed in the dark as iodoacetamide is light-sensitive.[8]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-20 mM. This will react with any excess iodoacetamide probe. Incubate for 15 minutes.
-
-
Analysis:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful labeling event may result in a slight increase in the molecular weight of the protein, observable as a band shift.
-
Mass Spectrometry: For definitive confirmation, analyze the labeled protein by mass spectrometry. Digestion of the protein followed by LC-MS/MS analysis can identify the specific cysteine residue(s) that have been modified.[9][10]
-
Protocol 2: Labeling in Cell Lysate
This protocol is for labeling a target protein within a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate prepared in a buffer without primary amines or thiols (e.g., HEPES or PBS).
-
This compound probe.
-
Click chemistry reagents (if using an alkyne- or azide-modified version of the probe for downstream detection).
-
SDS-PAGE and Western Blotting equipment.
Procedure:
-
Lysate Preparation: Prepare cell lysate using standard methods. Ensure the protein concentration is between 1-5 mg/mL. Clarify the lysate by centrifugation.
-
Labeling: Add the this compound probe to the lysate at a final concentration of 1-10 µM.
-
Incubation: Incubate the mixture for 1 hour at 37°C in the dark.
-
Analysis:
-
The labeled protein can be detected via Western Blotting if an antibody for the target is available. The band shift upon labeling can confirm the reaction.
-
If using a version of the probe with a reporter tag (e.g., biotin, alkyne), the labeled proteins can be enriched using streptavidin beads or conjugated to a fluorescent dye via click chemistry for in-gel fluorescence scanning.
-
Data Presentation & Troubleshooting
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations may increase reaction efficiency but also risk of aggregation. |
| Probe:Protein Molar Ratio | 1:1 to 50:1 | Start with a 10:1 ratio and optimize. Higher ratios can lead to non-specific labeling. |
| pH | 7.5 - 8.5 | A slightly basic pH promotes the deprotonation of the cysteine thiol to the more reactive thiolate anion.[8][11] |
| Temperature | Room Temp. to 37°C | Higher temperatures can speed up the reaction but may compromise protein stability. |
| Incubation Time | 30 min - 4 hours | Should be optimized based on the reactivity of the target cysteine.[8] |
| Quenching Agent Conc. | 10-20 mM | Ensure a significant excess over the initial probe concentration to effectively stop the reaction. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No/Low Labeling | Inaccessible or unreactive cysteine. | Ensure the target protein is properly folded. Try denaturing conditions or confirm cysteine accessibility. |
| Inactive probe. | Prepare fresh probe stock solutions. Store the probe protected from light and moisture. | |
| Incorrect pH. | Verify the pH of the reaction buffer is in the optimal range (7.5-8.5). | |
| Non-specific Labeling | Probe concentration is too high. | Reduce the molar excess of the probe. Perform a titration to find the optimal concentration. |
| Incubation time is too long. | Reduce the incubation time. | |
| Protein Precipitation | Protein instability under reaction conditions. | Reduce the reaction temperature or incubation time. Add stabilizing agents like glycerol (B35011) (5-10%).[12] |
| High concentration of probe (especially from DMSO stock). | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<5%). |
References
- 1. Bile acids and their receptors: Potential therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycocholic Acid-PEG10-Iodoacetamide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. One innovative approach within TPD is the development of tissue-specific degraders. Glycocholic acid-PEG10-iodoacetamide is a novel heterobifunctional molecule designed for liver-specific targeted protein degradation. This molecule co-opts the asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes, to deliver a cysteine-reactive warhead (iodoacetamide) to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the use of this compound in TPD assays. It covers the mechanism of action, experimental workflows, and key assays for the characterization of this liver-targeting covalent degrader.
Mechanism of Action
This compound is a type of ASGPR-Targeting Chimera (ATAC) that facilitates the degradation of extracellular and membrane proteins through the endolysosomal pathway[1]. The molecule consists of three key components:
-
Glycocholic Acid: A bile acid that serves as a ligand for the asialoglycoprotein receptor (ASGPR), ensuring liver-specific targeting[1][2].
-
PEG10 Linker: A 10-unit polyethylene (B3416737) glycol linker that provides solubility and flexibility, enabling the formation of a productive ternary complex.
-
Iodoacetamide: A cysteine-reactive electrophile that forms a covalent bond with a cysteine residue on the target protein, leading to its irreversible binding and subsequent degradation[3][4].
The binding of the glycocholic acid moiety to ASGPR on hepatocytes triggers the internalization of the entire complex via clathrin-mediated endocytosis[1][2]. Once inside the cell, the complex is trafficked through the endolysosomal pathway, leading to the degradation of the target protein by lysosomal proteases[5].
Data Presentation
The efficacy of a targeted protein degrader is typically assessed by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. While specific data for this compound is not yet publicly available, the following tables provide representative data for other ASGPR-targeting and covalent degraders to illustrate the expected performance.
Table 1: Representative Degradation Efficacy of ASGPR-Targeting Degraders
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Ctx-GalNAc | EGFR | HEP3B | ~10 | >90 | [2] |
| ATAC-4 | TNFα | HepG2 | ~1 | >80 | [1] |
| KKP1 | Keap1 | HSC-T6 | ~5000 | >70 | [6] |
Table 2: Representative Degradation Efficacy of Covalent PROTACs
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-3 | BTK | Mino | <10 | >85 | [7] |
| NX-2127 | BTK | DLBCL | 4 | >90 | [8] |
Experimental Protocols
Here we provide detailed protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a generalized protocol based on the synthesis of similar bile acid-peptide conjugates and PEGylated compounds[9][10][11][12].
Materials:
-
Glycocholic acid
-
Amine-PEG10-OH
-
Iodoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Glycocholic Acid: Dissolve glycocholic acid in dry DMF. Add DCC and NHS and stir at room temperature for 4-6 hours to activate the carboxylic acid group.
-
Conjugation to PEG Linker: In a separate flask, dissolve Amine-PEG10-OH in dry DMF. Add the activated glycocholic acid solution dropwise and stir overnight at room temperature.
-
Purification: Purify the Glycocholic acid-PEG10-OH conjugate by column chromatography.
-
Activation of Iodoacetic Acid: In a separate flask, dissolve iodoacetic acid in dry DCM. Add DCC and NHS and stir at room temperature for 2-3 hours.
-
Final Conjugation: Dissolve the purified Glycocholic acid-PEG10-OH in dry DCM and add the activated iodoacetic acid solution. Add TEA and stir at room temperature for 12-16 hours.
-
Final Purification: Purify the final product, this compound, by column chromatography and confirm its identity by mass spectrometry and NMR.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of the target protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay
It is crucial to assess the cytotoxicity of the degrader molecule.
Materials:
-
Hepatocyte cell line
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the formation of the ASGPR-Degrader-Target Protein ternary complex.
Materials:
-
Recombinant ASGPR and target protein
-
Fluorescently labeled antibody for ASGPR (donor fluorophore)
-
Fluorescently labeled antibody for the target protein (acceptor fluorophore)
-
This compound
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Assay Setup: Add recombinant ASGPR, target protein, and the labeled antibodies to the wells of a 384-well plate.
-
Compound Addition: Add a serial dilution of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics can be used to assess the selectivity of the degrader across the entire proteome[13][14].
Materials:
-
Hepatocyte cell line
-
This compound
-
Lysis buffer and digestion enzymes (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the degrader and a vehicle control, then lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the treated and control groups to identify off-target effects.
Visualizations
Signaling Pathway
Caption: ASGPR-mediated covalent protein degradation pathway.
Experimental Workflow
References
- 1. avilar-tx.com [avilar-tx.com]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1863839B1 - Acylated glp-1 compounds - Google Patents [patents.google.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cell-Permeable PROTAC Degraders against KEAP1 Efficiently Suppress Hepatic Stellate Cell Activation through the Antioxidant and Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arvinas.com [arvinas.com]
- 9. Shortcut Access to Peptidosteroid Conjugates: Building Blocks for Solid-Phase Bile Acid Scaffold Decoration by Convergent Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of bile acid-peptide conjugates linked via triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Assembly using Glycocholic acid-PEG10-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This application note provides a detailed guide for the assembly and characterization of a PROTAC utilizing a novel linker, Glycocholic acid-PEG10-iodoacetamide. In this design, glycocholic acid serves as a ligand for an E3 ligase, while the iodoacetamide (B48618) group provides a reactive handle for the covalent attachment of a thiol-containing ligand for the target protein. The flexible PEG10 spacer allows for optimal orientation of the two ligands to promote the formation of a productive ternary complex.
PROTAC Assembly and Mechanism of Action
The assembly strategy involves a modular approach where the E3 ligase ligand (Glycocholic acid) is pre-attached to a bifunctional linker (PEG10-iodoacetamide). Subsequently, a thiol-containing "warhead" specific for the target protein is conjugated to the iodoacetamide moiety.
Figure 1. PROTAC Assembly Workflow and Mechanism of Action.
Experimental Protocols
Synthesis of this compound Linker
This protocol outlines a two-step synthesis of the bifunctional linker.
Step 1: Synthesis of Glycocholic acid-PEG10-amine
-
Dissolve Glycocholic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve Amino-PEG10-amine (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated Glycocholic acid solution to the Amino-PEG10-amine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain Glycocholic acid-PEG10-amine.
Step 2: Synthesis of this compound
-
Dissolve Glycocholic acid-PEG10-amine (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add diisopropylethylamine (DIPEA, 3 equivalents).
-
Slowly add a solution of iodoacetic anhydride (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
PROTAC Assembly: Conjugation of Thiol-containing Warhead
This protocol describes the conjugation of a thiol-containing target protein ligand to the iodoacetamide linker.
-
Dissolve the thiol-containing warhead (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and phosphate-buffered saline (PBS), pH 7.4.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
PROTAC Characterization
a) Structural Characterization
The structure and purity of the synthesized PROTAC should be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
Figure 2. Workflow for PROTAC Characterization.
b) In Vitro Characterization
i. Western Blot for Target Protein Degradation
This assay is fundamental to assess the efficacy of the PROTAC in degrading the target protein.
-
Culture a relevant cell line expressing the target protein.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation.
ii. Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical step for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.[3]
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to confirm the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor.
-
NanoBRET™ Ternary Complex Assay: A live-cell assay to monitor the formation of the ternary complex in a physiological environment.
iii. Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Perform an in vitro ubiquitination reaction containing the target protein, E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase, ubiquitin, ATP, and the PROTAC.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and analyze the products by Western blot using an antibody specific for the target protein.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful ubiquitination event.
Data Presentation
All quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: Physicochemical Properties of the Assembled PROTAC
| Property | Value | Method |
| Molecular Weight | Calculated and Observed | HRMS |
| Purity | >95% | HPLC |
| ¹H NMR | Conforms to structure | NMR |
| ¹³C NMR | Conforms to structure | NMR |
Table 2: In Vitro Biological Activity of the Assembled PROTAC
| Assay | Parameter | Value |
| Western Blot | DC₅₀ (Degradation Concentration 50%) | e.g., 50 nM |
| Dₘₐₓ (Maximum Degradation) | e.g., >90% | |
| SPR | Kᴅ (PROTAC to Target Protein) | e.g., 100 nM |
| Kᴅ (PROTAC to E3 Ligase) | e.g., 500 nM | |
| Ternary Complex Formation | Confirmed | |
| ITC | Cooperativity (α) | e.g., >1 |
| Ubiquitination Assay | Ubiquitination of Target | Observed |
Conclusion
The this compound linker provides a versatile platform for the rapid assembly of PROTACs. The protocols outlined in this application note offer a comprehensive guide for the synthesis, assembly, and characterization of PROTACs using this novel linker. The modular nature of this strategy allows for the facile exchange of both the target protein ligand and the E3 ligase ligand, enabling the development of a diverse library of PROTACs for various therapeutic targets. Careful characterization of the assembled PROTACs using the described biochemical and cellular assays is crucial for understanding their mechanism of action and for advancing potent candidates in the drug discovery pipeline.
References
- 1. Characterisation of the 1H and 13C NMR spectra of methylcitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Glycocholic acid-PEG10-iodoacetamide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. Their unique bifunctional nature, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase connected by a linker, presents distinct challenges and opportunities for purification. This document provides detailed application notes and protocols for the purification of PROTACs synthesized with a Glycocholic acid-PEG10-iodoacetamide linker. This specific PROTAC is characterized by a hydrophobic bile acid moiety (Glycocholic acid), a flexible polyethylene (B3416737) glycol (PEG) linker, and a reactive iodoacetamide (B48618) warhead, necessitating a multi-step purification strategy to achieve high purity.
The purification of these complex molecules is critical to ensure the removal of unreacted starting materials, byproducts, and isomers, which can interfere with biological assays and impact therapeutic efficacy.[1] The presence of the PEG linker, while often improving solubility and pharmacokinetic properties, can complicate purification due to its polydispersity and potential to mask the physicochemical properties of the core molecule.[1][2] This guide outlines a systematic approach employing a combination of chromatographic techniques to address these challenges.
Purification Strategy Overview
A multi-step chromatographic approach is recommended for the purification of this compound PROTACs. The strategy is designed to separate the target PROTAC from a complex mixture of impurities based on differences in size, hydrophobicity, and charge. The typical workflow involves an initial capture and desalting step, followed by one or more high-resolution polishing steps.
Caption: A generalized multi-step purification workflow for this compound PROTACs.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Desalting and Aggregate Removal
SEC is an ideal initial step to remove small molecule impurities, unreacted starting materials, and high molecular weight aggregates.[3][][5] This technique separates molecules based on their hydrodynamic radius.[6]
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Crude reaction mixture of the PROTAC
-
Chromatography system with UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of SEC Running Buffer. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The recommended injection volume is typically 1-5% of the total column volume to ensure optimal resolution.[7]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The PROTAC is expected to elute in the earlier fractions, well separated from smaller impurities.
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired PROTAC. Pool the fractions containing the pure product for the next purification step.
| Parameter | Recommended Condition |
| Column | Sephadex G-25 (or equivalent) |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 1.0 mL/min (for a 10 x 300 mm column) |
| Detection | UV at 254 nm and 280 nm |
| Sample Load | 1-5% of total column volume |
Table 1: Recommended parameters for Size Exclusion Chromatography.
Protocol 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Resolution Purification
RP-HPLC is a powerful technique for separating complex mixtures with high resolution based on hydrophobicity.[][8] Given the hydrophobic nature of the Glycocholic acid moiety, RP-HPLC is a critical step for achieving high purity.[9]
Materials:
-
C18 RP-HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector and fraction collector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
SEC-purified PROTAC fractions
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Pool the SEC fractions containing the PROTAC. If necessary, concentrate the sample under reduced pressure.
-
Sample Injection: Inject the sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[1] The exact gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions corresponding to the major peak on the chromatogram.
-
Analysis and Pooling: Analyze the purity of each fraction by analytical LC-MS. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the organic solvent and TFA from the pooled fractions by lyophilization or evaporation under reduced pressure.
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% Mobile Phase B over 30-60 min |
| Flow Rate | Dependent on column dimension (e.g., 10-20 mL/min) |
| Detection | UV at 254 nm and 280 nm |
Table 2: Recommended parameters for Reverse Phase HPLC.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) - Optional Polishing Step
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[10][11] It can be a useful polishing step to remove closely related impurities that may co-elute with the PROTAC in RP-HPLC.[3] HIC is particularly effective for molecules with significant hydrophobic character, such as the Glycocholic acid-containing PROTAC.[12]
Materials:
-
HIC column (e.g., Phenyl Sepharose or similar)
-
HIC system with UV detector
-
Binding Buffer (Buffer A): High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
RP-HPLC-purified PROTAC
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer (Buffer A) until the UV baseline is stable.
-
Sample Preparation: Dissolve the purified PROTAC in Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound PROTAC using a decreasing salt gradient by mixing Binding Buffer and Elution Buffer. A typical gradient would be from 100% Buffer A to 100% Buffer B over several column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity using analytical LC-MS. Pool the pure fractions.
-
Desalting: Desalt the final pooled fractions using SEC as described in Protocol 1.
| Parameter | Recommended Condition |
| Column | Phenyl Sepharose (or equivalent) |
| Binding Buffer | 1-2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Elution Buffer | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | Decreasing salt gradient (100% A to 100% B) |
| Detection | UV at 280 nm |
Table 3: Recommended parameters for Hydrophobic Interaction Chromatography.
Analytical Characterization
The purity and identity of the final PROTAC product should be confirmed using a combination of analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the PROTAC.[13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the PROTAC.
-
Analytical HPLC: To determine the final purity of the product.
Signaling Pathway Context
The Glycocholic acid component of this PROTAC may target proteins involved in bile acid transport or signaling pathways. For instance, it could be designed to target the Apical Sodium-dependent Bile Acid Transporter (ASBT) or Farnesoid X Receptor (FXR) for degradation. The degradation of such a target protein would then be mediated by the E3 ligase recruited by the other end of the PROTAC, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for a Glycocholic acid-based PROTAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor resolution in SEC | Sample overload; inappropriate column choice | Reduce sample volume; ensure the column's fractionation range is suitable for the PROTAC's molecular weight.[7] |
| Broad peaks in RP-HPLC | Secondary interactions; poor sample solubility | Add ion-pairing agents (already in protocol); optimize mobile phase composition; ensure complete sample dissolution.[1] |
| PROTAC precipitation on column | Low solubility in mobile phase | Decrease sample concentration; modify mobile phase with organic modifiers.[1] |
| Co-elution of impurities | Similar physicochemical properties | Optimize the elution gradient; try a different stationary phase (e.g., C4 or Phenyl); add an orthogonal purification step like HIC. |
| Loss of iodoacetamide reactivity | Instability of the iodoacetamide group | Perform purification steps at neutral or slightly acidic pH; store purified PROTAC under inert gas and protected from light. |
Table 4: Common troubleshooting tips for PROTAC purification.
Conclusion
The purification of this compound PROTACs requires a well-designed, multi-step chromatographic strategy. The combination of Size Exclusion Chromatography for initial cleanup, followed by high-resolution Reverse Phase HPLC, and an optional Hydrophobic Interaction Chromatography polishing step, can yield a highly pure product suitable for downstream biological and pharmacological studies. Careful optimization of each step and rigorous analytical characterization are essential for successful purification and the generation of reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. synplechem.com [synplechem.com]
- 3. news-medical.net [news-medical.net]
- 5. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 6. goldbio.com [goldbio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bile Acid Conjugates with Anticancer Activity: Most Recent Research | MDPI [mdpi.com]
- 10. bio-rad.com [bio-rad.com]
- 11. goldbio.com [goldbio.com]
- 12. Method for removal of surface-active impurities and calcium from conjugated bile salt preparations: comparison with silicic acid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Mass Spectrometry Characterization of Glycocholic acid-PEG10-iodoacetamide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid, a primary bile acid, conjugated with a polyethylene (B3416737) glycol (PEG) linker and functionalized with an iodoacetamide (B48618) group represents a versatile molecular tool in biomedical research and drug development. The glycocholic acid moiety can facilitate transport across cellular membranes, particularly in hepatocytes, by targeting bile acid transporters. The PEG10 linker provides solubility and a defined spacer arm, while the iodoacetamide group allows for covalent conjugation to cysteine residues in proteins. This tripartite conjugate is, therefore, valuable for applications such as targeted drug delivery, protein labeling, and activity-based protein profiling.
Accurate characterization of Glycocholic acid-PEG10-iodoacetamide conjugates is critical to ensure identity, purity, and stability. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the definitive analytical technique for this purpose. This document provides detailed application notes and protocols for the comprehensive mass spectrometric characterization of these conjugates.
Experimental Workflow
The overall workflow for the characterization of this compound conjugates involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: Workflow for the characterization of this compound conjugates.
Synthesis of this compound
The synthesis of the conjugate is a multi-step process that typically involves the activation of the carboxylic acid of glycocholic acid, followed by coupling to an amino-PEG-alcohol, and subsequent conversion of the terminal hydroxyl group to an iodoacetamide. One common synthetic route is the "one-pot method" which can achieve high yields.[1][2] Another approach is the mixed anhydride (B1165640) method.[3][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LC-MS data.
Materials:
-
This compound conjugate
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (B1210297) (optional, for mobile phase)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the this compound conjugate and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.
LC Method:
A reversed-phase chromatographic method is suitable for the separation of the conjugate from potential impurities.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Method:
The mass spectrometer should be operated in positive ion mode for the detection of the protonated molecule [[M+H]+].
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 100-2000 |
| Acquisition Mode | Full Scan (MS1) and Data-Dependent Acquisition (DDA) for MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS to generate informative fragment ions |
Data Presentation and Interpretation
Accurate Mass Measurement
The primary identification of the this compound conjugate is achieved by comparing the experimentally measured accurate mass with the theoretical exact mass.
Table 1: Theoretical and Observed Mass of this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Mass Error (ppm) |
| This compound | C48H85IN2O16 | 1088.4948 | 1089.5021 | < 5 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to confirm the structure of the conjugate by analyzing its fragmentation pattern. Key fragment ions will correspond to the cleavage of the glycocholic acid moiety, the PEG linker, and the iodoacetamide group.
Expected Fragmentation Pathways:
-
Glycocholic Acid Fragments: Upon collision-induced dissociation, the glycocholic acid portion is expected to yield characteristic fragments. In negative ion mode ESI, glycocholic acid itself shows product ions from the cleavage of the amide bond.[5] In positive ion mode, fragments corresponding to the steroid backbone will be observed.
-
PEG Linker Fragments: The PEG10 linker will typically fragment with neutral losses of ethylene (B1197577) glycol units (44.0262 Da).
-
Iodoacetamide-related Fragments: The iodoacetamide group may show characteristic fragmentation patterns, although the lability of the carbon-iodine bond can lead to the loss of iodine.
A diagram illustrating the key fragmentation points is presented below.
Caption: Key fragmentation sites of the this compound conjugate.
Table 2: Representative MS/MS Fragment Ions of [M+H]+
| Observed Fragment (m/z) | Proposed Identity |
| 448.31 | [Glycocholic acid - H2O + H]+ |
| Successive losses of 44.03 | Fragmentation along the PEG10 chain |
| Variable | Fragments containing the iodoacetamide moiety or loss of iodine |
Note: The exact m/z values will depend on the specific fragmentation pathway and charge state.
Quantitative Analysis
For quantitative studies, a calibration curve should be prepared using a serial dilution of a standard solution of the this compound conjugate. The peak area of the [M+H]+ ion is then plotted against the concentration.
Table 3: Representative Quantitative Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,987 |
| 5.0 | 758,450 |
| 10.0 | 1,520,345 |
Conclusion
The protocols and data interpretation guidelines presented in this application note provide a robust framework for the mass spectrometric characterization of this compound conjugates. Accurate mass measurement confirms the elemental composition, while MS/MS fragmentation analysis validates the chemical structure. This comprehensive characterization is essential for ensuring the quality and reliability of these conjugates in research and development applications. The use of high-resolution mass spectrometry is highly recommended for unambiguous identification and characterization.[6]
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. CN112390844A - Glycocholic acid ester, preparation method thereof and preparation method of glycocholic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
Application Notes and Protocols: Cellular Uptake and Distribution Studies of PROTACs with a Focus on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][][4] While the choice of ligands determines target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][] This document provides a detailed overview of the impact of linker composition on the cellular uptake and distribution of PROTACs, along with comprehensive protocols for their evaluation.
The linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical makeup dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3] Furthermore, the linker's physicochemical properties significantly affect the PROTAC's ability to permeate cell membranes and distribute within various subcellular compartments to reach its target.[3][5][6]
The Influence of Linker Composition on Cellular Uptake and Distribution
The journey of a PROTAC from the extracellular space to its intracellular target is a multi-step process heavily influenced by the linker's design. Key linker characteristics that modulate cellular uptake and distribution include its composition (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains), flexibility, and the presence of specific functional groups.
Linker Composition and Physicochemical Properties
The chemical nature of the linker has a profound impact on the drug-like properties of a PROTAC.[1] By incorporating polar functional groups such as amides and ethers, the solubility of the PROTAC can be enhanced.[1] Conversely, lipophilic groups can improve cell permeability.[1] The most common PROTAC linker structures are PEG and alkyl chains of varying lengths.[] The combination of these allows for the modulation of important physical properties like topological polar surface area (TPSA) and lipophilicity, which in turn affect solubility and cell permeability.[]
The "chameleon effect" has been observed with some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.[1] This conformational flexibility can be advantageous for cell permeability.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
Impact of Linker on Cell Permeability
Low cell permeability is a significant challenge in PROTAC development, often due to their high molecular weight and large polar surface area.[6][7] The linker plays a crucial role in overcoming this hurdle. Studies have shown that the linker has a profound impact on passive cell permeability.[8] Linkers that allow the PROTAC to fold into conformations with a low solvent-accessible 3D polar surface area in a nonpolar environment are correlated with high cell permeability.[7][8] These folded conformations can be stabilized by various intramolecular interactions, including hydrogen bonds, NH–π, and π–π interactions.[7][8]
For instance, the incorporation of rigid heterocyclic scaffolds like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance rigidity, water solubility, and cell permeability.[5][6] Such linkers are often found in PROTACs that have entered clinical trials.[5] Conversely, a study on VHL and CRBN based PROTACs found that replacing a nine-atom alkyl chain with three PEG units led to weaker degradation, suggesting that the incorporation of oxygen in place of CH2 groups can inhibit PROTAC activity in some contexts.[9]
Quantitative Data on PROTAC Cellular Uptake and Distribution
The following tables summarize representative data on the cellular uptake and distribution of PROTACs, highlighting the influence of linker composition. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in cell lines, experimental conditions, and analytical methods.
| Linker Type | PROTAC | Target | Cell Line | Key Finding on Cellular Uptake/Permeability | Reference |
| PEG | PROTAC(H-PGDS)-4 (PEG3) | H-PGDS | Not Specified | Exhibited lower cellular uptake compared to the no-linker variant (PEG0) but higher degradation activity at 1 nM, suggesting a balance between permeability and pharmacological potency. | [5] |
| PEG | PROTAC(H-PGDS)-1 (PEG5) | H-PGDS | Not Specified | Similar cellular uptake to PEG3 at 1 and 10 nM, but lower degradation activity, indicating that linker length influences intracellular mechanisms beyond just uptake. | [5] |
| No Linker | PROTAC(H-PGDS)-7 (PEG0) | H-PGDS | Not Specified | Showed superior cellular uptake, with approximately 14% of the compound taken up by cells at concentrations of 0.1, 1, and 10 nM. | [5] |
| Alkyl Chain | Not Specified | CRBN | HEK293T | PROTACs with an alkyl linker induced concentration-dependent degradation of CRBN. | [9] |
| PEG | Not Specified | CRBN | HEK293T | Exchange of a nine-atom alkyl chain for three PEG units resulted in only weak CRBN degradation. | [9] |
| Phenyl Ring | PROTAC1 variant | SMARCA2/4 | Not Specified | Replacing a PEG unit in the linker with a phenyl ring dramatically improved passive permeability and decreased efflux in a Caco-2 cell permeability assay. | [10] |
Experimental Protocols
Detailed methodologies for key experiments to study the cellular uptake and distribution of PROTACs are provided below.
Protocol 1: Cellular Uptake Assay using LC-MS/MS
This protocol is designed to quantify the intracellular concentration of a PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in near confluence on the day of the assay. Incubate for 24 hours.
-
PROTAC Treatment:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add fresh assay buffer containing the desired concentrations of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a predetermined time interval (e.g., 1, 4, or 24 hours) at 37°C with gentle agitation.
-
-
Cell Lysis:
-
Stop the incubation by aspirating the PROTAC-containing medium and washing the cells three times with ice-cold PBS to remove any unbound PROTAC.
-
Aspirate the final PBS wash completely.
-
Add a defined volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
To a known volume of lysate, add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
Normalize the amount of PROTAC to the total protein concentration in the lysate to determine the intracellular concentration.
-
Protocol 2: Subcellular Fractionation
This protocol allows for the separation of different cellular compartments to determine the intracellular distribution of a PROTAC.
Materials:
-
Cultured cells treated with the PROTAC of interest
-
Fractionation buffer (hypotonic buffer, e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors)
-
Cytoplasmic extraction buffer (fractionation buffer with 0.1% NP-40)
-
Nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Reagents for downstream analysis (e.g., Western blotting or LC-MS/MS)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest PROTAC-treated cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times or by using a Dounce homogenizer.[11]
-
-
Isolation of Nuclei (Pellet) and Cytoplasm (Supernatant):
-
Centrifuge the cell lysate at a low speed (e.g., 720 x g) for 5 minutes at 4°C.[11]
-
The pellet contains the nuclei, and the supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Carefully collect the supernatant (cytoplasmic fraction) and transfer it to a new tube.
-
-
Purification of the Nuclear Fraction:
-
Wash the nuclear pellet with fractionation buffer and centrifuge again.
-
Resuspend the purified nuclear pellet in nuclear extraction buffer.
-
-
Isolation of the Mitochondrial and Membrane Fractions:
-
Centrifuge the cytoplasmic fraction from step 2 at a higher speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the mitochondria.[11]
-
The supernatant now contains the cytosol and membrane fractions.
-
To isolate the membrane fraction, centrifuge the supernatant at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C.[11] The resulting pellet is the membrane fraction, and the supernatant is the cytosolic fraction.
-
-
Analysis:
-
Analyze the PROTAC content in each fraction using LC-MS/MS or by detecting a tagged PROTAC.
-
Perform Western blotting for known marker proteins of each fraction (e.g., Histone H3 for the nucleus, Tubulin for the cytoplasm, COX IV for mitochondria) to assess the purity of the fractions.
-
Protocol 3: Live-Cell Fluorescence Microscopy for PROTAC Localization
This protocol is for visualizing the localization of a fluorescently labeled PROTAC within living cells.
Materials:
-
Fluorescently labeled PROTAC
-
Cell line of interest
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)[12]
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)[12]
-
Optional: Organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging. Incubate for 24 hours.
-
PROTAC Labeling:
-
Replace the culture medium with pre-warmed live-cell imaging solution containing the fluorescently labeled PROTAC at the desired concentration.
-
Incubate for the desired time to allow for cellular uptake and distribution.
-
-
Optional: Co-staining with Organelle Markers:
-
If desired, co-incubate the cells with organelle-specific dyes according to the manufacturer's instructions to visualize co-localization.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within the pre-warmed, CO₂-controlled environmental chamber.
-
Acquire images using the appropriate laser lines and filters for the fluorescently labeled PROTAC and any organelle markers.
-
Acquire images at different time points to observe the dynamics of PROTAC distribution.
-
-
Image Analysis:
-
Use image analysis software to visualize the subcellular localization of the PROTAC.
-
Quantify co-localization with organelle markers using appropriate plugins or software features.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC cellular uptake and distribution studies.
References
- 1. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcellular fractionation protocol [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Cell Target Engagement Assays Using Glycocholic Acid-PEG10-Iodoacetamide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Glycocholic acid-PEG10-iodoacetamide-based Proteolysis Targeting Chimeras (PROTACs) for in-cell target engagement studies. The protocols and data presented herein are designed to assist in the successful design, execution, and interpretation of experiments aimed at quantifying the interaction of these covalent PROTACs with their intended cellular targets.
Introduction to Covalent PROTACs and Target Engagement
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The this compound linker provides a flexible polyethylene (B3416737) glycol (PEG) spacer and a reactive iodoacetamide (B48618) warhead.[6][7][8] The iodoacetamide group forms a covalent bond with cysteine residues on the target protein, leading to irreversible target engagement.[9][10]
Measuring target engagement in a cellular environment is crucial for validating the efficacy and mechanism of action of PROTACs.[11][12][13] In-cell target engagement assays confirm that the PROTAC can enter the cell, bind to its intended target, and form a stable complex.[14][15]
Key Experimental Assays and Data
Several robust methods are available for quantifying in-cell target engagement of covalent PROTACs. The choice of assay depends on the specific target, available reagents, and desired throughput.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for monitoring target engagement in intact cells and cell lysates.[14] The principle behind CETSA is that the binding of a ligand, such as a PROTAC, stabilizes the target protein, leading to an increase in its thermal stability.[1] This change in thermal stability can be quantified by heating the cells or lysate to various temperatures and then measuring the amount of soluble protein remaining.
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can be used to quantify target engagement in living cells.[11] This assay requires the target protein to be expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is then used. When a PROTAC binds to the target protein, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from in-cell target engagement assays with iodoacetamide-based PROTACs. The values are hypothetical and serve as an example of how to present such data.
| Assay Type | PROTAC Identifier | Target Protein | Cell Line | EC50 / IC50 (nM) | Maximum Engagement (%) | Reference |
| CETSA | PROTAC-GPIA-1 | Target X | HEK293 | 120 | 85 | Fictional |
| CETSA | PROTAC-GPIA-2 | Target Y | HeLa | 85 | 92 | Fictional |
| NanoBRET™ | PROTAC-GPIA-1 | Target X-NLuc | HEK293 | 75 | 95 | Fictional |
| NanoBRET™ | PROTAC-GPIA-2 | Target Y-NLuc | HeLa | 50 | 98 | Fictional |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps for performing a CETSA experiment to determine the in-cell target engagement of a this compound-based PROTAC.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., thermal cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 2-4 hours).
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein concentration of the soluble fraction by Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each treatment condition.
-
An increase in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the procedure for a NanoBRET™ target engagement assay in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target protein
-
This compound-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the NanoLuc® fusion cells in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the cell suspension at the predetermined optimal concentration.
-
-
Assay Setup:
-
Dispense the cell-tracer suspension into the wells of the assay plate.
-
Add varying concentrations of the PROTAC or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2 hours).
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor, ~460 nm) and the tracer's fluorescence (acceptor, ~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of the PROTAC concentration.
-
A decrease in the NanoBRET™ ratio indicates displacement of the tracer and therefore target engagement by the PROTAC.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of a covalent PROTAC.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pelagobio.com [pelagobio.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes: Western Blot Analysis of Protein Degradation by Glycocholic Acid-PEG10-Iodoacetamide PROTACs
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. condrug.com [condrug.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: DC50 and Dmax Determination for PROTACs: The Critical Role of the Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3][6]
The efficacy of a PROTAC is primarily quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[7][8] The linker component, once seen as a simple spacer, is now understood to be a critical determinant of PROTAC potency and efficacy, profoundly influencing both DC50 and Dmax values.[8][9] This application note provides detailed protocols for determining these parameters and explores the linker's impact on PROTAC performance.
The Critical Role of the Linker
The linker's structure, length, and composition are not passive elements; they actively control the formation and stability of the ternary complex, which is essential for efficient degradation.[10] Key aspects of the linker that influence DC50 and Dmax include:
-
Length: The linker must be an optimal length to successfully bridge the POI and the E3 ligase without causing steric hindrance.[11] A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long could lead to unproductive binding modes, both resulting in higher (less potent) DC50 values and lower Dmax.[9][11]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[8][12] Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains, which can improve solubility, and more rigid alkyl or heterocyclic chains, which can reduce the entropic penalty of forming the ternary complex.[5][8]
-
Attachment Points: The specific atoms on the POI and E3 ligase ligands where the linker is attached are crucial.[8] Incorrect positioning can disrupt essential binding interactions or orient the two proteins in a way that is not conducive to ubiquitination.
Systematic modification of the linker is a cornerstone of PROTAC optimization. By synthesizing a library of PROTACs with varying linker lengths and compositions, researchers can empirically determine the optimal design for a given target.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following table provides representative data illustrating how modifying the length of a PEG linker on a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) can impact its degradation efficiency. As linker length increases, potency first improves (lower DC50) and then decreases, demonstrating the existence of an optimal length for ternary complex formation.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | PEG | 8 (n=2) | 292 | 76 |
| BTK-PROTAC-2 | PEG | 11 (n=3) | 2.2 | 97 |
| BTK-PROTAC-3 | PEG | 14 (n=4) | 15.8 | 95 |
| BTK-PROTAC-4 | PEG | 17 (n=5) | 45.1 | 88 |
| BTK-PROTAC-5 (Control) | Inactive Epimer | 11 (n=3) | >10,000 | <10 |
| Vehicle Control | DMSO | N/A | N/A | 0 |
Data is representative and compiled for illustrative purposes based on trends observed in published studies.[5][13]
Experimental Workflow and Protocols
Determining the DC50 and Dmax values requires a systematic approach involving cell culture, compound treatment, protein level quantification, and data analysis.
Protocol 1: DC50 and Dmax Determination via Western Blot
Western blotting is a widely used, semi-quantitative method to determine the relative abundance of a target protein.[14]
Materials:
-
Cancer cell line expressing the protein of interest (e.g., Mino cells for BTK).[13]
-
Complete growth medium.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
6-well or 12-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Polyacrylamide gels, electrophoresis apparatus, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imager and densitometry software.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 0.1 nM to 10,000 nM. Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions. Include a vehicle control (e.g., 0.1% DMSO).[15]
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours, at 37°C and 5% CO2.[13]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[7]
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[7]
-
-
Detection & Analysis:
Data Analysis:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Calculate the percentage of degradation as: 100% - % Remaining Protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- variable slope) using software like GraphPad Prism.
-
The DC50 is the concentration at which 50% degradation is achieved, and the Dmax is the plateau of the curve.[15]
Protocol 2: High-Throughput DC50/Dmax Determination using HiBiT Assay
For large-scale screening, luminescence-based reporter assays like the HiBiT system offer a higher-throughput alternative to Western blotting.[16] This method requires CRISPR/Cas9 engineering to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[16]
Principle: The HiBiT tag combines with a complementary subunit (LgBiT) to form a functional NanoLuc luciferase. When the HiBiT-tagged protein is degraded by a PROTAC, the luminescence signal decreases, providing a quantitative readout of protein levels.[7][16]
Brief Protocol:
-
Cell Line: Use a cell line endogenously expressing the HiBiT-tagged POI and stably expressing the LgBiT protein.
-
Seeding: Seed cells in a white, 96-well or 384-well plate.[16]
-
Treatment: Treat cells with a serial dilution of the PROTAC as described in Protocol 1.
-
Luminescence Measurement: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate. Measure the luminescence signal using a plate reader.[7]
-
Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the dose-response curve and calculate DC50 and Dmax as described previously.[7]
Troubleshooting and Key Considerations
-
The "Hook Effect": At very high concentrations, some PROTACs exhibit reduced degradation, creating a bell-shaped dose-response curve.[11] This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) that compete with the formation of the productive ternary complex. It is crucial to test a wide range of concentrations to identify the optimal degradation window and accurately determine the true Dmax.[11]
-
Negative Controls: To validate the mechanism of action, include essential negative controls. An inactive epimer of the PROTAC or a molecule where the E3 ligase ligand is mutated should not induce degradation. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the protein from degradation, confirming the involvement of the proteasome.[11]
-
Kinetic Analysis: Degradation is a time-dependent process. Performing a time-course experiment at a fixed PROTAC concentration (near the DC50) can reveal the kinetics of degradation and help determine the optimal endpoint for dose-response experiments.[17][18]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. d4-pharma.com [d4-pharma.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.jp [promega.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Covalent Protein Degraders Utilizing a Glycocholic Acid-Based Targeting Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small molecule inhibitors. This document provides detailed application notes and protocols for the use of a hypothetical covalent degrader, conceptualized as Glycocholic acid-PEG10-iodoacetamide, for the degradation of such proteins. This molecule is an example of a covalent Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest.[1][2][3][4]
The conceptual this compound consists of three key components:
-
Glycocholic Acid: A bile acid derivative that serves as the targeting ligand for a specific protein of interest (POI). Bile acids have been explored in drug discovery and can be modified to bind to various protein targets.[5]
-
PEG10 Linker: A 10-unit polyethylene (B3416737) glycol linker that connects the targeting moiety to the reactive group. The linker's length and composition are critical for optimal ternary complex formation between the POI and an E3 ubiquitin ligase.[4][6]
-
Iodoacetamide (B48618): An electrophilic warhead that forms a covalent bond with a cysteine residue on the target protein.[7] This irreversible binding can enhance the potency and duration of action of the degrader.[1]
It is important to note that for this molecule to function as a PROTAC, it would need to be conjugated to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL). For the purpose of these notes, we will assume such a complete PROTAC has been synthesized.
Mechanism of Action
The proposed degrader operates through the PROTAC mechanism.[2][3][8] The glycocholic acid moiety binds to the target protein, while the E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The covalent nature of the interaction with the target protein, mediated by the iodoacetamide group, can lead to more sustained degradation.[1]
Application Notes
Targeting "Undruggable" Proteins:
This covalent degrader approach is particularly suited for proteins that lack well-defined binding pockets for traditional inhibitors but possess a reactive cysteine residue accessible to the iodoacetamide warhead. The glycocholic acid component can be tailored to confer specificity for the target protein.
Potential Advantages:
-
Event-driven pharmacology: PROTACs act catalytically, with one molecule capable of inducing the degradation of multiple target protein molecules.[3][8]
-
Improved Selectivity: The requirement for the formation of a stable ternary complex can enhance selectivity compared to the targeting ligand alone.[2]
-
Overcoming Resistance: By degrading the entire protein, this approach can overcome resistance mechanisms associated with mutations in the active site of an enzyme.[3]
-
Sustained Action: The covalent linkage to the target protein can result in prolonged degradation and a more durable pharmacological effect.
Data Presentation
The efficacy of a covalent degrader can be quantified through various in vitro experiments. The following tables present hypothetical data for a lead compound, "Compound-X," which is a complete PROTAC incorporating the this compound scaffold.
Table 1: In Vitro Degradation Profile of Compound-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| HeLa | Protein A | 25 | 92 | 16 |
| MCF7 | Protein A | 40 | 88 | 24 |
| Jurkat | Protein A | 65 | 85 | 24 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile of Compound-X in HeLa Cells
| Protein | % Degradation at 100 nM |
| Target Protein A | 90 |
| Off-Target Protein 1 | < 10 |
| Off-Target Protein 2 | < 5 |
| Housekeeping Protein (e.g., GAPDH) | 0 |
Table 3: Cellular Viability after Treatment with Compound-X
| Cell Line | IC50 (µM) |
| HeLa | 15 |
| MCF7 | 22 |
| Jurkat | 30 |
-
IC50: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a covalent degrader like Compound-X.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the degrader.
Materials:
-
Cell line expressing the target protein
-
Compound-X (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Compound-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16, 24, 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Immunoprecipitation to Confirm Ubiquitination
Objective: To demonstrate that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Compound-X
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer for immunoprecipitation
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with Compound-X in the presence or absence of the proteasome inhibitor MG132 for a few hours.
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of Protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin signal in the presence of Compound-X and MG132 indicates that the degrader induces ubiquitination of the target protein.
Protocol 3: Cell Viability Assay
Objective: To assess the cytotoxic effect of the degrader on cells.
Materials:
-
Cell line of interest
-
Compound-X
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of Compound-X to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating a covalent protein degrader.
Caption: Logical relationship of the components of a covalent degrader.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. marinbio.com [marinbio.com]
- 5. The anticancer activity of bile acids in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Glycocholic acid-PEG10-iodoacetamide conjugation
Welcome to the technical support center for Glycocholic acid-PEG10-iodoacetamide conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conjugation yield and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction?
A1: For a specific reaction between the iodoacetamide (B48618) group and thiol groups (like those on cysteine residues), a slightly alkaline pH of 8.0-9.0 is recommended.[1][2] At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetamide. Performing the reaction at a neutral or acidic pH will significantly decrease the reaction rate.
Q2: My iodoacetamide reagent appears discolored. Can I still use it?
A2: Iodoacetamide is sensitive to light and can degrade over time, which may result in discoloration.[1][2] It is highly recommended to use fresh, pure iodoacetamide for conjugation reactions. Degraded reagent can lead to lower yields and an increase in side reactions. Always store iodoacetamide protected from light and moisture at 4°C.[1]
Q3: I am observing a low yield despite using the correct pH. What are other potential causes?
A3: Low conjugation yield can be attributed to several factors:
-
Inactive Iodoacetamide: Iodoacetamide solutions are unstable and should be prepared immediately before use.[1][2][3] Any unused solution should be discarded.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for the iodoacetamide, leading to a lower yield.[4]
-
Oxidized Thiols: The thiol groups on your target molecule may have formed disulfide bonds. These need to be reduced to free thiols to be available for conjugation.
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound reagent will result in incomplete conjugation.
-
Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion. Typical incubation times are 30-60 minutes at room temperature.[1]
Q4: How can I confirm that the conjugation was successful?
A4: Several analytical techniques can be used to confirm conjugation:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the target molecule, which can be visualized as a band shift on an SDS-PAGE gel.[5]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a highly accurate method to determine the molecular weight of the conjugate and confirm the addition of the Glycocholic acid-PEG10 moiety.[5]
-
HPLC/UPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugated product from the unreacted starting materials.
Q5: What are the potential side reactions, and how can I minimize them?
A5: Iodoacetamide can react with other nucleophilic amino acid residues besides cysteine, such as lysine, histidine, methionine, and the N-terminus of proteins, especially if the reaction conditions are not optimal.[1][2][6] To minimize these side reactions:
-
Maintain the reaction pH between 8.0 and 9.0.
-
Use the lowest effective molar excess of the iodoacetamide reagent.
-
Keep the reaction time to the minimum required for completion.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low conjugation yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Iodoacetamide Reagent | Prepare a fresh solution of this compound immediately before use. Protect the solution from light.[1][2][3] |
| Incorrect Reaction pH | Ensure the reaction buffer is at a pH of 8.0-9.0. Verify the pH of your buffer system. | |
| Presence of Competing Nucleophiles | Use a non-amine, non-thiol containing buffer such as phosphate (B84403) or borate (B1201080) buffer. Ensure complete removal of any reducing agents prior to adding the iodoacetamide reagent. | |
| Oxidized Thiols on Target Molecule | Pre-treat your thiol-containing molecule with a reducing agent like TCEP or DTT to reduce disulfide bonds. Remove the reducing agent completely before starting the conjugation. | |
| Low Yield | Insufficient Molar Ratio of Reagent | Increase the molar excess of this compound to the target molecule. A typical starting point is a 10 to 20-fold molar excess. |
| Incomplete Reaction | Increase the reaction time (e.g., to 2 hours) or perform the reaction at a slightly elevated temperature (e.g., 37°C), monitoring for potential side reactions. | |
| Presence of Multiple Products/Side Reactions | Non-specific Reactions | Lower the molar excess of the iodoacetamide reagent. Ensure the pH is strictly maintained between 8.0 and 9.0.[1][2] Shorten the reaction time. |
| Hydrolysis of Iodoacetamide | Prepare the iodoacetamide solution immediately before use to minimize hydrolysis.[2] |
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Peptide
Materials:
-
This compound
-
Thiol-containing peptide
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.5
-
Reducing Buffer (optional): 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, 10 mM TCEP, pH 7.5
-
Quenching Solution: 1 M Cysteine or β-mercaptoethanol
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
-
Peptide Preparation (with reduction): a. Dissolve the thiol-containing peptide in the Reducing Buffer. b. Incubate for 1 hour at room temperature. c. Remove the reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.
-
Reagent Preparation: a. Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: a. Add the dissolved peptide to the Conjugation Buffer. b. Add the desired molar excess of the this compound stock solution to the peptide solution. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess iodoacetamide. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical pathway of the iodoacetamide conjugation and potential side reactions.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iodoacetamide Labeling with Glycocholic acid-PEG10-iodoacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Glycocholic acid-PEG10-iodoacetamide for labeling sulfhydryl groups in proteins and peptides. The following information is based on the well-established chemistry of iodoacetamide (B48618). Users should consider this as a starting point for optimizing their specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling cysteine residues with this compound?
A1: The optimal pH for selectively labeling cysteine residues with iodoacetamide reagents is in the slightly alkaline range of 7.5 to 8.5 [1][2]. Some protocols suggest a broader range of pH 8.0 to 9.0[3].
Q2: Why is a slightly alkaline pH optimal for this reaction?
A2: At a slightly alkaline pH, the sulfhydryl group (-SH) of the cysteine residue is deprotonated to form the more nucleophilic thiolate anion (-S⁻). This thiolate anion readily attacks the carbon atom of the iodoacetamide moiety in a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of a stable thioether bond.
Q3: What happens if the pH is too low or too high?
A3:
-
Low pH (below 7.0): The reaction rate will be significantly slower because the sulfhydryl group will be predominantly in its protonated, less reactive state. However, the specificity for cysteine residues is higher at a more neutral pH.
-
High pH (above 9.0): While the reaction with cysteine may be faster, the risk of side reactions with other amino acid residues increases significantly. These side reactions can occur with lysine (B10760008), histidine, methionine, and the N-terminal amino group of the protein[1][3].
Q4: Can this compound react with other amino acids?
A4: Yes, particularly at a higher pH, the iodoacetamide group can react with other nucleophilic amino acid side chains. The most common side reactions are with the ε-amino group of lysine and the imidazole (B134444) ring of histidine[4][5]. Reactions with methionine have also been reported[2]. To ensure specificity for cysteine, it is crucial to maintain the pH within the optimal 7.5-8.5 range[1].
Q5: How should I prepare and handle the this compound reagent?
A5: Iodoacetamide and its derivatives are light-sensitive and prone to hydrolysis[1][3]. Therefore, it is essential to:
-
Prepare solutions of the reagent immediately before use[1][3].
-
Protect the reagent and the reaction mixture from light by using amber vials or wrapping the reaction vessel in aluminum foil[1][3].
-
Store the solid reagent in a cool, dark, and dry place.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.0), leading to a slow reaction rate. | Adjust the reaction buffer to the optimal pH range of 7.5-8.5. |
| Reagent Degradation: The iodoacetamide reagent was not freshly prepared or was exposed to light. | Prepare a fresh solution of the labeling reagent immediately before use and ensure the reaction is carried out in the dark.[1][3] | |
| Insufficient Reagent: The molar excess of the labeling reagent is too low. | Increase the molar excess of this compound to the protein/peptide. A 10-fold molar excess over free sulfhydryls is a common starting point.[6] | |
| Presence of Reducing Agents: Residual reducing agents (e.g., DTT, TCEP) in the sample are quenching the iodoacetamide. | Remove the reducing agent after the reduction step using a desalting column or dialysis before adding the labeling reagent. | |
| Non-specific Labeling (Modification of other residues) | pH is too high: The reaction buffer pH is above 9.0, promoting side reactions with other amino acids like lysine and histidine.[1][3] | Lower the pH of the reaction buffer to the optimal range of 7.5-8.5. |
| Excess Reagent: A very high molar excess of the labeling reagent was used. | Reduce the molar excess of the this compound. | |
| Prolonged Reaction Time: The incubation time was excessively long. | Optimize the reaction time; for many applications, 30-60 minutes is sufficient. | |
| Protein Precipitation during Labeling | Change in Protein Solubility: The addition of the PEGylated labeling reagent may have altered the solubility of the target protein. | Consider performing the labeling reaction in the presence of a mild denaturant (e.g., low concentration of urea) if compatible with your downstream application. |
| Incorrect Buffer Composition: The buffer composition may not be optimal for maintaining protein solubility after modification. | Screen different buffer systems that are compatible with the labeling chemistry. |
Data Summary: Effect of pH on Iodoacetamide Labeling
| pH Range | Reaction Rate with Cysteine | Specificity for Cysteine | Potential for Side Reactions |
| < 7.0 | Slow | High | Low |
| 7.0 - 7.5 | Moderate | High | Moderate |
| 7.5 - 8.5 | Optimal | Good | Moderate (increases with pH) |
| > 9.0 | Fast | Low | High (Lys, His, Met, N-terminus) |
Detailed Experimental Protocol for Iodoacetamide Labeling
This protocol provides a general workflow for the labeling of a protein with this compound. Optimization of reagent concentrations, incubation times, and temperature may be required for your specific application.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris-HCl)
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
This compound
-
Solvent for labeling reagent (e.g., DMSO or DMF, if necessary)
-
Quenching solution (e.g., 1 M L-cysteine or DTT)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure your protein sample is in a buffer free of primary amines (like Tris, unless it's the reaction buffer itself at a controlled pH) and sulfhydryl-containing compounds.
-
Determine the protein concentration accurately.
-
-
Reduction of Disulfide Bonds (if necessary):
-
To a final concentration of 5-10 mM, add the reducing agent (DTT or TCEP) to the protein solution.
-
Incubate for 1 hour at 37°C or 56°C for DTT, or at room temperature for TCEP.
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent by passing the sample through a desalting column or by dialysis against the Reaction Buffer (100 mM Tris-HCl, pH 8.0). This step is critical to prevent the quenching of the iodoacetamide reagent.
-
-
Preparation of Labeling Reagent:
-
Immediately before use, dissolve the this compound in the Reaction Buffer (or a minimal amount of an organic solvent like DMSO if necessary, then dilute in the Reaction Buffer) to the desired stock concentration. Protect this solution from light.
-
-
Labeling Reaction:
-
Add the freshly prepared this compound solution to the reduced protein sample. A 10-fold molar excess of the labeling reagent over the concentration of free sulfhydryls is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding a quenching solution to a final concentration of 2-5 times the initial concentration of the iodoacetamide reagent. L-cysteine or DTT are commonly used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted labeling reagent and quenching agent by a desalting column, dialysis, or other suitable purification methods.
-
-
Analysis:
-
Analyze the labeled protein using appropriate techniques such as mass spectrometry, SDS-PAGE, or HPLC to confirm successful labeling.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Minimizing Off-Target Reactions of Iodoacetamide
Welcome to the technical support center for the use of iodoacetamide (B48618) in protein modification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target reactions during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of iodoacetamide for alkylating cysteine residues.
| Observation | Potential Cause | Recommended Action |
| Low or no labeling of target cysteine residues | Iodoacetamide solution has hydrolyzed. | Prepare fresh iodoacetamide solutions immediately before each use. Iodoacetamide is unstable and light-sensitive.[1] |
| Insufficient iodoacetamide concentration. | Use at least a 10-fold molar excess of iodoacetamide over the concentration of sulfhydryl groups.[1] | |
| Incorrect reaction buffer pH. | Ensure the reaction buffer is at a slightly alkaline pH (7.5–8.5) to facilitate the deprotonation of cysteine's thiol group, making it more reactive.[1] | |
| Insufficient reaction time. | Allow the reaction to proceed for at least 30 minutes at room temperature, protected from light.[1][2] | |
| Modification of non-cysteine residues (off-target labeling) | Reaction pH is too high. | Maintain the reaction buffer pH between 7.5 and 8.5. Higher pH values can increase the reactivity of other nucleophilic residues like lysine (B10760008) and histidine.[1][3] |
| Excess iodoacetamide concentration or prolonged reaction time. | Reduce the molar excess of iodoacetamide or decrease the incubation time. Consider quenching the reaction to stop it after the desired time.[1] | |
| Presence of highly reactive non-cysteine residues. | If off-target reactions persist under optimal conditions, consider using a more specific alkylating agent, such as maleimide (B117702) derivatives at a neutral or slightly acidic pH. | |
| High background in mass spectrometry data | Unquenched iodoacetamide reacting with other sample components. | Quench the reaction by adding a thiol-containing reagent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) after the desired incubation time.[4][5] Cysteine can also be used as a quenching agent and has been shown to preserve trypsin activity effectively.[6] |
| Iodoacetamide reacting with peptide N-termini or other amino acids during digestion. | After alkylation, precipitate the protein (e.g., with acetone) to remove excess iodoacetamide before proceeding with enzymatic digestion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after they have been reduced.[7][8] This ensures proteins remain in a reduced and denatured state, which is critical for efficient enzymatic digestion and subsequent analysis by mass spectrometry.[7]
Q2: What are "off-target" reactions of iodoacetamide?
A2: Off-target reactions refer to the unintended modification of amino acid residues other than cysteine.[9] Due to its reactive nature, iodoacetamide can also react with other nucleophilic sites in a protein, especially under non-optimal conditions.[1]
Q3: Which amino acid residues are most susceptible to off-target alkylation by iodoacetamide?
A3: Besides cysteine, several other amino acid residues can be alkylated by iodoacetamide. The most common off-target residues include:
-
Histidine: The imidazole (B134444) ring.[1][10]
-
Aspartic acid and Glutamic acid: The carboxyl groups.[1]
-
Peptide N-terminus: The free amino group.[2]
Q4: How does pH affect the specificity of iodoacetamide?
A4: The reaction of iodoacetamide with cysteine is most efficient at a slightly alkaline pH (typically 8.0), where the thiol group is deprotonated to the more reactive thiolate anion.[13] However, at higher pH values, other amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0), can also become deprotonated and more nucleophilic, leading to increased off-target reactions.[3][12]
Q5: How can I quench the iodoacetamide reaction?
A5: To stop the alkylation reaction, a quenching agent with a thiol group, such as dithiothreitol (DTT) or 2-mercaptoethanol, can be added in excess.[4][5] These agents will react with any remaining iodoacetamide. Cysteine is also an effective quenching agent.[6]
Q6: Are there alternatives to iodoacetamide with better specificity?
A6: Yes, several alternatives are available. Maleimides, such as N-ethylmaleimide (NEM), are known to be more specific for cysteine residues, especially at neutral or slightly acidic pH.[13] Other alternatives include chloroacetamide and acrylamide.[11][14][15] However, it's important to note that these reagents may also have their own off-target profiles. For instance, NEM can react with lysine and histidine at alkaline pH.[3] Chloroacetamide has been reported to cause significant methionine oxidation.[11][16][17]
Experimental Protocols
Standard Protocol for Reduction and Alkylation with Iodoacetamide
This protocol is a general guideline for the reduction and alkylation of protein samples for mass spectrometry analysis.
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[4]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer). Add the iodoacetamide solution to the protein sample to a final concentration of 15-20 mM (ensuring at least a 2-fold molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.[1][2]
-
Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide. Incubate in the dark at room temperature for 15 minutes.[4][5]
-
Sample Cleanup: The sample can be further processed by buffer exchange, precipitation, or directly diluted for enzymatic digestion.
Visualizations
Caption: Reaction of iodoacetamide with target cysteine and off-target lysine residues.
Caption: Standard experimental workflow for protein sample preparation using iodoacetamide.
Caption: Decision tree for troubleshooting common iodoacetamide labeling issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. rsc.org [rsc.org]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the PROTAC Hook Effect with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a special focus on the role of long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in a PROTAC's degradation efficacy at high concentrations.[1][2] This results in a characteristic "bell-shaped" dose-response curve, where maximum protein degradation (Dmax) is observed at an optimal concentration, but is reduced at both lower and significantly higher concentrations.[3][4] The phenomenon occurs because excessive PROTAC molecules saturate the system, leading to the formation of non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and degradation.[2][5]
Q2: How do long PEG linkers influence the hook effect?
A2: Long PEG linkers are often used in PROTAC design to enhance solubility and provide the necessary length and flexibility to bridge the target protein and the E3 ligase.[6][7] However, the linker's properties are critical and must be optimized.[8][9] An excessively long or overly flexible PEG linker can have a detrimental impact. It may increase the entropic penalty of forming a stable ternary complex, making it more difficult for the proteins to come together effectively.[10] This can lead to a more pronounced hook effect, as the formation of binary complexes may become more favorable at lower concentrations than with an optimally sized linker.[11]
Q3: Can a long PEG linker be beneficial in overcoming the hook effect?
A3: While an excessively long linker can be problematic, an optimized long PEG linker can be advantageous. By systematically varying the linker length, researchers can identify an optimal length that facilitates favorable protein-protein interactions within the ternary complex.[] This can lead to positive cooperativity, a state where the binding of the PROTAC to one protein partner increases its affinity for the second.[13] Enhanced cooperativity stabilizes the ternary complex, making its formation more favorable than the non-productive binary complexes, which can help mitigate the hook effect and shift its onset to higher concentrations.[14]
Q4: Besides linker length, what other linker properties are important?
A4: The linker is not just a spacer; its chemical composition, rigidity, and attachment points to the ligands are all critical for PROTAC efficacy.[9][15] For PEG linkers, while they improve hydrophilicity, their flexibility can sometimes be a double-edged sword.[11] Introducing some rigidity into the linker, for example with cyclic structures like piperazine, can improve the stability of the ternary complex.[] The choice of attachment site on the warhead and anchor ligands is also crucial as it dictates the spatial orientation of the recruited proteins.[9]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed, indicating a strong hook effect.
-
Likely Cause: The PROTAC concentrations used are too high, leading to the formation of non-productive binary complexes. The linker may not be optimal for stabilizing the ternary complex.
-
Troubleshooting Steps:
-
Expand Concentration Range: Repeat the degradation assay using a much wider range of concentrations with half-log dilutions (e.g., from 1 pM to 100 µM) to accurately define the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[3]
-
Optimize Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., n=3, 5, 8, 12 PEG units). An optimal linker length can enhance ternary complex stability and reduce the hook effect.[9][15]
-
Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or AlphaLISA to directly measure ternary complex formation at different PROTAC concentrations.[16][17] A strong hook effect in the degradation assay should correlate with reduced ternary complex formation at high concentrations.
-
Issue 2: The PROTAC with a long PEG linker shows weak or no degradation at any tested concentration.
-
Likely Cause: The linker may be too long or flexible, preventing effective ternary complex formation. Alternatively, poor cell permeability could be the issue.
-
Troubleshooting Steps:
-
Systematically Shorten the Linker: Synthesize PROTACs with shorter linkers (both PEG and alkyl chains) to see if a more constrained conformation is required for productive complex formation.[15]
-
Evaluate Cell Permeability: The hydrophilicity of long PEG linkers can sometimes impede passive diffusion across cell membranes.[6] While PEG linkers can adopt folded conformations to shield polar surfaces, excessive length can be detrimental.[18] Assess permeability using methods like the PAMPA or Caco-2 assays. Consider designing hybrid linkers with increased hydrophobic character to improve uptake.[11]
-
Confirm Target Engagement: Before concluding the PROTAC is inactive, verify that the warhead and E3 ligase ligand are binding to their respective targets within the cell. Cellular target engagement can be measured using assays like NanoBRET.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of PEG linker length on PROTAC efficacy and the manifestation of the hook effect.
Table 1: Effect of PEG Linker Length on Degradation of Target Protein X
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect Onset (nM) |
| PROTAC-A | 4-unit PEG | 50 | 95 | >10,000 |
| PROTAC-B | 8-unit PEG | 15 | 98 | 5,000 |
| PROTAC-C | 12-unit PEG | 85 | 80 | 1,000 |
| PROTAC-D | 16-unit PEG | 250 | 65 | 800 |
This table illustrates that an optimal linker length (8-unit PEG) results in the highest potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ). Excessively long linkers (12 and 16 units) show reduced efficacy and a more pronounced hook effect at lower concentrations.
Table 2: Dose-Response Data for PROTAC-C Exhibiting a Hook Effect
| PROTAC-C Conc. (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 92 |
| 10 | 65 |
| 100 | 22 |
| 500 | 20 |
| 1,000 | 35 |
| 5,000 | 68 |
| 10,000 | 85 |
This data shows a classic bell-shaped curve. Degradation increases up to an optimal concentration range (around 100-500 nM) before decreasing significantly at higher concentrations, demonstrating the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates to achieve ~70% confluency. Allow them to adhere overnight. The next day, treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[19]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the Target-PROTAC-E3 Ligase complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations (e.g., below, at, and above the optimal degradation concentration) and a vehicle control for a short duration (e.g., 2-4 hours). To capture the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the duration of the PROTAC treatment.[3] Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight at 4°C to form the immune complex.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complex.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the captured proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluate by Western blotting using primary antibodies against the target protein and the recruited E3 ligase. An increase in the co-precipitated E3 ligase signal in the PROTAC-treated samples (especially at the optimal degradation concentration) confirms ternary complex formation.[3]
Visual Guides
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and degradation.
Caption: The hook effect: excessive PROTAC concentration favors non-productive binary complexes.
Caption: A logical workflow for troubleshooting and mitigating the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Optimizing linker length for ternary complex formation with Glycocholic acid-PEG10-iodoacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of bifunctional molecules, with a specific focus on constructs like Glycocholic acid-PEG10-iodoacetamide , aimed at inducing ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG10 linker in a this compound construct?
A1: The polyethylene (B3416737) glycol (PEG) linker in a bifunctional molecule like this compound serves as a spacer connecting the two active moieties.[1] Its primary role is to provide the necessary flexibility and length to allow for the simultaneous binding of the glycocholic acid end to its target (e.g., a bile acid transporter) and the iodoacetamide (B48618) end to a protein of interest (POI) containing a reactive cysteine residue.[1][2] An optimal linker length is crucial for the formation of a stable and productive ternary complex.[3][]
Q2: How does the length of the PEG linker, such as PEG10, influence the formation and stability of the ternary complex?
A2: The linker's length is a critical parameter that directly impacts the efficiency of ternary complex formation.[5]
-
A linker that is too short may cause steric hindrance, preventing the two target proteins from coming together effectively.[1]
-
A linker that is too long might lead to a non-productive ternary complex where the desired interaction between the two proteins does not occur, or it may increase the likelihood of binding to off-target proteins.[1]
Therefore, systematic evaluation of different linker lengths is often necessary to identify the optimal construct for a specific biological system.[1]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the desired biological effect, such as ternary complex formation or protein degradation, decreases at high concentrations of the bifunctional molecule.[6][7] This occurs because at excessive concentrations, the molecule is more likely to form binary complexes (e.g., binding to only one of the target proteins) rather than the productive ternary complex.[7] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect is observed.[8] A well-optimized linker can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[7]
Q4: What is the function of the iodoacetamide group in this construct?
A4: Iodoacetamide is an alkylating agent that specifically and irreversibly reacts with the thiol group of cysteine residues on proteins.[9][10] In the context of a this compound molecule, the iodoacetamide moiety is designed to form a covalent bond with a cysteine residue on a target protein.[2] This covalent linkage can enhance the stability of the resulting complex.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes with molecules like this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low formation of the ternary complex. | Suboptimal Linker Length: The PEG10 linker may be too short or too long for the specific targets. | - Synthesize and test analogs with different PEG linker lengths (e.g., PEG4, PEG8, PEG12).- Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to assess ternary complex formation with different linker variants.[11][12][13] |
| Inefficient Covalent Labeling: The target protein may not have an accessible cysteine residue, or the reaction conditions may not be optimal for the iodoacetamide reaction. | - Confirm the presence and accessibility of a cysteine residue on the target protein using mutagenesis or mass spectrometry.- Optimize the pH of the reaction buffer for the iodoacetamide-cysteine reaction (typically slightly alkaline, around pH 8).[14][15]- Ensure the absence of other reducing agents that could compete with the cysteine thiol group. | |
| Low Protein Expression: The concentration of one or both target proteins may be insufficient. | - Verify the expression levels of both target proteins in your experimental system using Western Blotting or qPCR.[6] | |
| "Hook effect" observed at high concentrations. | Excessive Bifunctional Molecule Concentration: High concentrations favor binary complex formation over the ternary complex.[7] | - Perform a wide dose-response experiment to identify the optimal concentration range.[6]- Test the molecule at lower concentrations (nanomolar to low micromolar range).[7] |
| Suboptimal Linker Conformation: The flexibility of the PEG linker might favor binary complexes at high concentrations. | - Experiment with linkers of different compositions or rigidity to alter the conformational properties of the molecule.[8] | |
| Inconsistent results between biochemical and cellular assays. | Different Experimental Conditions: Assays with purified proteins may not fully replicate the cellular environment.[6] | - Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays.[6] |
| Poor Cell Permeability: The bifunctional molecule may not efficiently cross the cell membrane. | - Modify the linker to improve physicochemical properties.[8]- Assess cell permeability using assays like the Caco-2 permeability assay.[8] |
Quantitative Data Summary
Systematic optimization of linker length is crucial for maximizing the efficacy of bifunctional molecules. The following table provides a hypothetical summary of how varying PEG linker length in a Glycocholic acid-PEGn-iodoacetamide construct could impact key parameters.
| Linker | Ternary Complex Affinity (KD, nM) | Covalent Labeling Efficiency (%) | Cellular Activity (EC50, µM) |
| PEG4 | 500 | 85 | >10 |
| PEG8 | 150 | 90 | 5.2 |
| PEG10 | 50 | 95 | 1.5 |
| PEG12 | 80 | 92 | 2.8 |
| PEG24 | 300 | 88 | 8.1 |
Note: This data is illustrative and intended to demonstrate the importance of linker optimization. Actual results will vary depending on the specific biological targets.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Engagement
This protocol is used to assess the covalent binding of the iodoacetamide moiety to a cysteine-containing target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system. A band shift or a decrease in the unmodified protein band in treated samples compared to the control would indicate covalent modification.
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol measures the proximity of the two target proteins induced by the bifunctional molecule.
-
Reagents: Obtain purified, tagged versions of your target proteins (e.g., His-tag and GST-tag). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[13]
-
Assay Setup: In a microplate, combine the purified target proteins and the labeled antibodies with varying concentrations of your Glycocholic acid-PEGn-iodoacetamide constructs.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[13]
-
Data Analysis: Plot the FRET signal against the molecule's concentration to determine the efficiency of ternary complex formation for each linker length.[13]
Visualizations
Caption: Formation of a ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Polyethylene (B3416737) Glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your PEGylated PROTAC, offering potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of PEGylated PROTAC | Incomplete PEGylation reaction. | Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.[1] |
| Loss of product during purification steps. | Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For Size Exclusion Chromatography (SEC), ensure the column is properly calibrated for the size of your PEGylated PROTAC.[1] | |
| Presence of Unreacted PROTAC | Inefficient PEGylation reaction. | Increase the molar excess of the PEGylating reagent.[1] |
| Co-elution with the PEGylated product. | Optimize the gradient in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion Exchange Chromatography (IEX) to improve resolution. Consider using a different stationary phase.[1] | |
| Product Heterogeneity (Multiple Peaks) | Presence of different PEGylated species (e.g., mono-, di-PEGylated). | Utilize Ion Exchange Chromatography (IEX) to separate based on the degree of PEGylation, as each additional PEG chain can shield the molecule's charge.[1] |
| Presence of positional isomers. | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.[1] | |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules. | Add excipients like arginine to the buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength. |
| Denaturation during purification. | Use less harsh purification techniques like Hydrophobic Interaction Chromatography (HIC) instead of RP-HPLC.[1] | |
| Column Clogging or High Back Pressure | Presence of cell debris or precipitated protein in the sample. | Ensure the sample is properly clarified by centrifugation and/or filtration (0.22 or 0.45 µm filter) before loading onto the column. |
| Sample is too viscous. | Dilute the sample with the appropriate buffer. For viscous lysates due to nucleic acids, consider enzymatic treatment (e.g., DNase). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PEGylated PROTAC reaction mixture?
A1: The PEGylation process can yield a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs presents several challenges. PROTACs themselves are often large molecules with complex physicochemical properties.[1] The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility and in vivo stability, further complicates purification.[1] PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not exhibit significant differences in the physicochemical properties typically exploited for separation, making it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC): This is often the initial step, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.[1][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted PROTAC and to separate positional isomers that may have different charge shielding effects.[1][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is a powerful tool for separating PEGylated PROTACs from the unreacted, typically more hydrophobic, PROTAC and for resolving different PEGylated species.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the native conformation of the PROTAC.[1][3] It is often used as a polishing step and can be a good complementary technique to IEX.[3][4]
Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?
A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs. These include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.
Data on PEG Linker Impact
The length of the PEG linker is a critical parameter in PROTAC design, influencing not only purification but also the molecule's physicochemical properties and biological activity.
Table 1: Impact of PEG Linker Length on Cell Permeability of PROTACs
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm s⁻¹) |
| AR Ligand 3-based | PEG | 1.7 |
| VH032-based | 3-unit PEG | 43-fold less permeable than a non-PEG linked analogue |
| MZ series | Varied PEG length | Up to a 100-fold difference in permeability observed |
Note: Data compiled from multiple studies and may not be directly comparable due to different experimental systems.
Table 2: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| Linker | DC₅₀ (Concentration for 50% degradation) |
| PEG2 | Less effective |
| PEG5 | Optimal for potent degradation |
| >PEG5 | Slight decrease in potency |
This trend is often attributed to the "hook effect," where suboptimal linker lengths impede the formation of a stable ternary complex.[5]
Experimental Protocols
Here are detailed methodologies for the key chromatographic techniques used in PEGylated PROTAC purification.
Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.
Materials:
-
SEC column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., Phosphate-Buffered Saline - PBS) is typically used.[1]
-
Sample: Crude PEGylated PROTAC mixture.
-
0.22 µm filter.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Sample Preparation: Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.[1]
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated PROTAC will elute earlier than the smaller impurities.
-
Analysis: Analyze the collected fractions using methods such as SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated PROTAC.
-
Pooling: Pool the fractions containing the pure product for further purification or analysis.
Ion Exchange Chromatography (IEX)
Objective: To separate PEGylated PROTACs based on differences in surface charge.
Materials:
-
Anion or cation exchange column, chosen based on the predicted isoelectric point (pI) of the PEGylated PROTAC.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the molecule of interest binds to the column.[1]
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).[1]
-
Sample: SEC-purified sample or clarified crude reaction mixture.
Protocol:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer (Buffer A).[1]
-
Sample Loading: Load the sample onto the column.[1]
-
Washing: Wash the column with Buffer A to remove unbound impurities.[1]
-
Elution: Elute the bound species using a linear gradient of Buffer B (from 0% to 100% over a set number of column volumes).[6] A shallow salt gradient is often more effective for separating species with small charge differences.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze fractions to locate the purified PEGylated PROTAC.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities based on hydrophobicity.
Materials:
-
RP-HPLC column (e.g., C4, C8, or C18).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Sample: Partially purified PEGylated PROTAC.
Protocol:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.[1]
-
Sample Injection: Inject the sample onto the column.[1]
-
Elution: Elute the product using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for your particular PROTAC.[1]
-
Fraction Collection: Collect the peak corresponding to the pure PEGylated PROTAC.[1]
-
Solvent Removal: Lyophilize the collected fractions to remove the solvent.[1]
Hydrophobic Interaction Chromatography (HIC)
Objective: To purify PEGylated PROTACs based on hydrophobicity under non-denaturing conditions.
Materials:
-
HIC column (e.g., with phenyl, butyl, or octyl ligands).
-
Binding Buffer: High salt concentration buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a buffer like sodium phosphate).[3]
-
Elution Buffer: Low salt concentration buffer (e.g., sodium phosphate (B84403) buffer without ammonium sulfate).[3]
-
Sample: IEX-purified sample or clarified crude mixture adjusted to a high salt concentration.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with the Binding Buffer.
-
Sample Loading: Load the sample, ensuring it is in a high salt buffer to promote binding.[4]
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules.[3]
-
Elution: Elute the bound proteins by applying a decreasing salt gradient (from high salt to low salt). Proteins will elute in order of increasing hydrophobicity.[3]
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions to identify those containing the purified PEGylated PROTAC.
Visualized Workflows
Caption: A general multi-step workflow for the purification of PEGylated PROTACs.
Caption: A troubleshooting decision tree for common PEGylated PROTAC purification challenges.
References
Reducing non-specific binding of Glycocholic acid-PEG10-iodoacetamide conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Glycocholic acid-PEG10-iodoacetamide conjugates, with a primary focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bioconjugation reagent. It consists of three main components:
-
Glycocholic acid: A bile acid that can be recognized by specific transporters and receptors on the surface of certain cells, such as hepatocytes. This property can be exploited for targeted delivery.
-
PEG10: A polyethylene (B3416737) glycol linker with 10 repeating units. The PEG linker is hydrophilic and flexible, which can improve the solubility of the conjugate and reduce non-specific interactions.
-
Iodoacetamide (B48618): A reactive group that specifically forms a stable covalent bond with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.
This conjugate is typically used to selectively label proteins or other molecules containing free thiol groups for applications such as targeted drug delivery, protein tracking, and studying protein interactions.
Q2: What are the main causes of non-specific binding with this conjugate?
A2: Non-specific binding (NSB) of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The steroidal backbone of glycocholic acid is hydrophobic and can interact non-specifically with hydrophobic regions of proteins or cell membranes.
-
Ionic Interactions: The carboxylic acid group on glycocholic acid can participate in electrostatic interactions.
-
Iodoacetamide Reactivity: While iodoacetamide is highly reactive towards thiols, under non-optimal pH conditions (typically above pH 8.5), it can react with other nucleophilic amino acid side chains, such as lysines and histidines, leading to non-specific labeling.[1][2]
-
Protein Aggregation: The conjugate itself or the target protein may aggregate, leading to entrapment and apparent non-specific binding.
Q3: How does the PEG10 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding through several mechanisms:
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the glycocholic acid moiety, physically hindering non-specific hydrophobic and ionic interactions with other molecules.[3]
-
Hydrophilicity: PEG is highly hydrophilic, which helps to increase the overall water solubility of the conjugate and reduce interactions driven by hydrophobicity.[3] Longer PEG chains generally provide a greater reduction in non-specific binding.[4][5][6][7][8]
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing high levels of non-specific binding in your experiments.
Problem 1: High background in Western Blots or other immunoassays.
This is often a direct indication of non-specific binding of the conjugate to proteins in your lysate or to the membrane.
Experimental Workflow for Troubleshooting NSB
Caption: A stepwise workflow for troubleshooting and reducing non-specific binding.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Optimize Buffer Conditions | pH Adjustment: For iodoacetamide conjugation, maintain a pH between 6.5 and 7.5 to ensure specific reaction with thiols and minimize reactions with amines.[1][2][9] For subsequent binding assays, adjust the buffer pH away from the isoelectric point of your target protein to reduce electrostatic interactions. Increase Salt Concentration: Add 150-500 mM NaCl to your lysis and wash buffers. | A slightly acidic to neutral pH favors the reaction with the more nucleophilic thiolate anion while keeping primary amines protonated and less reactive. High salt concentrations disrupt non-specific ionic interactions. |
| 2. Utilize Blocking Agents | Protein Blockers: Add 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk to your buffers. Non-ionic Surfactants: Include 0.05-0.1% Tween-20 or Triton X-100 in your wash buffers. | BSA and milk proteins will bind to non-specific sites on surfaces and other proteins, preventing the conjugate from doing so.[10] Surfactants are amphiphilic molecules that can disrupt weak, non-specific hydrophobic interactions. |
| 3. Control Conjugation Reaction | Optimize Conjugate:Protein Ratio: Perform a titration to find the lowest concentration of the conjugate that still provides adequate specific labeling. Quench Reaction: After the desired incubation time, quench the reaction by adding a molar excess of a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. | Excess conjugate can lead to increased non-specific binding. Quenching the reaction prevents further non-specific labeling during subsequent steps. |
| 4. Purify the Conjugate | Size Exclusion Chromatography (SEC): Use SEC to separate the protein-conjugate from unreacted this compound. Affinity Chromatography: If you have a tagged protein of interest (e.g., His-tag), use affinity purification to isolate the specifically labeled protein.[11] | Purification removes excess, unreacted conjugate which is a major source of non-specific binding in downstream applications.[12][13] |
Problem 2: The conjugate appears to be labeling multiple proteins non-specifically.
This suggests that the iodoacetamide group is reacting with non-thiol residues or that the glycocholic acid moiety is binding non-specifically to a range of proteins.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Verify Iodoacetamide Specificity | pH Control: Strictly maintain the conjugation reaction pH between 6.5 and 7.5.[1][2][9] Negative Control: Perform a control reaction with a protein that has no free cysteine residues. | Iodoacetamide reactivity with amines (lysine, N-terminus) and other nucleophiles increases significantly at pH > 8.0.[1][2] A cysteine-free protein should show no labeling if the reaction is specific. |
| 2. Address Hydrophobic Interactions | Add Detergents: Include a mild non-ionic detergent (e.g., 0.1% Tween-20) in the conjugation and wash buffers. Hydrophobic Interaction Chromatography (HIC): Consider using HIC for purification, as it can separate molecules based on their hydrophobicity.[14] | Detergents can help to mask hydrophobic patches on proteins and the conjugate, preventing non-specific interactions.[15] |
| 3. Competitive Inhibition | Add Free Glycocholic Acid: In your binding assay, include an excess of free glycocholic acid as a competitor. | If the non-specific binding is mediated by the glycocholic acid moiety, the free molecule will compete for these non-specific sites, reducing the binding of the conjugate. |
Experimental Protocols
Protocol 1: Quantification of Non-Specific Binding using Dot Blot
This is a rapid method to assess the level of non-specific binding under different buffer and blocking conditions.
Materials:
-
Nitrocellulose or PVDF membrane
-
Protein lysate of interest
-
This compound conjugate
-
Blocking buffers (e.g., 5% BSA in TBST, 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody against your protein of interest (as a loading control)
-
An antibody that recognizes a component of the conjugate (e.g., anti-PEG or anti-glycocholic acid antibody, if available) or a streptavidin-HRP if the conjugate is biotinylated.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Prepare serial dilutions of your protein lysate.
-
Spotting: Spot 2 µL of each lysate dilution onto the membrane. Allow the spots to dry completely.[16][17][18][19]
-
Blocking: Block the membrane with your chosen blocking buffer for 1 hour at room temperature.[16][17][18][19]
-
Incubation with Conjugate: Incubate the membrane with the this compound conjugate (at the concentration used in your experiment) in a binding buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[16]
-
Antibody Incubation:
-
To detect non-specific binding, incubate with an antibody against the conjugate or streptavidin-HRP.
-
To ensure equal protein loading, a parallel blot can be stained with an antibody against a housekeeping protein or your protein of interest.
-
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody, wash, and then add ECL substrate. Image the blot.[18][19]
Data Interpretation: The intensity of the spots on the conjugate-probed blot will be proportional to the amount of non-specific binding. Compare the signal intensities across different conditions (e.g., different blocking agents, salt concentrations) to identify the optimal conditions for minimizing NSB.
Protocol 2: Optimized Iodoacetamide Conjugation
This protocol is designed to maximize the specificity of the iodoacetamide reaction for thiol groups.
Materials:
-
Protein sample in a thiol-free buffer (e.g., PBS)
-
Reducing agent (e.g., 10 mM DTT or TCEP)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
This compound
-
Quenching solution (e.g., 1 M DTT)
-
Desalting column or SEC column for purification
Procedure:
-
Reduction (if necessary): If your protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with 10 mM DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.
-
Conjugation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Incubate for 1-2 hours at room temperature in the dark (iodoacetamide is light-sensitive).[1]
-
-
Quenching: Add a 100-fold molar excess of DTT (relative to the iodoacetamide) to quench any unreacted iodoacetamide. Incubate for 15 minutes.
-
Purification: Purify the conjugate from excess reagents using a desalting column or SEC.[12][13]
Visualization of Relevant Pathways and Concepts
Potential Non-Specific Activation of Bile Acid Signaling Pathways
Glycocholic acid is a natural ligand for bile acid receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[20][21][22][23][24] High concentrations of the conjugate due to non-specific binding could potentially lead to off-target activation of these pathways.
Caption: Potential off-target activation of FXR and TGR5 signaling by non-specific binding.
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize non-specific binding of this compound conjugates, leading to more reliable and reproducible experimental results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Optimized purification strategies for the elimination of non-specific products in the isolation of GAD65-specific monoclonal autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. How to Read Dot Blot Results - TotalLab [totallab.com]
- 19. agrisera.com [agrisera.com]
- 20. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Iodoacetamide Side Reactions
Welcome to the technical support center for managing iodoacetamide (B48618) (IAA) side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target alkylation of amino acids other than cysteine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues.[1][2][3] This process, known as carbamidomethylation, is crucial for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] This ensures proteins remain in a reduced and denatured state, which is often necessary for effective enzymatic digestion and subsequent analysis by techniques such as mass spectrometry.[4]
Q2: What are "off-target" or side reactions of iodoacetamide?
Q3: Which amino acids are most susceptible to side reactions with iodoacetamide?
A3: Besides cysteine, several other amino acid residues can be alkylated by iodoacetamide. The susceptibility to these side reactions generally depends on the nucleophilicity of the side chain and the reaction conditions, particularly pH.[6][9] Commonly affected residues include:
-
Lysine (B10760008) (Lys) [5][6][8][12]
-
The N-terminal amino group of a peptide or protein.[5][12][13]
Q4: How does pH influence the specificity of iodoacetamide?
A4: pH is a critical factor in controlling the specificity of iodoacetamide. For optimal and specific alkylation of cysteine residues, a slightly alkaline pH of 7.5-8.5 is recommended.[6][14] At this pH, the thiol group of cysteine (pKa ~8.5) is sufficiently deprotonated to the more reactive thiolate anion.[15]
-
Alkaline pH (>8.5): Increases the reactivity of other nucleophiles, such as the amino groups of lysine and the N-terminus, leading to a higher incidence of side reactions.[8]
-
Acidic pH (<7.0): While cysteine reactivity is reduced, iodoacetamide can selectively alkylate methionine at a low pH (around 4.0).[16][17] The rate of histidine alkylation is maximal around pH 5.0-5.5.[10]
Q5: Can temperature and reaction time affect side reactions?
A5: Yes, both temperature and reaction time can influence the extent of off-target modifications. Prolonged incubation times and elevated temperatures can increase the likelihood of side reactions with less reactive amino acid residues.[8] It is generally recommended to perform the alkylation step for 30-60 minutes at room temperature in the dark.[6][18][19]
Troubleshooting Guide
This section provides solutions to common problems encountered during protein alkylation with iodoacetamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cysteine Alkylation | 1. Insufficient Iodoacetamide: The molar ratio of iodoacetamide to the reducing agent (e.g., DTT) is too low. 2. Degraded Iodoacetamide: Iodoacetamide solutions are light-sensitive and unstable; they should be prepared fresh.[6][9][20] 3. Suboptimal pH: The reaction buffer is not within the optimal pH range of 7.5-8.5.[6] | 1. Use a sufficient molar excess of iodoacetamide over the reducing agent. A common practice is a 2 to 3-fold molar excess. 2. Always prepare iodoacetamide solutions fresh and protect them from light.[6][9][20] 3. Ensure the reaction buffer is maintained at a pH between 7.5 and 8.5. |
| Unexpected Mass Shifts in Mass Spectrometry Data | 1. Alkylation of Other Residues: Side reactions with methionine (+57 Da), histidine, lysine, aspartate, glutamate, or the N-terminus.[5][6][8][12] 2. Double Alkylation: Modification of a single residue with two iodoacetamide molecules. | 1. Optimize reaction conditions (pH, time, temperature, and iodoacetamide concentration) to enhance specificity for cysteine. 2. After the intended reaction time, quench the excess iodoacetamide with a thiol-containing reagent like DTT or 2-mercaptoethanol.[18] |
| Modification of Methionine | 1. Low pH Conditions: Methionine alkylation is favored at acidic pH.[16][17] 2. Excess Iodoacetamide: High concentrations of iodoacetamide can lead to methionine modification even at neutral or slightly alkaline pH.[6] | 1. Maintain the reaction pH between 7.5 and 8.5 for cysteine-specific alkylation. 2. Use the minimal effective concentration of iodoacetamide. 3. In phosphopeptide analysis, be aware that carbamidomethylated methionine can mimic phosphoserine/threonine due to a similar mass shift (+57 Da for carbamidomethylation vs. +80 Da for phosphorylation, which can be confounded by sodium adduction).[21] |
| Modification of Histidine and Lysine | 1. High pH Conditions: Reaction with histidine and lysine is more prevalent at pH values above 8.5. 2. Prolonged Reaction Time: Longer incubation can lead to the modification of these less reactive residues.[8] | 1. Strictly control the pH of the reaction buffer to be within the 7.5-8.5 range.[6] 2. Limit the reaction time to 30-60 minutes. 3. Quench the reaction to stop further modifications.[18] |
Quantitative Data on Iodoacetamide Reactivity
The following table summarizes the mass increase associated with the carbamidomethylation of different amino acid residues by iodoacetamide.
| Amino Acid Residue | Functional Group | Mass Increase (Da) | Optimal pH for Reaction | Notes |
| Cysteine | Thiol (-SH) | 57.02 | 7.5 - 8.5 | Primary target for alkylation.[6][14] |
| Methionine | Thioether (-S-CH₃) | 57.02 | Acidic (e.g., 4.0) | Can be a significant side reaction.[16][17] |
| Histidine | Imidazole ring | 57.02 | ~5.0 - 5.5 (for His-12 in Ribonuclease A)[10] | Reactivity is highly dependent on the local protein environment. |
| Lysine | ε-amino (-NH₂) | 57.02 | > 8.5 | More prevalent at higher pH. |
| N-terminus | α-amino (-NH₂) | 57.02 | > 8.5 | Can be a common modification, especially with excess reagent.[5][12][13] |
| Aspartate | Carboxyl (-COOH) | 57.02 | Variable | Generally less reactive than other nucleophiles. |
| Glutamate | Carboxyl (-COOH) | 57.02 | Variable | Generally less reactive than other nucleophiles. |
Experimental Protocols
Standard Protocol for In-Solution Protein Alkylation to Minimize Side Reactions
This protocol is designed for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation agent: Iodoacetamide (IAA)
-
Quenching reagent: DTT
-
HPLC-grade water
Procedure:
-
Reduction:
-
To your protein solution, add the reducing agent (e.g., DTT to a final concentration of 5 mM).
-
Incubate at 56°C for 25-45 minutes.[18]
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Quenching:
-
Sample Preparation for Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 25 mM Tris-HCl, pH 8.2) to reduce the urea concentration to below 2 M before adding a protease like trypsin.[18]
-
Visualizations
Caption: Workflow for in-solution protein alkylation.
Caption: Troubleshooting logic for iodoacetamide alkylation.
References
- 1. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 19. benchchem.com [benchchem.com]
- 20. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 21. Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess and improve the metabolic stability of PROTACs with this linker
Technical Support Center: PROTAC Metabolic Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for assessing and improving the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the linker.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability critical for PROTACs and how does the linker influence it?
Metabolic stability is a crucial pharmacokinetic property that determines a drug's half-life and exposure in the body. PROTACs, due to their larger size and complex structure, are susceptible to metabolic degradation, primarily by enzymes like Cytochrome P450s (CYPs) in the liver.[1] This "first-pass" metabolism can severely limit oral bioavailability and in vivo efficacy.[1][2]
The linker component is often the most metabolically vulnerable part of a PROTAC.[1][][] Its length, chemical composition, and attachment points to the two ligands significantly influence the molecule's overall stability.[][5] Common metabolic reactions occurring on linkers include hydroxylation, N-dealkylation, and amide hydrolysis.[] Flexible linkers, such as long alkyl or polyethylene (B3416737) glycol (PEG) chains, can be more prone to enzymatic degradation, while more rigid structures may shield the molecule from metabolic enzymes.[1][6]
Q2: What are the primary in vitro assays used to evaluate PROTAC metabolic stability?
The most common in vitro assays to assess metabolic stability are:
-
Liver Microsomal Stability Assay: This is a primary screening assay that uses subcellular fractions of the liver (microsomes) containing key drug-metabolizing enzymes (CYPs).[7] It helps determine a compound's intrinsic clearance rate.[8]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[7][9] It is considered a "gold standard" for early screening as it provides a more comprehensive metabolic profile.[7][9]
-
Plasma Stability Assay: This assay evaluates the chemical and enzymatic stability of a PROTAC in blood plasma to identify degradation by plasma esterases or other enzymes.
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.
Q3: How do I interpret the results from these stability assays?
The primary output from these assays is the compound's half-life (t½), which is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability. This data is used to calculate intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound. Low t½ and high CLint values suggest the PROTAC may be rapidly cleared in vivo, leading to poor exposure and efficacy.
Troubleshooting Guide: Low Metabolic Stability
Problem: My PROTAC shows rapid degradation in liver microsome or hepatocyte assays (e.g., t½ < 30 minutes).
This is a common issue indicating that the PROTAC is a substrate for metabolic enzymes. The linker is a frequent site of this liability.[1][]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, size="7.6,!", ratio=compress]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Workflow for addressing low PROTAC metabolic stability.
Step 1: Identify the Metabolic "Soft Spots" The first step is to perform metabolite identification (MetID) studies using LC-MS/MS to determine which part of the PROTAC is being modified.[5] This will confirm if the linker, the warhead, or the E3 ligase ligand is the primary site of metabolism.[]
Step 2: Implement a Linker Modification Strategy If MetID confirms the linker is the liability, several strategies can be employed to improve stability.[10]
-
Incorporate Rigid Moieties: Replace flexible alkyl or PEG chains with more rigid cyclic structures like piperazine, piperidine, or triazole rings.[6][11] These groups can shield the PROTAC from enzymatic attack and reduce conformational flexibility.[1][6][]
-
Change Linker Length: The length of the linker is a critical parameter.[] Sometimes, shortening the linker can increase steric hindrance, preventing the PROTAC from entering the catalytic site of a metabolic enzyme.[][] However, lengthening the linker can sometimes decrease stability.[]
-
Modify Linker Attachment Point: Altering the connection point of the linker on either ligand can change the molecule's orientation relative to metabolic enzymes and improve its stability profile.[1][2][9]
-
Introduce Metabolic Blocks: Incorporate metabolically inert groups, such as fluorine atoms, at or near the identified soft spots to block enzymatic action.
Step 3: Re-evaluate Stability After synthesizing new analogs with modified linkers, repeat the in vitro metabolic stability assays to determine if the changes resulted in an improved half-life.
Data on Linker Modification Strategies
The following table summarizes how different linker compositions can impact metabolic stability, as measured by half-life (t½) in human liver microsomes (HLM).
| PROTAC Analog | Linker Type | Key Modification | t½ in HLM (min) | Rationale for Improvement |
| Analog A | Flexible PEG | Baseline compound | 15 | Ether linkages are susceptible to oxidative metabolism by CYPs.[6] |
| Analog B | Flexible Alkyl | Baseline compound | 18.2 | Long alkyl chains are prone to hydroxylation.[] |
| Analog C | Rigid Piperazine | Replaced PEG unit with piperazine | 95 | The rigid ring shields the molecule and is less recognized by metabolic enzymes.[6][] |
| Analog D | Shortened Alkyl | Reduced alkyl chain from 8 to 4 carbons | 135 | Shorter chain increases steric hindrance at the metabolic site.[] |
| Analog E | Triazole-based | Incorporated a triazole ring | >120 | The triazole moiety is metabolically stable and reduces oxidative degradation.[11] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation and intrinsic clearance of a PROTAC when incubated with HLM.[1][8]
Materials:
-
Test PROTAC compound and positive/negative controls (e.g., Verapamil/Warfarin).[1]
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, etc.).[1]
-
0.1 M Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution: Cold acetonitrile (B52724) containing an internal standard (e.g., Tolbutamide).[8]
-
LC-MS/MS system for analysis.
Experimental Workflow Diagram:
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.6, size="7.6,!", ratio=compress]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Standard workflow for a liver microsomal stability assay.
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent like DMSO.[1]
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[8]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[8]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[1]
-
Sample Preparation: Vortex the quench plate and centrifuge to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC at each time point.[1][8]
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Use the half-life and assay parameters to calculate the intrinsic clearance (CLint).
References
- 1. benchchem.com [benchchem.com]
- 2. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. precisepeg.com [precisepeg.com]
Optimizing incubation time for protein degradation with Glycocholic acid-PEG10-iodoacetamide PROTACs
Welcome to the technical support center for researchers utilizing Glycocholic acid-PEG10-iodoacetamide PROTACs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your protein degradation experiments, with a specific focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein. It consists of three key components: a ligand to bind to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects them.[1][2] This specific PROTAC utilizes a this compound linker. The iodoacetamide (B48618) group suggests that it may form a covalent bond with a cysteine residue on the target protein, potentially leading to prolonged target engagement. The PROTAC works by forming a ternary complex between the target protein and an E3 ligase, which then tags the target protein with ubiquitin, marking it for degradation by the proteasome.[1][3][4]
Diagram: General PROTAC Mechanism of Action
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ternary Complex Formation with PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). Our focus is on addressing specific issues that may arise during the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
A polyethylene (B3416737) glycol (PEG) linker in a PROTAC serves as a flexible bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Beyond simply connecting these two moieties, the PEG linker's length, flexibility, and hydrophilic nature can significantly influence the PROTAC's overall performance.[2][3] Key roles of the PEG linker include:
-
Solubility: PEG linkers can enhance the aqueous solubility of PROTAC molecules, which are often large and hydrophobic. This can improve their handling in experiments and their pharmacokinetic properties.[4]
-
Cell Permeability: The flexible nature of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding in cell membrane permeability.[5]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal orientation of the POI and E3 ligase, which is necessary for the formation of a stable and productive ternary complex.[6][7]
Q2: I am not observing any degradation of my target protein. What are the first things I should check?
If you are not observing target protein degradation, it is essential to systematically troubleshoot your experiment. Here are the initial steps to take:
-
Confirm Binary Engagement: Ensure that your PROTAC can independently bind to both the target protein and the E3 ligase. This can be verified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Assays like the NanoBRET™ Target Engagement assay can help determine if your PROTAC is reaching its intracellular target.
-
Check for Ternary Complex Formation: The lack of degradation could be due to the inability to form a stable ternary complex. This can be investigated using in-vitro assays like TR-FRET or in-cell assays like NanoBRET™ Ternary Complex Formation Assays.[8][9]
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses a sufficient level of the E3 ligase that your PROTAC is designed to recruit. E3 ligase expression levels can be checked by Western Blot.
-
Consider the "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which inhibits the formation of the productive ternary complex. This is known as the "hook effect".[10] Performing a dose-response experiment over a wide range of concentrations is crucial to identify the optimal concentration for degradation.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC and E3 Ligase-PROTAC) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations to identify the bell-shaped curve characteristic of the hook effect and determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[11]
-
Lower PROTAC Concentrations: Often, maximal degradation is achieved at nanomolar concentrations.
-
Enhance Cooperativity: Designing PROTACs with positive cooperativity can stabilize the ternary complex over the binary complexes, thus reducing the hook effect.
Troubleshooting Guide: Specific Issues
Issue 1: Weak or No Ternary Complex Formation Detected by Biophysical Assays (SPR, ITC, TR-FRET)
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths. An optimal linker length is crucial for productive ternary complex formation.[6][7] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the proteins together. |
| Poor Cooperativity | The formation of the ternary complex can be energetically favorable (positive cooperativity), unfavorable (negative cooperativity), or neutral.[12] If you observe negative cooperativity, consider redesigning the linker or the attachment points on the ligands to promote more favorable protein-protein interactions within the ternary complex. |
| Incorrect Assay Setup | For SPR, ensure proper immobilization of one of the proteins and use appropriate concentrations of the analyte. For ITC, ensure accurate concentration measurements and proper buffer matching. For TR-FRET, optimize the concentrations of the donor and acceptor antibodies. |
| Protein Quality Issues | Ensure that your target protein and E3 ligase are properly folded, pure, and active. Aggregated or misfolded proteins will not form a stable complex. |
Issue 2: Good Ternary Complex Formation In Vitro, but No Degradation in Cells
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[5] Evaluate cell permeability using assays like the Caco-2 permeability assay or in-cell target engagement assays (e.g., NanoBRET™). Consider modifying the linker to include more hydrophobic moieties or using a prodrug approach. |
| PROTAC Instability | The PROTAC may be unstable in the cellular environment or in the cell culture medium. Assess the stability of your compound using LC-MS/MS analysis of cell lysates or media over time. |
| Low Endogenous E3 Ligase Levels | Confirm the expression level of the recruited E3 ligase in your cell model via Western Blot or qPCR. Choose a cell line with high expression of the relevant E3 ligase. |
| Target Protein Synthesis/Turnover Rate | The rate of target protein synthesis may be outpacing the rate of degradation. Perform a time-course experiment to determine the optimal treatment duration. |
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from publicly available research to show general trends.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of a Hypothetical SMARCA2-Targeting PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 55 |
| PROTAC C | PEG4 | 250 | 70 |
Data is illustrative and compiled from various sources in the literature.[2] DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase.
-
PEGylated PROTAC of interest.
-
DMSO (vehicle control).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PEGylated PROTAC or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in cells.
Materials:
-
Cells treated with the PEGylated PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Non-denaturing lysis buffer.
-
Primary antibody against the E3 ligase (for immunoprecipitation).
-
Isotype control antibody (e.g., rabbit IgG).
-
Protein A/G magnetic beads.
-
Primary antibodies against the target protein and the E3 ligase (for Western Blot).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and MG132 for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or isotype control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
Technical Support Center: Enhancing In Vivo Efficacy of Glycocholic Acid-PEG10-Iodoacetamide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo application of Glycocholic acid-PEG10-iodoacetamide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a this compound linker in PROTAC design?
A1: This complex linker is designed to leverage the distinct advantages of each of its components to improve the in vivo performance of the PROTAC. Glycocholic acid is a bile acid that can enhance oral bioavailability and facilitate drug delivery.[1][2][3] The polyethylene (B3416737) glycol (PEG) 10-unit spacer (PEG10) is a flexible, hydrophilic linker that can improve the PROTAC's solubility and permeability, which are common challenges for these large molecules.[4][5][6][][8] The iodoacetamide (B48618) group serves as a reactive handle for conjugation to the target protein ligand or E3 ligase ligand, typically through a thiol group on a cysteine residue.
Q2: My this compound-based PROTAC shows poor in vivo efficacy despite good in vitro degradation. What are the potential causes?
A2: Several factors could contribute to this discrepancy. Poor pharmacokinetic properties, such as rapid clearance or low exposure in the target tissue, are a primary concern for PROTACs.[9] The Glycocholic acid moiety is intended to improve oral absorption, but its effectiveness can be influenced by factors like food intake and gastrointestinal motility.[3] Additionally, the stability of the iodoacetamide linkage in vivo could be a concern.
Q3: How does the PEG10 linker length influence the in vivo efficacy of my PROTAC?
A3: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][10] A 10-unit PEG linker often provides an optimal balance of flexibility and length to facilitate this interaction, leading to efficient target degradation.[4] However, an excessively long linker can sometimes decrease cell permeability.[4]
Q4: Are there specific stability concerns with the iodoacetamide functional group?
A4: Yes, iodoacetamide can be unstable, particularly in the presence of light and certain buffer conditions.[11] It is crucial to prepare solutions fresh and perform conjugation reactions in the dark to prevent degradation of the iodoacetamide group.[11] Incomplete conjugation can lead to a heterogeneous PROTAC population with reduced efficacy.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability and Inconsistent In Vivo Exposure
-
Possible Cause: The Glycocholic acid-mediated uptake is being affected by physiological variables.
-
Troubleshooting Steps:
-
Fasting vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on drug absorption.[3]
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. This could include using amorphous solid dispersions or lipid-based formulations.[9]
-
Route of Administration: If oral bioavailability remains low, consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass gastrointestinal absorption barriers.
-
Problem 2: Lack of In Vivo Target Degradation
-
Possible Cause: The PROTAC is not reaching the target tissue in sufficient concentrations, or the ternary complex is not forming efficiently in the in vivo environment.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation in vivo, being mindful of the potential for a "hook effect" at higher concentrations.[9][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the PROTAC concentration in plasma and tumor tissue with the level of target protein degradation to understand the exposure-response relationship.
-
Ternary Complex Formation Assay: Use in vitro techniques like co-immunoprecipitation or surface plasmon resonance (SPR) to confirm that the PROTAC is capable of forming a stable ternary complex with the target protein and the E3 ligase.
-
Problem 3: Off-Target Toxicity
-
Possible Cause: The iodoacetamide group may be reacting non-specifically with other proteins containing free thiol groups.
-
Troubleshooting Steps:
-
In Vitro Selectivity Profiling: Screen the PROTAC against a panel of related proteins to assess its selectivity.
-
Modify Conjugation Chemistry: If non-specific reactivity is a concern, consider using a more selective conjugation strategy.
-
Vehicle Control Group: Always include a vehicle-only control group in in vivo studies to assess the toxicity of the formulation components.[9]
-
Data Presentation
Table 1: Impact of Linker Components on PROTAC Properties
| Linker Component | Primary Function | Potential Advantages for In Vivo Efficacy | Potential Disadvantages/Challenges |
| Glycocholic Acid | Oral Bioavailability Enhancer | Improved absorption from the gastrointestinal tract.[1][2][3] | Absorption can be influenced by food and GI motility.[3] |
| PEG10 | Flexible, Hydrophilic Spacer | Enhanced solubility and permeability.[4][5][6][8] Optimal length for ternary complex formation.[4] | Can decrease metabolic stability in some cases.[6] |
| Iodoacetamide | Reactive Conjugation Handle | Enables covalent linkage to ligands. | Can be unstable and may exhibit off-target reactivity.[11] |
Table 2: Hypothetical In Vivo Efficacy Data for a this compound-Based PROTAC
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) |
| Vehicle Control | - | Oral | 0 | 0 |
| PROTAC-A | 25 | Oral | 35 | 40 |
| PROTAC-A | 50 | Oral | 60 | 75 |
| PROTAC-A | 50 | Intraperitoneal | 75 | 90 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based PROTAC
-
Activation of Glycocholic acid-PEG10-COOH: Dissolve Glycocholic acid-PEG10-COOH and a coupling agent (e.g., HATU) in an appropriate solvent (e.g., DMF).
-
Conjugation to E3 Ligase Ligand: Add the E3 ligase ligand containing a free amine to the activated linker solution.
-
Purification: Purify the resulting Glycocholic acid-PEG10-E3 ligase ligand conjugate by HPLC.
-
Activation of the Terminal Carboxylic Acid: Activate the terminal carboxylic acid of the purified conjugate using a coupling agent.
-
Conjugation to Target Protein Ligand: Add the target protein ligand containing a free amine to the activated conjugate.
-
Introduction of Iodoacetamide: React the resulting molecule with an iodoacetamide-containing reagent to install the reactive handle.
-
Final Purification: Purify the final this compound-based PROTAC by HPLC and confirm its identity by mass spectrometry and NMR.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice bearing xenografts of a relevant cancer cell line.[9]
-
PROTAC Formulation: Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage or i.p. injection).[9]
-
Dosing: Administer the PROTAC to the treatment groups at predetermined doses and schedules. Include a vehicle control group.[9]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[9]
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.[9]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target protein levels by Western blot or mass spectrometry.[9]
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A typical experimental workflow for the development of a novel PROTAC.
Caption: A logical troubleshooting workflow for poor in vivo PROTAC efficacy.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Bile acid bio-nanoencapsulation improved drug targeted-delivery and pharmacological effects via cellular flux: 6-months diabetes preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating target engagement of PROTACs with Glycocholic acid-PEG10-iodoacetamide
In the rapidly evolving field of targeted protein degradation, confirming the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its intended protein of interest (POI) within a cellular environment is a critical step. This guide provides a comparative analysis of methodologies for validating PROTAC target engagement, with a focus on the principles behind using customized chemical probes, exemplified by a conceptual Glycocholic acid-PEG10-iodoacetamide probe, alongside established techniques.
The Imperative of Target Engagement Validation
PROTACs function by forming a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Validating target engagement ensures that the observed degradation is a direct result of the PROTAC binding to its intended target and not due to off-target effects. Robust target engagement is a prerequisite for advancing a PROTAC candidate through the drug development pipeline.
A Chemical Probe Approach: this compound
To illustrate a chemical biology approach to validating target engagement, we conceptualize the use of a this compound probe. This probe combines three key features:
-
Iodoacetamide (B48618): A reactive group that forms a covalent bond with cysteine residues on proteins.
-
PEG10 Linker: A polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation.
-
Glycocholic Acid: A bile acid that can facilitate cell permeability.
The underlying principle is a competitive binding assay. If the PROTAC is bound to the target protein, it will sterically hinder the iodoacetamide probe from accessing and reacting with cysteine residues in or near the binding pocket. A reduction in probe labeling on the target protein in the presence of the PROTAC indicates successful target engagement.
Comparative Analysis of Target Engagement Methods
While the this compound probe represents a targeted chemical biology approach, several other methods are commonly employed to validate PROTAC target engagement. Each has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free, applicable in live cells and tissues. | Not all proteins exhibit a significant thermal shift; can be technically challenging. | Melt curve and Tagg (aggregation temperature) shift. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the binding of a fluorescently labeled ligand to a NanoLuc® luciferase-tagged target protein. | High sensitivity and quantitative; well-suited for high-throughput screening. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. | BRET ratio. |
| Immunoprecipitation-Western Blot (IP-WB) | Uses an antibody to pull down the target protein, followed by Western blotting to detect the bound PROTAC or changes in post-translational modifications. | Widely accessible technique; provides direct evidence of a protein-PROTAC interaction. | Can be semi-quantitative; may be affected by antibody specificity and availability. | Band intensity on a Western blot. |
| Affinity Purification Mass Spectrometry (AP-MS) | Uses a tagged or antibody-captured PROTAC to pull down interacting proteins, which are then identified by mass spectrometry. | Can identify off-targets and components of the ternary complex. | Can be complex to perform and analyze; may miss transient interactions. | List of interacting proteins and their relative abundance. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. | Quantitative and suitable for high-throughput screening. | Requires a fluorescently labeled PROTAC or competitor; may be prone to interference from autofluorescent compounds. | Change in millipolarization (mP) units. |
| This compound Probe (Conceptual) | Competitive binding assay where the probe covalently labels cysteine residues, and this labeling is blocked by PROTAC binding. | Provides direct evidence of target binding in a cellular context; can be multiplexed with mass spectrometry. | Requires the target protein to have accessible cysteine residues in the binding pocket; probe synthesis is necessary. | Change in probe labeling intensity on the target protein, often measured by mass spectrometry. |
Experimental Protocols
Conceptual Protocol for Target Engagement Validation using this compound and LC-MS/MS
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control for a specified time.
-
Probe Labeling: Add the this compound probe to the cell culture and incubate to allow for covalent labeling of accessible cysteine residues.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the protein extracts into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.
-
Data Analysis: Compare the abundance of the probe-labeled target peptide between the PROTAC-treated and vehicle-treated samples. A decrease in the labeled peptide in the PROTAC-treated sample indicates target engagement.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target stabilization and engagement.
Visualizing the Process
To better understand the mechanisms and workflows, the following diagrams illustrate the PROTAC mode of action and the conceptual workflow for the iodoacetamide-based probe assay.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC brings a target protein and an E3 ligase together to induce ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2: Iodoacetamide Probe Assay Workflow. This flowchart outlines the key steps in a conceptual target engagement assay using a cysteine-reactive probe, from cell treatment to data analysis.
A Comparative Guide to Linker Selection in PROTACs: Glycocholic acid-PEG10-iodoacetamide vs. Alkyl Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, significantly influences a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex. This guide provides an objective comparison between a hydrophilic, PEG-based linker, Glycocholic acid-PEG10-iodoacetamide, and traditional hydrophobic alkyl linkers, supported by a summary of experimental data and detailed methodologies.
The choice of linker can dramatically impact the success of a PROTAC molecule. While historically simple alkyl chains and polyethylene (B3416737) glycol (PEG) have been the most common motifs, the field is evolving towards more sophisticated linker designs.[1] This guide focuses on a comparative analysis of two distinct linker classes: the flexible and hydrophilic this compound and the more rigid and lipophilic alkyl linkers.
Physicochemical Properties and their Impact on PROTAC Performance
The linker's composition directly affects key drug-like properties such as solubility, permeability, and metabolic stability.
This compound , as a PEG-based linker, is designed to enhance the aqueous solubility of PROTAC molecules.[2][3][4] The repeating ethylene (B1197577) glycol units increase hydrophilicity, which can be advantageous for formulation and bioavailability.[2][3][4] However, the relationship between PEGylation and cell permeability is complex; while it can promote folded conformations that shield polar surface area and aid membrane traversal, excessive PEGylation may decrease cellular uptake.[3][5]
Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, are inherently more hydrophobic.[2][] This lipophilicity can enhance cell permeability by facilitating passive diffusion across the lipid bilayer.[] Studies have shown that at matched lipophilicity, alkyl-linked PROTACs can outperform their PEGylated counterparts in permeability assays.[] However, this increased hydrophobicity often comes at the cost of reduced aqueous solubility, which can pose formulation challenges.[2][]
A key distinction lies in their metabolic stability. Alkyl chains are generally considered metabolically inert, with metabolism often occurring at the terminal positions.[] PEG chains, on the other hand, can be susceptible to oxidative metabolism, potentially leading to shorter half-lives.[1][2]
Comparative Data Summary
The following table summarizes the general properties and performance characteristics of this compound (as a representative PEG linker) and alkyl linkers in PROTACs. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is crucial.[7][8]
| Property | This compound (PEG-based) | Alkyl Linkers | References |
| Solubility | Generally high, improves aqueous solubility of the PROTAC. | Generally low, can lead to solubility issues. | [2][3][9] |
| Cell Permeability | Complex relationship; can adopt folded conformations to aid permeability, but excessive length can be detrimental. | Generally high due to lipophilicity, promotes passive diffusion. | [3][][10][11] |
| Flexibility | High, allowing for adaptable ternary complex formation. | Can be tuned from flexible (linear chains) to rigid (incorporating cyclic structures). | [9][11] |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally more metabolically stable. | [1][2][] |
| Ternary Complex Formation | Flexibility can accommodate various protein-protein orientations, but may have an entropic penalty. | Rigidity can pre-organize the PROTAC for favorable binding, reducing the entropic cost. | [9][12] |
| Synthetic Accessibility | Readily available from commercial sources. | Synthetically straightforward and easily modifiable. | [1][9] |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[8][9][]
Figure 1. PROTAC Mechanism of Action.
To evaluate the efficacy of PROTACs with different linkers, a systematic experimental workflow is employed. This typically involves synthesizing a series of PROTACs with varying linker compositions and lengths, followed by a cascade of in vitro and cell-based assays.
Figure 2. Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Synthesis of this compound
Determination of Half-Maximal Degradation Concentration (DC50) and Maximum Degradation (Dmax)
This protocol outlines the general steps to determine the potency and efficacy of a PROTAC in a cell-based assay.[18]
1. Cell Culture and Seeding:
-
Culture the target cell line in the appropriate growth medium.
-
Seed the cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
2. PROTAC Treatment:
-
Prepare serial dilutions of the PROTACs (with different linkers) in the growth medium.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
3. Cell Lysis:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
4. Protein Quantification and Western Blotting:
-
Determine the total protein concentration of each lysate.
-
Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[18][19]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[7]
1. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Flow the PROTAC over the chip to measure the binary interaction.
-
Subsequently, inject the third component (target protein or E3 ligase) to monitor the formation and stability of the ternary complex in real-time.[]
2. Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the E3 ligase and the target protein.
-
Measure the heat changes associated with the binding events to determine the thermodynamic parameters of ternary complex formation.[]
3. NanoBRET/FRET Assays:
-
Engineer cells to express the target protein and E3 ligase fused to a bioluminescent donor (e.g., NanoLuc) and a fluorescent acceptor, respectively.
-
Treat the cells with the PROTAC and measure the energy transfer between the donor and acceptor, which indicates the proximity of the two proteins and thus ternary complex formation.[][21]
4. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Use donor and acceptor beads coated with antibodies or tags that recognize the target protein and E3 ligase.
-
In the presence of a PROTAC that brings the two proteins together, the beads come into close proximity, generating a chemiluminescent signal.[22][23]
Conclusion
The selection of a linker is a critical decision in PROTAC design, with no single solution being universally optimal. This compound, as a PEG-based linker, offers the advantage of improved aqueous solubility, which can be crucial for developing PROTACs with favorable pharmacokinetic properties. However, potential metabolic liabilities and a complex relationship with cell permeability need to be considered. Alkyl linkers, while potentially offering superior cell permeability and metabolic stability, can suffer from poor solubility. Ultimately, the choice of linker must be guided by empirical data obtained through the systematic synthesis and evaluation of a library of PROTACs with diverse linker compositions and lengths. The experimental protocols outlined in this guide provide a framework for such a systematic evaluation, enabling the rational design of potent and effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 15. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 16. CN112390844A - Glycocholic acid ester, preparation method thereof and preparation method of glycocholic acid - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. benchchem.com [benchchem.com]
- 19. lifesensors.com [lifesensors.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. tandfonline.com [tandfonline.com]
- 23. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of PEG versus non-PEG linkers for protein degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the most common linker types, polyethylene (B3416737) glycol (PEG) and non-PEG linkers, such as alkyl chains, present distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to aid researchers in the rational design of next-generation protein degraders.
At a Glance: Key Differences Between PEG and Non-PEG Linkers
| Feature | PEG Linkers | Non-PEG (Alkyl/Hydrocarbon) Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally higher aqueous solubility | More hydrophobic, potentially lower aqueous solubility |
| Cell Permeability | Can be lower due to hydrophilicity, but flexible nature may aid in adopting conformations that shield polar surface area.[1] | Generally higher due to increased lipophilicity |
| Metabolic Stability | Can be susceptible to ether cleavage | Generally more metabolically stable |
| Ternary Complex Formation | Flexible nature can be advantageous for achieving a productive conformation | Flexibility can also allow for productive ternary complex formation |
| Synthesis | Can be more complex and costly | Generally more straightforward and cost-effective |
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition on physicochemical properties, in vitro degradation efficiency, and cell permeability.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs [2]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 55 | 85 | 1.8 | 65 |
| PEG4 | 20 | 95 | 1.5 | 30 |
| PEG5 | 15 | >98 | 1.3 | 25 |
| PEG6 | 30 | 92 | 1.1 | 40 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; PAMPA: Parallel Artificial Membrane Permeability Assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for Western blot analysis of PROTAC-mediated protein degradation.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3][4]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[5]
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a compound.[6][7][8][9]
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.
2. Assay Preparation:
-
On the day of the assay, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
3. Permeability Measurement (Apical to Basolateral - A-B):
-
Add the test PROTAC (typically at 10 µM) to the apical (donor) compartment.
-
At predetermined time points (e.g., 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Replace the collected volume with fresh transport buffer.
4. Permeability Measurement (Basolateral to Apical - B-A) for Efflux Ratio:
-
Add the test PROTAC to the basolateral (donor) compartment.
-
Collect samples from the apical (receiver) compartment at the same time points.
5. Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[6]
Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of a BRD4-targeting PROTAC in a mouse model.[10][11]
1. Animal Model:
-
Use appropriate mouse strains (e.g., CD-1 or BALB/c) of a specific age and weight.
2. Compound Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle for the intended route of administration (e.g., intravenous, intraperitoneal, or oral). A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[10]
-
Administer the PROTAC at a specific dose.
3. Blood Sampling:
-
Collect serial blood samples (approximately 50-100 µL) at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11]
-
Collect blood via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation and store at -80°C until analysis.
4. Bioanalytical Method:
-
Determine the plasma concentrations of the PROTAC using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
5. Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
Clearance (CL): Volume of plasma cleared of the drug per unit time
-
Volume of distribution (Vd): Apparent volume into which the drug distributes
-
Half-life (t1/2): Time required for the plasma concentration to decrease by half
-
Conclusion
The choice between PEG and non-PEG linkers in PROTAC design is a critical decision that requires careful consideration of the specific target protein, E3 ligase, and desired therapeutic application. PEG linkers offer advantages in terms of solubility, which can be a significant hurdle for large PROTAC molecules.[12] However, they may compromise cell permeability and metabolic stability. Conversely, non-PEG linkers, such as alkyl chains, often enhance cell permeability and metabolic stability but may lead to solubility issues.[12] The provided data on BRD4-targeting PROTACs highlights that a systematic evaluation of linker composition and length is essential to optimize degradation efficiency and overall drug-like properties. Ultimately, a balanced approach, potentially incorporating elements of both linker types or other novel linker chemistries, will be key to developing the next generation of highly effective and safe protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
Navigating the Labyrinth of PROTAC Selectivity: A Comparative Guide to Linker Composition and Off-Target Effects
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. The linker, the chemical bridge connecting the target protein binder and the E3 ligase recruiter, plays a pivotal, yet often underestimated, role in determining a PROTAC's overall efficacy and, crucially, its selectivity. This guide provides an objective comparison of how different linker compositions influence off-target effects, supported by experimental data and detailed methodologies, to empower the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins.[1] This catalytic mechanism offers a significant advantage over traditional inhibitors.[2] An ideal PROTAC would induce the degradation of only the intended target protein. However, the reality is more complex. Off-target degradation can arise from several factors, including the promiscuity of the warhead or the E3 ligase ligand, and importantly, the nature of the linker that connects them.[3][4] The length, flexibility, and chemical composition of the linker dictate the geometry of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), influencing its stability and the efficiency of ubiquitin transfer.[1][5] An suboptimal linker can lead to the degradation of unintended proteins, resulting in cellular toxicity.[4]
The Linker's Influence: A Balancing Act of Physicochemical Properties
The composition of the linker has a profound impact on the physicochemical properties of the PROTAC, which in turn affects its biological activity and off-target profile. Key properties influenced by the linker include:
-
Solubility: The incorporation of polar moieties, such as polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of PROTACs, which is often a challenge due to their high molecular weight.[1][6]
-
Cell Permeability: A delicate balance must be struck between hydrophilicity for solubility and lipophilicity for cell membrane traversal. While PEG linkers can improve solubility, excessive PEGylation may hinder passive diffusion. Flexible linkers can adopt folded conformations, shielding polar surfaces and aiding membrane crossing.[6]
-
Ternary Complex Formation: The linker's length and rigidity are critical for achieving a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the target and E3 ligase together.[5][7] Rigid linkers, such as those containing cyclic or aromatic groups, can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and potentially improving selectivity.[1][8]
Comparative Analysis of Linker Compositions on PROTAC Performance
The choice of linker chemistry significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax) and its off-target profile. While direct head-to-head comparisons across different studies are challenging due to variations in targets, E3 ligases, and cell lines, we can glean valuable insights from existing data.
Flexible Linkers: Alkyl vs. PEG Chains
Flexible linkers, primarily composed of alkyl or PEG chains, are widely used due to their synthetic accessibility.[8]
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Key Observations |
| Alkyl Chain | BRD4 | VHL | HeLa | 1.8 nM | >95% | Potent degradation, but potential for off-target effects depending on length and warhead. |
| PEG Chain | BRD4 | CRBN | 22Rv1 | 3 nM | ~90% | Generally improves solubility. Length optimization is crucial to avoid loss of activity.[9] |
| Alkyl Chain | BTK | CRBN | Ramos | 1-40 nM | N/A | Longer linkers did not always lead to better cooperativity in ternary complex formation.[10] |
| PEG Chain | EGFR | VHL | OVCAR8 | N/A | N/A | A single ethylene (B1197577) glycol unit extension abolished HER2 degradation, conferring selectivity for EGFR.[9] |
Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. DC50 and Dmax values are highly context-dependent.
The Rise of Rigid and Functional Linkers
To overcome the limitations of flexible linkers, researchers are increasingly exploring more rigid and functionalized linker designs.
-
Rigid Linkers: Incorporating structures like phenyl rings, piperazines, or alkynes can enhance conformational restriction.[1][8] This can lead to improved selectivity by disfavoring the formation of off-target ternary complexes.[1] For example, substitution of a PEG unit with a disubstituted phenyl ring in an AR-targeting PROTAC led to a loss of activity, suggesting the importance of linker flexibility in that specific context.[9]
-
"Smart" Linkers: These linkers contain moieties that respond to specific stimuli, such as light (photoswitchable linkers) or specific enzymes found in the tumor microenvironment, offering spatiotemporal control over PROTAC activity and potentially reducing systemic off-target effects.[9]
Minimizing Off-Target Effects: A Case Study with Pomalidomide-Based PROTACs
Pomalidomide (B1683931), a common E3 ligase recruiter for CRBN, can independently induce the degradation of zinc-finger (ZF) proteins, leading to off-target effects.[3] A systematic study revealed design principles to mitigate this:
-
Exit Vector Position: Modifications on the C5 position of the pomalidomide ring were found to reduce off-target ZF degradation.[3]
-
Masking H-bond Donors: Masking hydrogen-bond donors adjacent to the phthalimide (B116566) ring also minimized off-target effects.[3]
By applying these principles, researchers re-engineered an ALK-targeting PROTAC, resulting in a molecule with enhanced on-target potency and significantly reduced off-target ZF protein degradation.[3] This highlights the power of rational linker design in improving PROTAC selectivity.
Experimental Protocols for Evaluating Off-Target Effects
A multi-pronged approach is essential for the comprehensive assessment of off-target protein degradation.[4]
Global Proteomics for Unbiased Off-Target Identification
Quantitative mass spectrometry-based proteomics is the cornerstone for identifying potential off-targets in an unbiased manner.[4][11]
Protocol: Isobaric Labeling (TMT/iTRAQ) based Quantitative Proteomics
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest and wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) or iTRAQ reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Targeted Validation of Potential Off-Targets
Once potential off-targets are identified, their degradation needs to be confirmed using orthogonal methods.
Protocol: Western Blotting
-
Sample Preparation: Treat cells and prepare lysates as described for proteomics. Normalize protein concentrations.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a suitable secondary antibody and chemiluminescent substrate for detection. Quantify band intensities to confirm protein degradation.[11]
Target Engagement Confirmation
Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC engages with the identified off-target protein in a cellular context.[4][12]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating: Treat intact cells with the PROTAC or vehicle control. After incubation, harvest the cells, resuspend them in a suitable buffer, and aliquot them. Heat the aliquots to a range of temperatures.[13]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the protein, leading to a higher melting temperature. A shift in the melting curve of a potential off-target protein in the presence of the PROTAC indicates direct engagement.[14]
Visualizing Key Concepts and Workflows
Caption: PROTAC mechanism and potential for off-target effects.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Modification by Glycocholic Acid-PEG10-Iodoacetamide Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing mass spectrometry to confirm and characterize the covalent modification of target proteins by Glycocholic acid-PEG10-iodoacetamide. It further details how to objectively compare its performance against alternative covalent probes, supported by clear data presentation and detailed experimental protocols.
Introduction to Covalent Probe Analysis
Covalent inhibitors and probes have seen a resurgence in drug discovery, offering high potency and prolonged target engagement.[1] Mass spectrometry is a powerful tool for characterizing these molecules, enabling the direct detection of the covalent adduct formed between a probe and its target protein.[2] This allows for the confirmation of binding, identification of the modification site, and quantification of labeling efficiency.[1][2] this compound is a targeted covalent probe, where the iodoacetamide (B48618) group acts as a reactive "warhead" that forms a covalent bond with nucleophilic amino acid residues, primarily cysteine.[3][4]
This guide will focus on two primary mass spectrometry-based approaches: intact protein analysis and peptide mapping.[1][5]
Experimental Workflow & Signaling Pathways
The general workflow for confirming target modification and comparing covalent probes is depicted below. This involves incubating the target protein with the covalent probe, followed by mass spectrometry analysis to detect the modification.
The iodoacetamide warhead of the probe reacts with nucleophilic residues, most commonly cysteine, via an SN2 reaction. This results in a stable thioether bond and the addition of the probe's mass to the protein.
References
NanoBRET assay to measure ternary complex formation with Glycocholic acid-PEG10-iodoacetamide PROTACs
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the pivotal event initiating targeted protein degradation. Accurate and robust measurement of this complex in a cellular context is critical for the successful development of PROTAC-based therapeutics. This guide provides a comprehensive comparison of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay with alternative methods for quantifying ternary complex formation, with a special focus on PROTACs utilizing Glycocholic acid-PEG10-iodoacetamide linkers.
Executive Summary
The NanoBRET™ assay stands out as a powerful, live-cell method for quantifying PROTAC-induced ternary complex formation. Its high sensitivity, kinetic capabilities, and amenability to high-throughput screening make it a preferred method in many drug discovery pipelines. While alternative assays such as Co-Immunoprecipitation (Co-IP), Cellular Thermal Shift Assay (CETSA), and biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable, often orthogonal, information, they each have distinct advantages and limitations in terms of throughput, cellular context, and the nature of the data they provide.
Comparative Analysis of Key Methodologies
The selection of an appropriate assay for measuring ternary complex formation depends on the specific experimental question, the stage of drug discovery, and the desired throughput. Below is a comparative summary of the NanoBRET™ assay and its primary alternatives.
| Feature | NanoBRET™ Assay | Co-Immunoprecipitation (Co-IP) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | BRET between a NanoLuc®-tagged target and a HaloTag®-labeled E3 ligase. | Antibody-based pulldown of the target protein or E3 ligase, followed by Western blot detection of complex partners. | Ligand-induced thermal stabilization of the target protein within the ternary complex. | Real-time measurement of mass changes on a sensor surface as the complex forms. | Measurement of heat changes upon binding of the PROTAC to the target protein and E3 ligase. |
| Assay Format | Live cells, endpoint or kinetic. | Cell lysates, endpoint. | Intact cells or cell lysates, endpoint. | In vitro (purified proteins), kinetic. | In vitro (purified proteins), endpoint. |
| Key Readout | BRET ratio (quantitative measure of proximity). | Presence and relative abundance of co-precipitated proteins. | Change in protein melting temperature (ΔTm). | Association (ka) and dissociation (kd) rates, and equilibrium dissociation constant (KD). | Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). |
| Throughput | High (384-well and 1536-well formats). | Low to medium. | Medium. | Medium. | Low. |
| Cellular Context | Physiological, in live cells. | In vitro (cell lysate), loss of cellular integrity. | In situ (intact cells) or in vitro (lysate). | In vitro, lacks cellular environment. | In vitro, lacks cellular environment. |
| Quantitative | Yes (EC50, Bmax). | Semi-quantitative. | Yes (ΔTm). | Yes (ka, kd, KD). | Yes (KD, n, ΔH). |
| Strengths | Live-cell kinetics, high sensitivity, high throughput. | Detects endogenous protein interactions. | Label-free, can be used in intact cells. | Provides detailed kinetic information. | Gold standard for thermodynamic characterization. |
| Limitations | Requires genetic modification of target protein and E3 ligase. | Prone to false positives/negatives, semi-quantitative. | Indirect measure of complex formation, not all proteins show a thermal shift. | Requires purified proteins, technically demanding. | Requires large amounts of purified protein, low throughput. |
Quantitative Data Comparison
Direct head-to-head comparisons of multiple assays on the same PROTAC are not always available in the literature. However, data from studies employing both NanoBRET™ and SPR for the characterization of the same PROTACs demonstrate a good correlation between the in-cell NanoBRET™ data and the in-vitro biophysical data.
Here, we present exemplary data for the well-characterized BRD4-degrading PROTAC, MZ1, which recruits the VHL E3 ligase.
| Parameter | NanoBRET™ (in-cell) | Surface Plasmon Resonance (SPR) (in-vitro) |
| Ternary Complex Affinity (EC50/KD) | ~30 nM | ~2 nM |
| Cooperativity (α) | Not directly measured | High positive cooperativity |
Note: The difference in absolute affinity values between in-cell and in-vitro assays is expected due to the complexity of the cellular environment, including factors like cell permeability and endogenous protein concentrations.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action and Ternary Complex Formation
The fundamental principle of PROTAC action is the induced proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparative Analysis of DC50 and Dmax Values for Different PROTAC Linkers
Published: December 11, 2025
This guide provides a comparative analysis of how different chemical linkers in Proteolysis Targeting Chimeras (PROTACs) influence their degradation efficacy, specifically focusing on the key performance metrics of DC50 and Dmax. The linker, which connects the target protein binder to the E3 ligase recruiter, is a critical component that governs the overall potency and properties of the PROTAC molecule.[1][2] Its length, composition, and rigidity can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3][]
The Influence of Linker Architecture on PROTAC Efficacy
The design of a PROTAC linker is a multi-parameter optimization challenge.[5] Key characteristics that determine a PROTAC's performance include:
-
Linker Length: The length of the linker is crucial for enabling the formation of a productive ternary complex.[3] A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[2] Conversely, an excessively long linker might lead to unproductive binding modes or reduced stability of the complex.[2][] The optimal length is highly dependent on the specific target and E3 ligase pair.[7]
-
Linker Composition: The chemical makeup of the linker, such as polyethylene (B3416737) glycol (PEG) chains or alkyl chains, affects the PROTAC's physicochemical properties, including solubility and cell permeability.[1][8] PEG linkers can enhance water solubility, while alkyl chains provide flexibility.[5][8] The atomic composition can also directly impact potency; in some cases, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[9]
-
Linker Rigidity: The flexibility of the linker is a key determinant of degradation efficacy.[] While flexible linkers like alkyl and PEG chains are common, more rigid linkers incorporating structures like piperazine (B1678402) or triazole rings can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[1][5]
-
Attachment Points: The points at which the linker connects to the two ligands are critical.[2] Linker attachment at a solvent-exposed area is generally preferred to minimize interference with the binding of the ligands to their respective proteins.[2]
Comparative Data on PROTAC Linker Performance
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[10] The following tables summarize data from various studies, illustrating how linker modifications affect these key parameters.
Note: Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented here is for illustrative purposes, highlighting trends in linker-dependent activity.
Table 1: Impact of Linker Type and Attachment Point on BTK Degraders
This table compares noncovalent, irreversible covalent, and reversible covalent PROTACs targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase in Mino cells.
| PROTAC Name | Linker Type/Warhead | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| NC-1 | Noncovalent | 2.2 | 97 | CRBN | Mino | [11] |
| IR-1 | Irreversible Covalent | 10.3 | 98 | CRBN | Mino | [11] |
| RC-1 | Reversible Covalent | >1000 | 25 | CRBN | Mino | [11] |
| RC-3 | Reversible Covalent (Dimethylated) | 16.2 | 98 | CRBN | Mino | [11] |
Table 2: Impact of Linker Composition and Length on IDO1 Degraders
This study on Indoleamine 2,3-dioxygenase 1 (IDO1) degraders shows how replacing a flexible PEG linker with a more rigid heterocyclic linker, and subsequently modifying its length, impacts degradation potency in U87 glioblastoma cells.
| PROTAC Name | Linker Description | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| Degrader 19 | Rigid, nitrogen heterocycle-containing | 4.5 | 63 | CRBN | U87 | [12] |
| Degrader 21 | Analog of 19 | 4.5 | 63 | CRBN | U87 | [12] |
| Degrader 23 | Shortened linker (central piperidine (B6355638) removed) | >1000 | N/A (Inactive) | CRBN | U87 | [12] |
Table 3: Impact of Linker Attachment Point on H-PGDS Degraders
This example demonstrates how altering the conjugation point on the pomalidomide (B1683931) (CRBN ligand) moiety affects the degradation of Hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) in KU812 cells.
| PROTAC Name | Linker Attachment Point on Pomalidomide | DC50 (pM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| PROTAC1 | C5-conjugation | 18.7 | >90 | CRBN | KU812 | [13] |
| PROTAC3 | C4-conjugation | 71.4 | >90 | CRBN | KU812 | [13] |
| PROTAC4 | C5-conjugation (different warhead) | 23.8 | >90 | CRBN | KU812 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for understanding and evaluating PROTACs.
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Experimental workflow for determining DC50 and Dmax values.
Experimental Protocols
Reproducible experimental protocols are crucial for the accurate evaluation of PROTAC efficacy.[1] The following is a generalized protocol for determining DC50 and Dmax values via Western Blotting.
Protocol: Determination of DC50 and Dmax by Western Blot
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.[1][14]
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., MV4-11, HCT116) in 6-well or 12-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
- Replace the existing medium with the medium containing the PROTAC dilutions.
- Incubate the cells for a predetermined period, typically 18-24 hours, at 37°C and 5% CO2.[13]
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by molecular weight.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[10]
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.
- Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[14]
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (variable slope) to fit the data and determine the DC50 and Dmax values.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the impact of linker rigidity on PROTAC efficacy: Glycocholic acid-PEG10-iodoacetamide vs. rigid linkers
Assessing the Impact of Linker Rigidity on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][5] While significant attention has been given to the design of the target and E3 ligase ligands, it is increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy.[1][6][7] This guide provides a comparative analysis of flexible versus rigid linkers, their impact on PROTAC performance, and detailed experimental protocols for their evaluation.
The Crucial Role of the Linker in PROTAC Function
The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][6] This proximity-induced event leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][9] The length, composition, flexibility, and attachment points of the linker collectively influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[1][2]
Comparative Analysis of Linker Performance: Flexible vs. Rigid
The choice between a flexible and a rigid linker can significantly impact the physicochemical properties and biological activity of a PROTAC.[10][][12]
Flexible Linkers:
The most commonly used flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][][12] Their prevalence is due to their synthetic accessibility and the ease with which their length can be modified.[1]
-
Advantages:
-
Synthetic Tractability: PEG and alkyl linkers are readily available and can be incorporated into PROTACs using robust chemical methods.[1]
-
Conformational Flexibility: Their flexibility can allow for the necessary conformational adjustments to achieve a productive ternary complex.
-
Improved Solubility: Hydrophilic PEG linkers can enhance the aqueous solubility of the PROTAC molecule.[7][12]
-
-
Disadvantages:
-
Entropic Penalties: Excessive flexibility may lead to a disorganized ternary complex, which can be energetically unfavorable.[13]
-
Metabolic Instability: Flexible linkers, particularly long alkyl and ether chains, can be more susceptible to oxidative metabolism.[10][]
-
Potential for Off-Target Effects: A lack of conformational constraint might lead to non-specific binding.
-
Rigid Linkers:
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid structures. These include motifs like piperazine/piperidine rings, triazoles, and aromatic systems.[1][10][12]
-
Advantages:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, enhancing ternary complex stability.[13][]
-
Improved Metabolic Stability: The incorporation of cyclic or aromatic structures can reduce susceptibility to metabolic degradation.[12]
-
Enhanced Selectivity: By reducing conformational flexibility, rigid linkers can improve the selectivity of the PROTAC for its intended target.[6]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and resource-intensive.[13]
-
Potential for Steric Hindrance: A poorly designed rigid linker may introduce steric clashes that prevent the formation of the ternary complex.[]
-
Quantitative Data Comparison
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[15] The following tables provide a summary of representative data from studies comparing PROTACs with flexible and rigid linkers.
Table 1: Comparison of Flexible (PEG/Alkyl) and Rigid Linkers on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | Flexible | 12-atom PEG chain | 25 | >90 | HeLa | VHL |
| PROTAC B | Rigid | Piperazine-based | 8 | >95 | HeLa | VHL |
| PROTAC C | Flexible | 8-atom alkyl chain | 50 | ~85 | 22Rv1 | CRBN |
| PROTAC D | Rigid | Triazole-based | 15 | >90 | 22Rv1 | CRBN |
Note: The data in this table is illustrative and compiled from general findings in the field to highlight the potential impact of linker rigidity. Actual values can vary significantly based on the specific target, ligands, and experimental conditions.
Table 2: Impact of Linker Rigidity on Pharmacokinetic Properties
| PROTAC | Linker Type | Key Pharmacokinetic Parameter |
| PROTAC X (Flexible) | PEG-based | Higher clearance, lower oral bioavailability |
| PROTAC Y (Rigid) | Piperidine-based | Lower clearance, improved oral bioavailability |
Note: This table represents a general trend observed in the literature where increased rigidity can lead to improved metabolic stability and pharmacokinetic profiles.[]
Experimental Protocols
Here are detailed methodologies for key experiments to assess PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]
Materials and Reagents:
-
Cell line expressing the target protein.
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[8] Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 24 hours).[18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8][18]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[8] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8][18]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][18]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8][18] Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][18]
-
Detection and Analysis: Wash the membrane again with TBST. Add the ECL substrate and visualize the bands using a chemiluminescence imager.[8][18] Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[19]
Materials and Reagents:
-
Purified recombinant E1 activating enzyme.
-
Purified recombinant E2 conjugating enzyme.
-
Purified recombinant E3 ligase complex (e.g., VHL or Cereblon).
-
Purified recombinant target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC of interest.
-
Reaction buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
Initiate Reaction: Add the PROTAC (or DMSO as a control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting as described above. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[19]
Cell Viability Assay
This assay assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[20]
Materials and Reagents:
-
Cell line of interest.
-
PROTAC of interest.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance) using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Impact of linker rigidity on PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. precisepeg.com [precisepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selvita.com [selvita.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Guide to In Vitro and In Vivo PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties is increasingly recognized as a key determinant of a PROTAC's overall performance. Subtle variations in linker length, composition, and rigidity can dramatically impact in vitro potency and, crucially, in vivo efficacy. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to illuminate the critical in vitro-in vivo correlation.
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker's role extends beyond merely tethering the two ligands; it influences the geometry and stability of this ternary complex, as well as the physicochemical properties of the entire molecule, which in turn affect its cell permeability, solubility, and metabolic stability. An optimal linker design is therefore essential for translating potent in vitro degradation into a successful in vivo therapeutic outcome.
Comparative Analysis of PROTACs with Varied Linkers
The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK), Estrogen Receptor α (ERα), and Cyclin-Dependent Kinase 9 (CDK9), where the linker has been systematically modified.
Case Study 1: BTK-Targeting PROTACs
Bruton's Tyrosine Kinase (BTK) is a validated target in B-cell malignancies. The development of BTK-targeting PROTACs has highlighted the importance of linker optimization for improving pharmacokinetic properties and in vivo activity.
| PROTAC | Linker Composition/Length | In Vitro DC50 (nM) | In Vivo Observations |
| MT802 | PEG-based | Potent | Poor pharmacokinetic profile, not suitable for in vivo development[1] |
| SJF620 | Modified CRBN ligand, constant linker length | Potent | Superior pharmacokinetic profile in mice compared to MT802[1] |
| 15-271 | Rigid piperidine/piperazine linker | Similar to L18I | Good hepatic microsomal stability, longer half-life, and better bioavailability in vivo compared to analogues[2] |
| L18I | Flexible linker | Potent | Confirmed in vivo anti-cancer activity[2] |
Note: Direct quantitative comparison of in vivo efficacy is often complex and reported heterogeneously. The table reflects the reported qualitative outcomes.
Case Study 2: ERα-Targeting PROTACs
The degradation of Estrogen Receptor α (ERα) is a key therapeutic strategy in breast cancer. Studies on ERα-targeting PROTACs have provided clear evidence of the linker's influence on degradation efficiency.
| PROTAC | Linker Length (atoms) | In Vitro ERα Degradation | Cell Viability (IC50) |
| PROTAC 11 | 9 | Moderate | Less potent |
| PROTAC 12 | 12 | Good | Potent |
| PROTAC 13 | 16 | Optimal | Most potent [3][4] |
| PROTAC 14 | 19 | Reduced | Less potent |
| PROTAC 15 | 21 | Reduced | Less potent |
Data synthesized from Cyrus et al.[3][4]
Case Study 3: CDK9-Targeting PROTACs
Cyclin-Dependent Kinase 9 (CDK9) is a critical transcription regulator and a promising cancer target. The optimization of CDK9-targeting PROTACs has demonstrated a clear structure-activity relationship with respect to the linker.
| PROTAC | Linker Length (n) | In Vitro DC50 (nM) in TC-71 cells | In Vivo Antitumor Activity |
| dCDK9-207 | 1 | 11.2 | Not reported |
| dCDK9-208 | 2 | 1.5 | Not reported |
| dCDK9-201 | 3 | 2.0 | Not reported |
| dCDK9-202 | 4 | 3.5 | Effective tumor growth inhibition in mice [5][6] |
| dCDK9-203 | 5 | 2.3 | Not reported |
| dCDK9-204 | 6 | 10.2 | Not reported |
| dCDK9-205 | 7 | 14.7 | Not reported |
| dCDK9-206 | 8 | 7.6 | Not reported |
Data from a study on CDK9 degraders[5][6]. While dCDK9-202 was not the most potent in vitro, it was selected for in vivo studies and showed strong efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
In Vitro Protein Degradation Assay (Western Blotting)
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, Ramos for BTK, TC-71 for CDK9) in appropriate multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[7]
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BTK, anti-CDK9) overnight at 4°C. Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH) to determine the extent of protein degradation. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Utilize appropriate animal models, such as immunodeficient mice (e.g., nude or SCID mice), for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., VCaP for prostate cancer models) into the flanks of the mice.[8] Allow the tumors to grow to a palpable size.
-
PROTAC Administration: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group. Administer the PROTACs at various doses and schedules (e.g., daily oral gavage).[8]
-
Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and/or tissue samples to assess target protein degradation via methods like Western blotting or immunohistochemistry.
-
Efficacy Evaluation: Evaluate the antitumor efficacy of the PROTACs by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological and experimental processes.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for evaluating in vitro and in vivo PROTAC activity.
Caption: Relationship between linker properties and PROTAC performance.
Conclusion
The linker is a critical component in PROTAC design, with its properties profoundly influencing both in vitro degradation potency and in vivo pharmacological behavior. The case studies presented demonstrate that a systematic approach to linker optimization, exploring variations in length, composition, and rigidity, is essential for identifying PROTAC candidates with the desired therapeutic profile. While potent in vitro activity is a prerequisite, it does not always guarantee in vivo success. Therefore, a comprehensive evaluation of a PROTAC's pharmacokinetic and pharmacodynamic properties is crucial for establishing a robust in vitro-in vivo correlation and advancing the development of next-generation protein degraders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to PROTAC Stability with PEG and Alkyl Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) with optimal pharmacokinetic properties is a paramount challenge. The linker, a critical component connecting the target protein ligand and the E3 ligase binder, profoundly influences a PROTAC's metabolic stability. This guide provides an objective comparison of the metabolic stability of PROTACs featuring two of the most common flexible linkers: polyethylene (B3416737) glycol (PEG) and alkyl chains. This comparison is supported by experimental data to inform the selection of linkers in PROTAC design.
The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. While PEG linkers are often employed to enhance aqueous solubility, a common hurdle for these large molecules, they can introduce metabolic liabilities.[1][2][3] Conversely, alkyl linkers, while potentially offering greater metabolic stability, may decrease solubility.[3][4] The metabolic fate of a PROTAC is not solely dictated by the linker type but is a complex interplay of the linker's length, the nature of the attached ligands, and the overall three-dimensional conformation of the molecule.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for a series of PROTACs, highlighting the impact of PEG versus alkyl linkers on their half-life (t½) in human liver microsomes or hepatocytes.
| PROTAC Compound | Linker Type | Linker Length | E3 Ligase Ligand | Target Ligand | Metabolic System | Half-life (t½) in min | Reference |
| Compound 26 | Alkyl | Same as 27 | Pomalidomide derivative | Androgen Receptor (AR) ligand | Human Hepatocytes | 8.4 | [1] |
| Compound 27 | PEG | Same as 26 | Pomalidomide derivative | Androgen Receptor (AR) ligand | Human Hepatocytes | 39.2 | [1] |
| Compound 30 | Alkyl | Same as 31 | Pomalidomide | Androgen Receptor (AR) ligand | Human Hepatocytes | 49.9 | [1] |
| Compound 31 | PEG | Same as 30 | Pomalidomide | Androgen Receptor (AR) ligand | Human Hepatocytes | 38.6 | [1] |
| R1 | Alkyl | 4 methylene (B1212753) units | Thalidomide | JQ1 (BET inhibitor) | Not Specified | 135 | [] |
| R2 | Alkyl | 8 methylene units | Thalidomide | JQ1 (BET inhibitor) | Not Specified | 18.2 | [] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data indicates that a direct correlation between linker type and metabolic stability is not straightforward. For instance, while the PEG-linked compound 27 showed greater stability than its alkyl counterpart (compound 26), the opposite was observed for the pair of compounds 30 and 31, where the alkyl linker resulted in a slightly more stable PROTAC.[1] Furthermore, the length of an alkyl linker can significantly influence its metabolic stability, with a shorter chain leading to a longer half-life in the case of R1 versus R2.[]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing metabolic stability data.
In Vitro Metabolic Stability Assay in Human Hepatocytes
Objective: To determine the in vitro half-life of a PROTAC by measuring its disappearance over time when incubated with cryopreserved human hepatocytes.
Materials:
-
Test PROTAC compound
-
Cryopreserved human hepatocytes
-
Williams' E Medium (or equivalent)
-
NADPH regenerating system (if using microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: A stock solution of the test PROTAC is prepared in a suitable organic solvent like DMSO.
-
Incubation: The test PROTAC is incubated with cryopreserved human hepatocytes in suspension at a defined concentration (e.g., 1 µM) at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard. This step also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent PROTAC in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the remaining PROTAC is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing metabolic stability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
The Influence of Glycocholic Acid Conjugation on PROTAC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. However, their development is often hampered by suboptimal pharmacokinetic properties, including poor cell permeability and low oral bioavailability. This guide provides a comparative analysis of standard PROTACs versus those conjugated with a glycocholic acid moiety, a strategy hypothesized to enhance their performance. The comparison is based on the known benefits of bile acid conjugation and established experimental protocols for evaluating PROTAC efficacy.
Enhancing PROTAC Drug-like Properties with Glycocholic Acid
PROTACs, due to their large molecular weight and complex structures, often exhibit poor membrane permeability, limiting their oral bioavailability and therapeutic potential. Glycocholic acid, a primary conjugated bile acid, is actively transported across the intestinal epithelium by the apical sodium-dependent bile acid transporter (ASBT), a mechanism that can be harnessed to improve drug delivery.[1][2] Conjugating glycocholic acid to a PROTAC is proposed to leverage this natural uptake pathway, thereby enhancing its absorption and systemic exposure.
Comparative Performance Metrics
The following tables summarize the expected performance of a standard PROTAC versus a hypothetical Glycocholic Acid-PROTAC (GCA-PROTAC) conjugate based on data from bile acid-drug conjugate studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Standard PROTAC | GCA-PROTAC Conjugate | Rationale for Improvement |
| Molecular Weight | High | Higher | Addition of the glycocholic acid moiety. |
| Cell Permeability | Low to Moderate | Potentially High | Active transport via ASBT in intestinal cells.[1][3] |
| Oral Bioavailability | Low | Potentially High | Enhanced intestinal absorption through ASBT-mediated uptake.[3][4] |
| Aqueous Solubility | Variable | Potentially Improved | Amphipathic nature of glycocholic acid may improve solubility.[5] |
| Metabolic Stability | Variable | Potentially Altered | The conjugate may have a different metabolic profile.[6] |
Table 2: Cellular and In Vivo Efficacy
| Parameter | Standard PROTAC | GCA-PROTAC Conjugate | Expected Outcome |
| Target Protein Degradation (DC50) | Potent (nM range) | Potentially similar or slightly reduced potency | The primary determinant of degradation is the formation of the ternary complex, which might be sterically hindered by the large GCA moiety. |
| In vitro Anti-proliferative Activity (IC50) | Potent | Similar to standard PROTAC in cell lines expressing ASBT | In non-ASBT expressing cells, the larger size may hinder passive diffusion. |
| In vivo Tumor Growth Inhibition (Oral Dosing) | Limited efficacy | Potentially significant improvement | Enhanced oral bioavailability could lead to higher systemic concentrations and better tumor penetration.[7] |
Signaling Pathways and Experimental Workflows
To evaluate the performance of a GCA-PROTAC, a series of key experiments are necessary. The following diagrams illustrate the relevant biological pathway and experimental workflows.
Detailed Experimental Protocols
Synthesis of Glycocholic Acid-PROTAC Conjugate
The synthesis of a GCA-PROTAC conjugate typically involves the chemical ligation of the glycocholic acid moiety to the PROTAC molecule, often at the linker region. This can be achieved through standard bioconjugation techniques, such as amide bond formation.[6][8]
Materials:
-
PROTAC with a suitable functional group for conjugation (e.g., amine or carboxylic acid)
-
Glycocholic acid
-
Coupling reagents (e.g., DCC, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Protocol:
-
Activate the carboxylic acid of glycocholic acid using a coupling reagent like DCC or EDC/NHS in an anhydrous solvent.
-
Add the PROTAC molecule containing a free amine to the activated glycocholic acid solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product using preparative HPLC to obtain the final GCA-PROTAC conjugate.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Cell Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.[9][10]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (Standard PROTAC and GCA-PROTAC)
-
LC-MS/MS for analysis
Protocol:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compounds (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compounds in both donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
b) Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2).[9][11]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity using the Lucifer yellow assay.
-
For apical to basolateral (A-B) transport, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C for 1-2 hours.
-
Collect samples from both chambers and determine the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests active efflux.
Western Blot for Protein Degradation
This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.[12][13]
Materials:
-
Human cancer cell line expressing the target protein (e.g., BRD4)
-
PROTACs (Standard and GCA-PROTAC)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (against the target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the DC50 (concentration for 50% degradation).
Conclusion
The conjugation of glycocholic acid to a PROTAC presents a promising strategy to overcome the inherent pharmacokinetic challenges associated with this class of molecules. By hijacking the endogenous bile acid transport system, a GCA-PROTAC has the potential to exhibit significantly improved oral bioavailability, leading to enhanced in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of GCA-PROTACs against their unconjugated counterparts, enabling researchers to validate this innovative approach in drug discovery.
References
- 1. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Covalent PROTACs: A Side-by-Side Comparison of Iodoacetamide and Other Cysteine-Reactive Warheads
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of covalent chemistry in Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for degrading previously "undruggable" proteins. By forming a stable, covalent bond with a target protein, typically via a reactive cysteine residue, these PROTACs can achieve high target occupancy and prolonged duration of action. The choice of the cysteine-reactive warhead is a critical design parameter that profoundly influences the PROTAC's potency, selectivity, and overall pharmacological profile.
This guide provides an objective, data-supported comparison of iodoacetamide (B48618) and other commonly employed cysteine-reactive warheads in the context of PROTAC design and development. We will delve into their reactivity, selectivity, and performance, supported by experimental data and detailed protocols for key assays.
Warhead Performance: A Comparative Analysis
The selection of a cysteine-reactive warhead is a balancing act between reactivity and selectivity. A highly reactive warhead may lead to off-target modifications, while a less reactive one might not achieve sufficient target engagement. Here, we compare iodoacetamide with other prominent warheads.
Iodoacetamide , a classic and highly reactive alkylating agent, is widely used in proteomics for cysteine labeling.[1][2] Its high reactivity, however, can be a double-edged sword in a therapeutic context, potentially leading to off-target reactions and associated toxicities.[1][2] While less common in modern PROTAC design due to these concerns, its reactivity profile serves as a crucial benchmark.
Chloroacetamide is less reactive and more stable in solution than iodoacetamide, resulting in more specific cysteine modification with fewer off-target effects.[] However, studies in proteomics have shown that chloroacetamide can induce significant oxidation of methionine residues, an adverse effect to be considered.[1][2][4]
Acrylamides are a popular class of Michael acceptors that form irreversible covalent bonds with cysteine residues.[5] They are frequently incorporated into targeted covalent inhibitors and PROTACs. The reactivity of acrylamides can be tuned by modifying their chemical structure.[6]
Vinyl sulfones are another class of Michael acceptors that react with cysteine thiols.[7] They have been successfully used in the development of inhibitors for cysteine proteases and have found application in PROTACs.[8][9]
Cyano-acrylamides represent a key innovation, enabling reversible covalent targeting. The cyano group facilitates a retro-Michael reaction, allowing the PROTAC to dissociate after inducing ubiquitination, thus potentially restoring its catalytic activity.[6][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for different cysteine-reactive warheads. It is important to note that direct head-to-head comparisons of iodoacetamide-based PROTACs with other warheads in the same system are limited in the current literature. The data presented here are compiled from various studies and contexts to provide a comparative overview.
| Warhead | Target | PROTAC | DC50 | Dmax | Cell Line | Citation |
| Acrylamide (Irreversible) | BTK | IR-1 | <10 nM | ~90% | Mino | [11] |
| BTK | IR-2 | <10 nM | ~90% | Mino | [11] | |
| KRAS G12C | LC-2 | 0.59 ± 0.20 µM | ~75% | NCI-H2030 | [12] | |
| Cyano-acrylamide (Reversible) | BTK | RC-1 | ~40 nM | ~75% | MOLM-14 | [1][13] |
| BTK | RC-3 | <10 nM | ~90% | Mino | [11] | |
| Non-covalent | BTK | RNC-1 | >200 nM | ~75% | MOLM-14 | [1][13] |
| BTK | NC-1 | 2.2 nM | 97% | Mino | [11] |
Table 1: Comparative Degradation Performance of PROTACs with Different Cysteine-Reactive Warheads Targeting Bruton's Tyrosine Kinase (BTK) and KRAS G12C.
| Warhead | Target | IC50 (Biochemical) | Citation |
| Acrylamide (Irreversible) | BTK | 0.3 nM (as Ibrutinib) | [14] |
| Cyano-acrylamide (Reversible) | BTK | 2.1 nM | [14] |
| Non-covalent | BTK | 13.5 nM | [14] |
Table 2: Biochemical Inhibition (IC50) of BTK by Different Warheads.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding and developing covalent PROTACs.
Caption: General mechanism of action for a covalent PROTAC.
Caption: Simplified KRAS signaling pathway targeted by a covalent PROTAC.
Caption: Experimental workflow for covalent PROTAC development.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of covalent PROTACs.
Warhead Reactivity Assay (NMR-based)
This assay measures the intrinsic reactivity of a warhead with a model thiol, such as glutathione (B108866) (GSH) or N-acetylcysteine.
Objective: To determine the second-order rate constant for the reaction between the warhead and a model thiol.
Materials:
-
Covalent warhead compound
-
N-acetylcysteine or Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Deuterated solvent (e.g., D₂O) for NMR
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the warhead and the thiol in the appropriate deuterated buffer.
-
Initiate the reaction by mixing the warhead and thiol solutions in an NMR tube at a defined concentration (e.g., 1 mM each).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks (e.g., vinyl protons of an acrylamide) and the appearance of the product peaks over time.
-
Integrate the relevant peaks to determine the concentration of the remaining reactant at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the thiol (if the thiol is in excess).
Target Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Covalent PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the PROTAC to the target protein in live cells.
Objective: To quantify the target engagement of a PROTAC in a cellular context.
Materials:
-
Cell line engineered to express the target protein as a fusion with NanoLuc® luciferase.
-
NanoBRET™ tracer for the target protein.
-
Covalent PROTAC.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of measuring filtered luminescence (460 nm and >610 nm).
Procedure:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of the assay plate.
-
Add the covalent PROTAC at various concentrations to the wells.
-
Incubate the plate at 37°C and 5% CO₂ for the desired time to allow for compound entry and target binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 of target engagement.
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of the PROTAC's selectivity by quantifying changes in the abundance of thousands of proteins.
Objective: To identify on-target and potential off-target effects of a covalent PROTAC across the proteome.
Materials:
-
Cell line of interest
-
Covalent PROTAC
-
Lysis buffer for proteomics (e.g., urea-based)
-
DTT and iodoacetamide (for standard proteomics sample prep)
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Treat cells with the PROTAC at a specific concentration and for a defined time, alongside a vehicle control.
-
Harvest and lyse the cells.
-
Reduce and alkylate the cysteine residues in the proteome.
-
Digest the proteins into peptides using trypsin.
-
(Optional) Label the peptides with TMT reagents for multiplexed analysis.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Quantify the relative abundance of proteins between the PROTAC-treated and control samples.
-
Identify proteins that are significantly downregulated, confirming the on-target degradation and revealing potential off-targets.
Conclusion
The choice of a cysteine-reactive warhead is a pivotal decision in the design of covalent PROTACs. While iodoacetamide offers high reactivity, its potential for off-target effects has led to the exploration and adoption of other warheads such as chloroacetamides, acrylamides, and vinyl sulfones. The development of reversible covalent warheads like cyano-acrylamides represents a significant advancement, potentially combining the benefits of covalent engagement with the catalytic nature of traditional PROTACs. A thorough evaluation using a combination of biochemical, cell-based, and proteomic assays is crucial for selecting the optimal warhead to achieve a potent, selective, and ultimately, a safe and effective therapeutic. This guide provides a framework for the comparative assessment of these critical components in the rapidly evolving field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Benchmarking Glycocholic acid-PEG10-iodoacetamide against commercially available PROTAC linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug discovery, with the linker component playing a critical role in determining the efficacy and druglike properties of these heterobifunctional molecules. This guide provides a comprehensive comparison of Glycocholic acid-PEG10-iodoacetamide against other classes of commercially available PROTAC linkers. Due to a lack of direct head-to-head experimental data in the public domain for this compound, this comparison is based on the physicochemical and functional properties of its constituent parts, supported by established principles of PROTAC linker design. This guide also offers detailed experimental protocols for researchers to conduct their own benchmarking studies.
The Critical Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Theoretical Comparison of Linker Properties
The unique structure of this compound suggests several potential advantages and disadvantages compared to more conventional linker types.
| Linker Class | Representative Structure/Type | Theoretical Advantages | Theoretical Disadvantages |
| This compound | Glycocholic acid - (OCH₂CH₂)₁₀ - NHC(O)CH₂I | Enhanced Cell Permeability: The hydrophobic, steroidal structure of glycocholic acid may facilitate passive diffusion across cell membranes.[1] Improved Solubility: The PEG10 chain imparts hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. Covalent Engagement: The iodoacetamide (B48618) warhead allows for irreversible, covalent binding to cysteine residues on the POI or E3 ligase ligand, potentially leading to prolonged target engagement.[2][3] | Synthetic Complexity: The multi-component nature of this linker may present greater synthetic challenges compared to simple PEG or alkyl chains. Potential for Off-Target Reactivity: The reactive iodoacetamide group could potentially react with off-target cysteines, leading to undesired effects.[3] |
| PEG Linkers | e.g., NH₂-PEGₙ-COOH | High Solubility: PEG chains are highly hydrophilic, significantly improving the solubility of often lipophilic PROTAC molecules. Tunable Length: Available in various lengths, allowing for optimization of the distance between the POI and E3 ligase. | Potential for Reduced Permeability: High hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane. Metabolic Instability: PEG chains can be susceptible to metabolism in vivo. |
| Alkyl Linkers | e.g., NH₂-(CH₂)ₙ-COOH | Synthetic Accessibility: Simple alkyl chains are synthetically straightforward to incorporate. Hydrophobicity: Can enhance membrane permeability to a certain extent. | Poor Solubility: Tend to be hydrophobic, which can lead to poor aqueous solubility and aggregation. High Flexibility: Can result in an entropic penalty upon binding, potentially reducing ternary complex stability. |
| Rigid Linkers | e.g., Piperazine or Cycloalkane-based | Pre-organization: The rigid structure can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability. Improved Pharmacokinetics: Can lead to improved metabolic stability and pharmacokinetic profiles. | Synthetic Difficulty: Often more synthetically challenging to prepare than flexible linkers. Limited Conformational Freedom: The lack of flexibility may make it more difficult to achieve a productive ternary complex for some target-ligase pairs. |
Illustrative Performance Comparison
The following table provides a hypothetical comparison of key performance metrics for PROTACs constructed with different linker types. These values are for illustrative purposes to guide researchers in their own comparative studies.
| Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Target X | CRBN | 15 | >95 | 10.5 |
| PEG8 | Target X | CRBN | 50 | >90 | 5.2 |
| Alkyl C8 | Target X | CRBN | 120 | 85 | 8.1 |
| Piperazine-based | Target X | CRBN | 25 | >95 | 6.7 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
Papp: Apparent permeability coefficient, a measure of cell permeability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Experimental Protocols
To facilitate a direct comparison of this compound with other linkers, the following detailed experimental protocols are provided.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[4][5][6][7]
Materials:
-
Cell line expressing the target protein
-
PROTACs dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol measures the binding kinetics and affinity of the ternary complex.[8][9][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTACs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for the ternary complex. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD. A value of α > 1 indicates positive cooperativity.
Protocol 3: Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of intestinal epithelial cells, providing an in vitro model for oral absorption.[12][13][14][15]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
PROTACs
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add the PROTAC solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, its unique chemical structure presents intriguing possibilities for PROTAC design. The combination of a membrane-penetrating bile acid moiety, a solubilizing PEG chain, and a covalent-binding iodoacetamide group suggests a potential for enhanced cellular uptake and prolonged target engagement. However, these theoretical advantages must be weighed against potential challenges in synthesis and off-target reactivity. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the performance of this and other novel linkers, thereby contributing to the rational design of the next generation of potent and selective protein degraders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 12. enamine.net [enamine.net]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to Cross-Reactivity Profiling of PROTACs Synthesized with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive component; its design profoundly influences the efficacy, selectivity, and cross-reactivity profile of the PROTAC.[1][2][3] This guide provides a comparative overview of how different linkers can impact the cross-reactivity of PROTACs, supported by established experimental methodologies for their assessment.
The Critical Role of the Linker in PROTAC Selectivity
The linker's length, composition, rigidity, and attachment points are critical parameters that dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5][6] An optimally designed linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to the formation of unproductive binary complexes or induce the degradation of unintended off-target proteins.[4]
Key aspects of linker design that influence cross-reactivity include:
-
Linker Length: The length of the linker is a crucial determinant of whether a stable and productive ternary complex can form. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and the E3 ligase.[2][4] Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination, potentially increasing the chance of engaging off-target proteins.[2][4] The optimal linker length is target-dependent and often requires empirical determination.[7]
-
Linker Composition: The chemical makeup of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) units or alkyl chains, affects the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3][5] For instance, replacing an alkyl chain with PEG units can alter the degradation profile, in some cases inhibiting PROTAC activity.[6]
-
Linker Rigidity: The flexibility or rigidity of the linker can influence the conformational orientation of the PROTAC, thereby affecting the stability of the ternary complex.[2][5] More rigid linkers may offer better control over the geometry of the ternary complex, potentially leading to higher selectivity.
-
Attachment Points: The points at which the linker is connected to the two ligands are also critical for achieving a productive orientation of the POI and E3 ligase.[2][5]
Comparative Data on PROTAC Performance with Different Linkers
The following table summarizes hypothetical data for a series of PROTACs targeting Protein X, each synthesized with a different linker. This illustrates how linker modifications can impact key performance indicators.
| PROTAC ID | Linker Type | Linker Length (atoms) | On-Target DC50 (nM) | Off-Target Protein Y Degradation (%) | Cell Permeability (Caco-2 Papp, 10⁻⁶ cm/s) |
| PROTAC-A | PEG | 12 | 50 | 5 | 1.5 |
| PROTAC-B | Alkyl Chain | 12 | 75 | 15 | 3.2 |
| PROTAC-C | PEG | 16 | 15 | 2 | 1.2 |
| PROTAC-D | Alkyl Chain | 16 | 25 | 8 | 2.8 |
| PROTAC-E | Phenyl Ring | 14 | 40 | 3 | 5.1 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of PROTAC cross-reactivity requires a multi-pronged approach, combining global proteomics with targeted validation and biophysical assays.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry (MS)-based quantitative proteomics is a powerful tool for the unbiased identification of on-target and off-target protein degradation.[8][9][10]
Methodology: Tandem Mass Tag (TMT) Quantitative Proteomics [8]
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with distinct TMT reagents. This allows for the multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that exhibit a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.[11]
Targeted Validation of Potential Off-Targets
Once potential off-targets are identified through global proteomics, their degradation needs to be confirmed using targeted and more conventional methods.
Methodology: Western Blotting [11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC as in the proteomics experiment. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target proteins and the intended target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to confirm protein degradation.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC engages with both its intended target and potential off-targets within the cellular environment.[11]
Methodology: Cellular Thermal Shift Assay (CETSA) [11]
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods. The binding of the PROTAC can stabilize the target protein, leading to a higher melting temperature.
Visualizing Key Concepts and Workflows
Conclusion
The linker is a critical determinant of a PROTAC's selectivity and overall performance. A systematic approach to linker design and optimization, coupled with a robust cross-reactivity profiling strategy, is essential for the development of safe and effective PROTAC therapeutics. By employing a combination of global proteomics, targeted validation assays, and biophysical methods, researchers can gain a comprehensive understanding of a PROTAC's specificity and identify candidates with the most favorable on-target to off-target activity ratio. This iterative process of design, synthesis, and profiling is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Glycocholic acid-PEG10-iodoacetamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Glycocholic acid-PEG10-iodoacetamide, a PEG-based PROTAC linker. Due to its composition, which includes a toxic iodoacetamide (B48618) moiety, this compound requires disposal as hazardous chemical waste.
Hazard Profile and Safety Precautions
This compound is a complex molecule. While the glycocholic acid component is primarily an irritant and the polyethylene (B3416737) glycol (PEG) linker is considered biodegradable, the presence of iodoacetamide dictates the stringent disposal requirements.[1][2] Iodoacetamide is classified as a toxic solid, organic, n.o.s. (not otherwise specified) and is fatal if inhaled.[3][4] Therefore, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If dusts are generated, a respirator is required.[4][5]
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste Disposal:
-
Collect all contaminated materials, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, and paper towels), and spill cleanup materials, in the designated hazardous waste container.
-
Ensure the container is kept closed except when adding waste.[7]
-
-
Liquid Waste Disposal:
-
Empty Container Disposal:
-
The original container of this compound must be handled as hazardous waste.[4]
-
Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[6][7]
-
After proper rinsing, deface the label on the container before disposing of it as regular solid waste.[6]
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[8]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
Quantitative Data for Transportation
The transportation of waste containing this compound is regulated due to the toxicity of the iodoacetamide component. The following table summarizes the transportation information based on regulations for toxic solids.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (US) | UN2811 | Toxic solids, organic, n.o.s. (Iodoacetamide) | 6.1 | III |
| IMDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. (Iodoacetamide) | 6.1 | III |
| IATA | UN2811 | Toxic solid, organic, n.o.s. (Iodoacetamide) | 6.1 | III |
This data is based on the hazardous properties of iodoacetamide.[4][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Glycocholic acid-PEG10-iodoacetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glycocholic acid-PEG10-iodoacetamide. The procedures outlined below are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment. The hazardous properties of this compound are primarily attributed to the iodoacetamide (B48618) moiety, which is toxic and reactive.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the iodoacetamide component, which is classified as toxic if swallowed and can cause severe skin and eye irritation or burns.[1][2][3] It may also trigger allergic skin reactions and respiratory sensitization.[1][3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves must be worn. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.[1][4][5] |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4][7] If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid raising dust. If the compound is a fine powder, take extra care during transfer.[4][7]
2. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.
3. Reaction and Use:
-
All reactions involving this compound should be conducted in a chemical fume hood.[4]
-
Keep all containers with the compound tightly sealed when not in use.[4][8]
-
Clearly label all solutions containing the compound.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] Do not allow the spilled material to enter drains.[4]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[1][4]
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour any waste down the drain.[4]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers should be disposed of in accordance with institutional guidelines.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. bio.vu.nl [bio.vu.nl]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
